molecular formula C21H32O2 B7854000 pregnenolone

pregnenolone

Cat. No.: B7854000
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-OZIWPBGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregnenolone (CAS 145-13-1), with a molecular formula of C21H32O2 and a molecular weight of 316.48 g/mol, is a fundamental endogenous steroid hormone and a crucial metabolic intermediate in the biosynthesis of most other steroid hormones . It serves as the primary precursor to progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . Beyond its role as a precursor, this compound is a biologically active neurosteroid found in high concentrations in the brain . Its research value is significant in neuroscience and immunology. Studies indicate it acts as a negative allosteric modulator of the CB1 receptor, potentially providing a natural feedback mechanism against cannabinoid receptor activation . Furthermore, its sulfate ester, this compound sulfate, functions as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the GABA A receptor, influencing key pathways involved in learning, memory, and neuronal excitability . Recent research has elucidated a novel nongenomic mechanism for its anti-inflammatory properties. This compound promotes the ubiquitination and proteasomal degradation of key proteins in the Toll-like receptor (TLR) signaling pathway, specifically the TLR2/4 adaptor protein TIRAP and TLR2 itself . This action suppresses the secretion of pro-inflammatory cytokines like TNFα and IL-6 in macrophages and microglial cells, providing important leads for understanding immune homeostasis in various inflammatory conditions . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBQBCIOKFOEO-OZIWPBGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872921
Record name 3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38372-24-6
Record name 3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Steroidogenesis: A Technical Guide to the Synthesis of Pregnenolone from Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of cholesterol to pregnenolone (B344588) represents the inaugural and rate-limiting step in the biosynthesis of all steroid hormones. This pivotal process, occurring within the mitochondria of steroidogenic cells, is a focal point for research in endocrinology, reproductive biology, and pharmacology. A comprehensive understanding of this pathway, from the transport of the substrate to the intricate enzymatic conversion, is paramount for the development of novel therapeutics targeting steroid-related pathologies. This technical guide provides an in-depth exploration of the core mechanisms governing this compound synthesis, detailed experimental protocols for its study, and a quantitative summary of key kinetic parameters. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer a clear visual representation of these complex processes.

The Core Pathway: From Cholesterol to this compound

The synthesis of this compound is a two-stage process that begins with the transport of cholesterol into the mitochondria and culminates in its enzymatic conversion.

The Rate-Limiting Step: StAR-Mediated Cholesterol Transport

The journey of cholesterol from the outer to the inner mitochondrial membrane is the primary bottleneck in steroidogenesis.[1][2] This translocation is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[3] StAR acts as a cholesterol shuttle, binding to cholesterol in the outer mitochondrial membrane and facilitating its movement across the intermembrane space to the inner mitochondrial membrane.[3] Recent evidence suggests that StAR is imported into the intermembrane space where it functions as a soluble cholesterol shuttle.[3] The expression and activity of StAR are acutely regulated by trophic hormones, which activate signaling cascades that lead to the rapid phosphorylation and activation of the StAR protein.

The Enzymatic Conversion: Cytochrome P450 Side-Chain Cleavage (P450scc)

Once at the inner mitochondrial membrane, cholesterol is converted to this compound by the cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1 .[2] This enzyme catalyzes a series of three sequential monooxygenase reactions:

  • 22R-hydroxylation of cholesterol to form 22R-hydroxycholesterol.

  • 20α-hydroxylation of 22R-hydroxycholesterol to yield 20α,22R-dihydroxycholesterol.

  • Cleavage of the C20-C22 bond of 20α,22R-dihydroxycholesterol, resulting in the formation of this compound and isocaproic aldehyde.[2]

Each of these steps requires electrons, which are transferred from NADPH via a short electron transport chain consisting of two accessory proteins: adrenodoxin reductase (a flavoprotein) and adrenodoxin (an iron-sulfur protein).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound synthesis pathway, providing a basis for comparative analysis and computational modeling.

ParameterValueOrganism/SystemReference
StAR Protein
Cholesterol Binding Affinity (Kd)3 x 10⁻⁸ MRecombinant N-62 StAR
Cytochrome P450scc (CYP11A1)
Km for Cholesterol1.5 µMBovine Adrenal Mitochondria[1]
Vmax for Cholesterol20.7 pmol/min/mg proteinBovine Adrenal Mitochondria[1]
Km for Cholesterol14.1 µMHuman Placental Mitochondria[1]
Vmax for Cholesterol3.4 pmol/min/mg proteinHuman Placental Mitochondria[1]

Signaling Pathway Diagram

Pregnenolone_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_imm Inner Membrane cluster_matrix Matrix Trophic Hormone Trophic Hormone Receptor Receptor Trophic Hormone->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade StAR (inactive) StAR (inactive) Signaling Cascade->StAR (inactive) Phosphorylation StAR-P (active) StAR-P (active) StAR (inactive)->StAR-P (active) P450scc P450scc StAR-P (active)->P450scc Cholesterol Transport Cholesterol Droplet Cholesterol Droplet Cholesterol Cholesterol Cholesterol Droplet->Cholesterol Cholesterol->StAR-P (active) Binding This compound This compound P450scc->this compound Side-Chain Cleavage Adx Reductase Adx Reductase Adx Adx Adx Reductase->Adx e- transfer NADP+ NADP+ Adx Reductase->NADP+ Adx->P450scc e- transfer NADPH NADPH NADPH->Adx Reductase

Caption: Overview of the this compound synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound synthesis pathway.

Isolation of Functional Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells suitable for use in steroidogenesis assays.

Materials:

  • Cultured steroidogenic cells (e.g., MA-10 Leydig cells, Y1 adrenal cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), ice-cold

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cultured cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer with 10-15 strokes of the tight-fitting pestle.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Gently resuspend the mitochondrial pellet in a minimal volume of ice-cold Isolation Buffer.

  • Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).

Mitochondria_Isolation_Workflow start Start: Cultured Steroidogenic Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Isolation Buffer harvest->resuspend homogenize Dounce Homogenization resuspend->homogenize low_speed_centrifuge Low-Speed Centrifugation (600 x g) homogenize->low_speed_centrifuge collect_supernatant Collect Supernatant low_speed_centrifuge->collect_supernatant high_speed_centrifuge High-Speed Centrifugation (10,000 x g) collect_supernatant->high_speed_centrifuge collect_pellet Collect Mitochondrial Pellet high_speed_centrifuge->collect_pellet resuspend_mito Resuspend Mitochondria collect_pellet->resuspend_mito protein_quant Protein Quantification resuspend_mito->protein_quant end End: Isolated Mitochondria protein_quant->end

Caption: Workflow for isolating functional mitochondria.

In Vitro P450scc Activity Assay

This assay measures the activity of P450scc in isolated mitochondria by quantifying the production of this compound.

Materials:

  • Isolated mitochondria (from Protocol 4.1)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 20 mM KCl, 5 mM MgCl₂, and 1 mM EDTA)

  • Cholesterol or a water-soluble cholesterol analog (e.g., 22(R)-hydroxycholesterol)

  • NADPH

  • Reaction termination solution (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)

  • Internal standard for quantification (e.g., deuterated this compound)

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a known amount of mitochondrial protein (e.g., 50-100 µg), and the cholesterol substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate at 37°C for a defined period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Terminate the reaction by adding 2 volumes of ice-cold termination solution containing the internal standard.

  • Vortex vigorously and centrifuge at high speed to pellet the protein.

  • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis.

  • Quantify the this compound produced using HPLC-UV or LC-MS/MS (see Protocol 4.3).

P450scc_Assay_Workflow start Start: Isolated Mitochondria prepare_reaction Prepare Reaction Mixture start->prepare_reaction pre_incubate Pre-incubate at 37°C prepare_reaction->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction extract_steroids Extract Steroids terminate_reaction->extract_steroids quantify Quantify this compound (HPLC/LC-MS) extract_steroids->quantify end End: P450scc Activity quantify->end

Caption: Workflow for in vitro P450scc activity assay.

Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[4] The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm for this compound.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of this compound standards of known concentrations in the mobile phase to generate a standard curve.

  • Reconstitute the dried extracts from the P450scc activity assay (Protocol 4.2) in a known volume of the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Quantification of this compound by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this compound quantification.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column (e.g., C18 or phenyl-hexyl).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a small amount of an additive (e.g., formic acid or ammonium (B1175870) formate) to improve ionization.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For example, a potential transition for this compound could be m/z 317.3 -> 299.3.

Procedure:

  • Prepare this compound standards and process samples as described for the HPLC-UV method.

  • Develop an LC gradient that provides good separation of this compound from other sample components.

  • Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for the specific transitions of this compound and the internal standard.

  • Inject the standards and samples and acquire data in MRM mode.

  • Quantify this compound by calculating the ratio of the peak area of the analyte to the internal standard and comparing this to the standard curve.

Conclusion

The synthesis of this compound from cholesterol is a fundamental biological process with far-reaching implications for health and disease. The intricate interplay between the StAR protein and the P450scc enzyme system within the mitochondrial microenvironment highlights the complexity and elegance of steroid hormone production. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this critical pathway and aiding in the discovery of novel therapeutic interventions. By providing a solid foundation in both the theoretical and practical aspects of this compound synthesis, this document aims to empower the scientific community to unravel the remaining mysteries of steroidogenesis and translate this knowledge into tangible clinical benefits.

References

The Cerebral Mechanisms of Pregnenolone: A Technical Guide to its Neurosteroidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588), once considered merely an intermediate in the steroidogenic cascade, is now recognized as a pivotal neurosteroid with profound modulatory effects on the central nervous system (CNS). Synthesized de novo in the brain, this compound and its primary metabolites—this compound sulfate (B86663) (PREG-S) and allopregnanolone (B1667786)—exert pleiotropic effects by interacting with a range of neuronal targets. These actions are not mediated by classical steroid hormone receptors but through rapid, non-genomic modulation of neurotransmitter-gated ion channels and other signaling proteins. This technical guide provides an in-depth examination of the synthesis, metabolism, and multifaceted mechanisms of action of this compound in the brain. It consolidates quantitative data on receptor interactions, details key experimental methodologies for its study, and presents signaling pathways and workflows through structured diagrams to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this endogenous neuromodulator.

Core Synthesis and Metabolism in the Brain

Unlike peripheral steroidogenesis, which primarily occurs in the adrenal glands and gonads, the brain possesses its own machinery for synthesizing neurosteroids. The synthesis of this compound is initiated from cholesterol, which is transported into the inner mitochondrial membrane.

Historically, the cytochrome P450 side-chain cleavage enzyme (CYP11A1) was considered the key enzyme for converting cholesterol to this compound.[1] However, recent evidence suggests that while CYP11A1 expression is low or undetectable in many brain regions, human glial cells synthesize this compound using a different mitochondrial cytochrome P450 enzyme, possibly CYP1B1.[2] This brain-specific pathway underscores the independent regulation of neurosteroid levels within the CNS.

Once synthesized, this compound serves as the central precursor for a variety of other neuroactive steroids. The two most critical metabolic pathways in the brain lead to the formation of this compound sulfate (PREG-S) and allopregnanolone.

  • Sulfation: this compound is sulfated by a sulfotransferase enzyme to form PREG-S, a negatively charged molecule with distinct pharmacological properties from its parent compound.[3]

  • Conversion to Allopregnanolone: this compound is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is then sequentially metabolized by 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) to yield allopregnanolone (ALLO).[1] These enzymes are expressed in various brain cells, including neurons and glia.[1]

G cluster_Mito Mitochondrion cluster_Cyto Cytosol / ER Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 or other P450 enzyme Pregnenolone_cyto This compound This compound->Pregnenolone_cyto Transport PREGS This compound Sulfate (PREG-S) Progesterone Progesterone DHP 5α-Dihydroprogesterone ALLO Allopregnanolone (ALLO)

Mechanisms of Action at Key Neuronal Targets

This compound and its metabolites do not act in a unified manner. Instead, they display distinct and often opposing effects at different receptors, creating a complex regulatory system that fine-tunes neuronal excitability and synaptic plasticity.

Allopregnanolone: Positive Allosteric Modulator of GABA-A Receptors

Allopregnanolone is one of the most potent known positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2]

  • Mechanism: Allopregnanolone binds to a specific site on the GABA-A receptor, distinct from the GABA binding site and the benzodiazepine (B76468) site.[4] This binding enhances the receptor's response to GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron. This potentiation of inhibitory signaling underlies the anxiolytic, sedative, and anticonvulsant properties of allopregnanolone. At low nanomolar concentrations, it enhances GABA-activated currents, while at higher micromolar concentrations, it can directly gate the receptor channel in the absence of GABA.[5]

  • Subunit Selectivity: The effects of allopregnanolone are particularly pronounced on extrasynaptic GABA-A receptors containing δ subunits, which are responsible for mediating tonic (persistent) inhibition.[2] This mechanism allows allopregnanolone to regulate the overall excitability of neuronal networks.[4]

G cluster_receptor GABA-A Receptor GABA_site GABA Site Ion_channel Cl- Channel (Closed) Allo_site Allosteric Site Result Enhanced Cl- Influx (Hyperpolarization, Neuronal Inhibition) Ion_channel->Result Opens & Potentiates GABA GABA GABA->GABA_site ALLO Allopregnanolone ALLO->Allo_site

This compound Sulfate (PREG-S): A Bimodal Modulator

PREG-S exhibits a more complex pharmacological profile, acting as a negative allosteric modulator of GABA-A receptors and a generally positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[3][6]

  • GABA-A Receptor Inhibition: PREG-S acts as a non-competitive antagonist at GABA-A receptors.[3][6] It is believed to stabilize the desensitized state of the receptor, thereby reducing the inhibitory chloride current and promoting a state of neuronal excitability.[6] This action contrasts sharply with that of allopregnanolone.

  • NMDA Receptor Potentiation: PREG-S is a well-documented positive allosteric modulator of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity.[7]

    • Mechanism: PREG-S binds to a site on the NMDA receptor complex, enhancing the influx of calcium upon glutamate (B1630785) binding.[8] This potentiation is subtype-dependent; PREG-S enhances currents from NR1/NR2A and NR1/NR2B subunit-containing receptors but inhibits those with NR1/NR2C and NR1/NR2D subunits.[6] This differential modulation suggests that PREG-S can fine-tune synaptic plasticity in different brain regions and developmental stages.

    • Downstream Effects: By enhancing NMDA receptor function, PREG-S facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[9] This mechanism underlies its observed cognitive-enhancing effects.[10]

G cluster_receptor NMDA Receptor Glutamate_site Glutamate Site Ion_channel Ca2+ Channel (Blocked by Mg2+) PREGS_site Allosteric Site Result Enhanced Ca2+ Influx (Depolarization, Synaptic Plasticity) Ion_channel->Result Opens & Potentiates Glutamate Glutamate Glutamate->Glutamate_site PREGS PREG-S PREGS->PREGS_site

Sigma-1 (σ1) Receptor Interaction

Both this compound and PREG-S are recognized as endogenous ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[11][12]

  • Mechanism: Acting as agonists at the σ1 receptor, this compound and its sulfate can modulate intracellular calcium signaling and the activity of various ion channels.[12] This interaction is implicated in neuroprotection, regulation of mood, and cognitive processes.[12] Progesterone, conversely, acts as a potent σ1 antagonist.[11] The activation of σ1 receptors by PREG-S has been shown to contribute to its enhancement of synaptic plasticity.[13]

Quantitative Data on Receptor Modulation

The following tables summarize key quantitative parameters for the interaction of this compound metabolites with their primary receptor targets.

Table 1: Allopregnanolone Modulation of GABA-A Receptors

Parameter Value Cell Type / Preparation Receptor Subtype Reference
EC₅₀ (Potentiation) 12.9 ± 2.3 nM Rat Dentate Granule Cells (Control) Endogenous [7]

| EC₅₀ (Potentiation) | 92.7 ± 13.4 nM | Rat Dentate Granule Cells (Epileptic) | Endogenous |[7] |

Table 2: this compound Sulfate (PREG-S) Modulation of Ionotropic Receptors

Receptor Parameter Value Cell Type / Preparation Receptor Subtype Reference
NMDA Receptor EC₅₀ (Potentiation) 21 ± 3 µM HEK cells GluN1/GluN2B [4]
GABA-A Receptor IC₅₀ (Inhibition) ~3-10 µM Cultured Hippocampal Neurons Endogenous (saturating GABA) [14]
GABA-A Receptor Kd1 (Binding) 300-500 nM Rat Brain Membranes Multiple [15]

| GABA-A Receptor | Kd2 (Binding) | ~20 µM | Rat Brain Membranes | Multiple |[15] |

Key Experimental Protocols

Investigating the mechanisms of this compound requires a combination of neurochemical, electrophysiological, and molecular biology techniques.

Quantification of Neurosteroids via Mass Spectrometry

Objective: To accurately measure endogenous levels of this compound and its metabolites in brain tissue.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity.[2]

  • Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a solvent solution (e.g., acetonitrile) to precipitate proteins.

  • Extraction: Steroids are extracted from the homogenate using liquid-liquid extraction (e.g., with hexane) or solid-phase extraction to remove interfering lipids and phospholipids.[2][16]

  • Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, particularly for ketones, a derivatizing agent like Girard's reagent T is used.[2]

  • LC Separation: The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18), to separate the different steroids based on their physicochemical properties.[16]

  • MS/MS Detection: The eluent from the LC is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. Specific parent-to-daughter ion transitions for each steroid are monitored in Selected Reaction Monitoring (SRM) mode, allowing for highly selective and sensitive quantification against a standard curve generated with deuterated internal standards.[8]

Electrophysiological Analysis of Receptor Modulation

Objective: To measure the functional effect of this compound metabolites on ion channel activity.

Methodology: The whole-cell patch-clamp technique is used on cultured neurons or cells expressing recombinant receptors (e.g., HEK293 cells).[7][17]

  • Cell Preparation: Neurons are cultured, or HEK293 cells are transfected with cDNAs encoding specific receptor subunits (e.g., GABA-A α1β2γ2 or NMDA GluN1/GluN2B).

  • Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration). The cell's membrane potential is clamped at a set voltage (e.g., -60 mV).

  • Drug Application: A rapid perfusion system is used to apply the primary agonist (e.g., GABA or glutamate) to elicit a baseline current. Subsequently, the agonist is co-applied with the neurosteroid (e.g., allopregnanolone or PREG-S) at various concentrations.

  • Data Acquisition and Analysis: The resulting ionic currents flowing across the cell membrane are recorded. The change in current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships (EC₅₀ or IC₅₀) are analyzed to characterize the modulatory effect of the neurosteroid.[18]

G P1 Prepare Cultured Neurons or Transfected HEK Cells P2 Establish Whole-Cell Patch-Clamp Configuration P1->P2 P3 Apply Agonist (e.g., GABA) to Elicit Baseline Current P2->P3 P4 Co-apply Agonist + Neurosteroid (e.g., ALLO) P3->P4 P5 Record Changes in Ion Channel Current P4->P5 P6 Analyze Data: Amplitude, Kinetics, Dose-Response (EC50) P5->P6

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of neurosteroids to their receptor targets.

Methodology: Competitive binding assays are used to measure how a neurosteroid competes with a known radiolabeled ligand for a receptor site.

  • Membrane Preparation: Brain tissue or cells expressing the target receptor (e.g., σ1 receptor) are homogenized and centrifuged to isolate a membrane fraction.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the unlabeled neurosteroid (the "competitor").

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the neurosteroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Ki) can then be calculated from the IC₅₀ value, providing a measure of the neurosteroid's binding affinity.

Conclusion and Future Directions

This compound and its metabolites, allopregnanolone and PREG-S, constitute a sophisticated endogenous system for modulating brain function. By acting as powerful allosteric modulators of GABA-A and NMDA receptors, and as ligands for the σ1 receptor, they fine-tune the balance of inhibition and excitation, influence synaptic plasticity, and regulate overall neuronal network activity. The opposing actions of allopregnanolone (inhibitory) and PREG-S (excitatory) highlight the complexity of this system, where metabolic flux can dynamically shift the neurochemical environment.

For drug development, these neurosteroids offer compelling targets. Synthetic analogs of allopregnanolone are already in clinical use for conditions like postpartum depression, validating the therapeutic potential of modulating this pathway. Future research should focus on developing subtype-selective modulators, particularly for NMDA and GABA-A receptors, to achieve more targeted therapeutic effects with fewer off-target side effects. Furthermore, elucidating the precise regulation of brain-specific this compound synthesis could unveil novel strategies for treating a wide range of neurological and psychiatric disorders, from anxiety and depression to cognitive decline and neurodegenerative diseases.

References

The Dawn of a Steroid Precursor: A Technical History of Pregnenolone Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide tracing the discovery, synthesis, and evolving understanding of pregnenolone (B344588), from its initial isolation to its recognition as a key neurosteroid.

Introduction

This compound (C₂₁H₃₂O₂) stands as a foundational molecule in steroid hormone biosynthesis, serving as the essential precursor to a vast array of biologically active steroids, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. Its discovery and the subsequent elucidation of its metabolic pathways have been pivotal in the fields of endocrinology, neuroscience, and drug development. This technical guide provides a detailed historical timeline of this compound research, complete with experimental protocols from key studies, quantitative data, and visualizations of its critical biochemical pathways.

Historical Timeline and Key Discoveries

The story of this compound research begins in the early 20th century, a period of fervent investigation into the chemical nature of hormones.

1934: The First Synthesis by Adolf Butenandt

The initial synthesis of this compound was a landmark achievement by the German biochemist Adolf Butenandt and his colleague Ulrich Westphal. While the full text of their original 1934 publications in Berichte der deutschen chemischen Gesellschaft remains a historical document, their work demonstrated the conversion of stigmasterol, a plant sterol, into this compound. This was a crucial step in understanding the structure and synthesis of steroid hormones. Butenandt's pioneering work in the field of sex hormones, including the isolation and characterization of estrone, androsterone, and progesterone, earned him the Nobel Prize in Chemistry in 1939.

Mid-1940s to 1950s: Early Clinical Investigations

Following its synthesis, researchers began to explore the physiological effects of this compound. Notably, it was investigated for its potential therapeutic benefits, particularly as an anti-inflammatory agent.

  • Studies on Factory Workers (1944-1945): Gregory Pincus and Hudson Hoagland conducted studies on factory workers, administering daily doses of 50 mg of this compound. Their research suggested that this compound could reduce fatigue and improve performance under stressful conditions[1].

  • Rheumatoid Arthritis Trials (late 1940s - early 1950s): Several studies explored the use of this compound in treating rheumatoid arthritis. Researchers like Freeman and Henderson administered oral daily doses ranging from 30 mg to 600 mg[2]. While some patients showed improvements in joint pain and mobility, the results were not consistently dramatic, and the advent of more potent corticosteroids like cortisone (B1669442) soon overshadowed this line of research.

Study (Year)ConditionDosageKey Findings
Pincus and Hoagland (1944-1945)Fatigue in factory workers50 mg/dayReduced fatigue and improved performance under stress.[1]
Freeman et al. (1950)Rheumatoid Arthritis30-600 mg/day (oral or intramuscular)Alleviation of autoimmune symptoms in some patients.[2]
Henderson et al. (1950)Rheumatoid ArthritisNot specified in abstractExplored the therapeutic potential of this compound.[3]
Guest et al. (1950)Rheumatoid ArthritisNot specified in abstractInvestigated this compound as a treatment option.

Elucidation of the Biosynthetic Pathway

A critical area of research focused on understanding how this compound is naturally produced in the body. This led to the discovery of its origin from cholesterol and the key enzymatic steps involved.

  • The Cholesterol Side-Chain Cleavage Enzyme (P450scc): The conversion of cholesterol to this compound was identified as the first and rate-limiting step in steroidogenesis. This transformation is catalyzed by the enzyme cytochrome P450scc (also known as CYP11A1), located in the inner mitochondrial membrane.

Key Experimental Protocols

1. Biosynthesis of this compound from Cholesterol (In Vitro)

This protocol is a generalized representation of methods used to study the enzymatic conversion of cholesterol to this compound.

Objective: To demonstrate the conversion of cholesterol to this compound by mitochondrial enzymes.

Materials:

  • Isolated mitochondria from steroidogenic tissue (e.g., adrenal glands, ovaries)

  • Radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol or [³H]-cholesterol)

  • NADPH (or an NADPH-generating system)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Chromatography system for separation (e.g., Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from the desired tissue using differential centrifugation.

  • Incubation: Incubate the isolated mitochondria in the buffer solution with radiolabeled cholesterol and NADPH at 37°C for a defined period.

  • Extraction: Stop the reaction by adding an organic solvent to extract the steroids.

  • Separation and Detection: Separate the steroids using chromatography. The conversion of radiolabeled cholesterol to this compound can be quantified by detecting the radioactivity of the corresponding chromatographic spots or peaks.

2. Early Clinical Trial Protocol for Rheumatoid Arthritis (Generalized)

This protocol is a composite based on the descriptions of studies conducted in the mid-20th century.

Objective: To evaluate the efficacy of this compound in alleviating the symptoms of rheumatoid arthritis.

Materials:

  • This compound tablets (e.g., 50 mg or 100 mg)

  • Placebo tablets identical in appearance

  • Patient cohort with diagnosed rheumatoid arthritis

Procedure:

  • Patient Selection: Recruit a cohort of patients with a confirmed diagnosis of rheumatoid arthritis.

  • Baseline Assessment: Record baseline measurements of disease activity, including joint swelling, pain levels, and range of motion.

  • Randomization and Blinding: Randomly assign patients to receive either this compound or a placebo in a double-blind manner.

  • Treatment Period: Administer the assigned treatment at a specified daily dosage (e.g., 100-500 mg/day) for a predetermined duration (e.g., several weeks to months).

  • Follow-up Assessments: Conduct regular follow-up assessments of disease activity throughout the treatment period.

  • Data Analysis: Compare the changes in disease activity between the this compound and placebo groups to determine the therapeutic effect.

Signaling and Metabolic Pathways

This compound is at the crossroads of steroid hormone metabolism. Its conversion to other steroids is a tightly regulated process involving a series of enzymatic reactions.

Biosynthesis of this compound from Cholesterol

The synthesis of this compound from cholesterol is a three-step oxidative process catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) in the mitochondria.

G Cholesterol Cholesterol Hydroxycholesterol 22R-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP11A1 (Step 1) Dihydroxycholesterol 20α,22R-Dihydroxycholesterol Hydroxycholesterol->Dihydroxycholesterol CYP11A1 (Step 2) This compound This compound Dihydroxycholesterol->this compound CYP11A1 (Step 3)

Caption: Conversion of Cholesterol to this compound by CYP11A1.

Major Metabolic Pathways of this compound

Once synthesized, this compound can be metabolized via two primary pathways: the Δ⁵ pathway and the Δ⁴ pathway.

G cluster_delta5 Δ⁵ Pathway cluster_delta4 Δ⁴ Pathway This compound This compound Progesterone Progesterone This compound->Progesterone 3β-HSD Hydroxythis compound 17α-Hydroxythis compound This compound->Hydroxythis compound CYP17A1 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Mineralocorticoids Mineralocorticoids Progesterone->Mineralocorticoids DHEA DHEA Hydroxythis compound->DHEA CYP17A1 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Glucocorticoids Glucocorticoids Hydroxyprogesterone->Glucocorticoids DHEA->Androstenedione Androgens_Estrogens Androgens & Estrogens Androstenedione->Androgens_Estrogens

References

The Central Role of Pregnenolone: A Technical Guide to Steroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) (P5), a 21-carbon steroid, holds a pivotal position as the universal precursor to all steroid hormones in vertebrates. Synthesized from cholesterol within the mitochondria, its subsequent metabolism through a series of enzymatic reactions dictates the production of a diverse array of biologically potent molecules, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. This technical guide provides a comprehensive overview of the steroidogenesis pathways originating from this compound, detailing the key enzymes, their subcellular locations, and the intricate regulatory mechanisms involved. Quantitative data on enzyme kinetics and physiological hormone concentrations are presented in structured tables for comparative analysis. Furthermore, this document includes detailed experimental protocols for the study of steroidogenic enzymes and pathways, alongside visual representations of these processes to facilitate a deeper understanding of this fundamental aspect of endocrinology.

Introduction

Steroid hormones are a class of lipids that act as signaling molecules, playing critical roles in a vast range of physiological processes, including metabolism, inflammation, immune response, sexual development, and electrolyte balance. The biosynthesis of all steroid hormones, a process known as steroidogenesis, commences with the conversion of cholesterol to this compound.[1] This initial and rate-limiting step underscores the fundamental importance of this compound as the primary building block for the entire steroid hormone family.[2][3]

This guide is intended for researchers, scientists, and professionals in drug development who require a detailed technical understanding of this compound's role as a precursor. It aims to provide a consolidated resource of the biochemical pathways, enzymatic machinery, and experimental methodologies essential for the study of steroidogenesis.

The Steroidogenesis Pathway: From Cholesterol to this compound and Beyond

The journey from cholesterol to the vast array of steroid hormones is a multi-step process involving a cascade of enzymatic reactions localized within the mitochondria and the endoplasmic reticulum.

The Genesis of this compound: The Rate-Limiting Step

The synthesis of this compound from cholesterol is the committed step in steroidogenesis and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1.[4][5] This enzyme is located on the inner mitochondrial membrane.[6] The conversion is a three-step process involving two hydroxylations of the cholesterol side-chain, followed by the cleavage of the bond between carbons 20 and 22, yielding this compound and isocaproic aldehyde.[5] This crucial reaction is tightly regulated by trophic hormones such as adrenocorticotropic hormone (ACTH) in the adrenal glands and luteinizing hormone (LH) in the gonads.[1]

The Divergent Paths of this compound Metabolism

Once synthesized, this compound can be metabolized through two primary pathways, distinguished by the initial enzymatic modification: the Δ⁵ pathway and the Δ⁴ pathway.

  • The Δ⁵ Pathway: This pathway is initiated by the 17α-hydroxylation of this compound by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), located in the endoplasmic reticulum, to form 17-hydroxythis compound.[7][8] Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA), a key precursor for androgens and estrogens.[1][7]

  • The Δ⁴ Pathway: This pathway begins with the conversion of this compound to progesterone. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), which is found in both the endoplasmic reticulum and mitochondria.[9][10] Progesterone serves as a crucial intermediate for the synthesis of mineralocorticoids, glucocorticoids, and can also be converted to androgens.

The subsequent steps in both pathways involve a series of reactions catalyzed by specific enzymes, leading to the production of the final biologically active steroid hormones. The tissue-specific expression of these enzymes dictates the steroidogenic profile of a particular organ.

Key Steroidogenic Enzymes

The conversion of this compound into various steroid hormones is orchestrated by a family of enzymes, primarily belonging to the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family.

EnzymeGeneSubcellular LocationPrimary Reaction(s)
CYP11A1 (P450scc) CYP11A1Inner Mitochondrial MembraneCholesterol → this compound[5][6]
3β-HSD HSD3B1, HSD3B2Endoplasmic Reticulum, MitochondriaThis compound → Progesterone; 17-OH-Pregnenolone → 17-OH-Progesterone; DHEA → Androstenedione[9][10][11]
CYP17A1 CYP17A1Endoplasmic ReticulumThis compound → 17-OH-Pregnenolone; Progesterone → 17-OH-Progesterone; 17-OH-Pregnenolone → DHEA[7][8][12]
CYP21A2 CYP21A2Endoplasmic ReticulumProgesterone → 11-Deoxycorticosterone; 17-OH-Progesterone → 11-Deoxycortisol[13][14]
CYP11B1 CYP11B1Inner Mitochondrial Membrane11-Deoxycortisol → Cortisol; 11-Deoxycorticosterone → Corticosterone[15][16]
CYP11B2 CYP11B2Inner Mitochondrial MembraneCorticosterone → 18-OH-Corticosterone → Aldosterone[15][17]
Aromatase (CYP19A1) CYP19A1Endoplasmic ReticulumAndrostenedione → Estrone; Testosterone → Estradiol[18][19]

Quantitative Data

The efficiency and rate of steroid hormone synthesis are determined by the kinetic properties of the steroidogenic enzymes and the physiological concentrations of their substrates.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key human steroidogenic enzymes. It is important to note that these values can vary depending on the experimental conditions, such as the use of recombinant enzymes, tissue homogenates, and the specific substrates and cofactors employed.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein) or kcat (s⁻¹)Reference
3β-HSD This compound0.42.9-4.6 (Vmax)[4]
Dehydroepiandrosterone (DHEA)0.32.9-4.6 (Vmax)[4]
17-Hydroxythis compound0.32.9-4.6 (Vmax)[4]
CYP17A1 This compound0.066 (Ks)-[15]
Progesterone0.041 (Ks)-[15]
17-Hydroxythis compound-0.41 min⁻¹ (turnover)[15]
17-Hydroxyprogesterone-0.20 min⁻¹ (turnover)[15]
CYP21A2 Progesterone~0.5~40 min⁻¹ (kcat)[20]
17-Hydroxyprogesterone~0.5~40 min⁻¹ (kcat)[20]
Aromatase (CYP19A1) Androstenedione0.13 (Kd)0.06 s⁻¹ (kcat)[21]
Testosterone--

Note: Km (Michaelis constant) represents the substrate concentration at half the maximal velocity of the enzyme. Vmax (maximal velocity) is the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. Ks and Kd are dissociation constants.

Physiological Serum Concentrations of Steroid Hormones

The circulating levels of steroid hormones are tightly regulated and vary based on age, sex, and physiological state. The following table provides typical reference ranges for adults.

HormoneMenWomenUnitsReference
This compound 10 - 20010 - 230ng/dL[15]
Progesterone < 1Follicular: < 1, Luteal: 10-35ng/mL[22]
17-Hydroxyprogesterone ≤ 6.0≤ 6.0nmol/L[1]
Dehydroepiandrosterone (DHEA) 1.02 - 11.851.02 - 11.85ng/mL[23]
Androstenedione ≤ 5.518-40 yrs: ≤ 5.5, >40 yrs: ≤ 3.0nmol/L[1]
Testosterone 7.0 - 30≤ 1.5nmol/L[1]
Estradiol 10 - 40Follicular: 12.5-166, Ovulation: 85.8-498, Luteal: 43.8-211pg/mL[8]
Cortisol (morning) 60 - 26060 - 260ng/mL[23]
Aldosterone (B195564) (supine) 3 - 163 - 16ng/dL[16]

Experimental Protocols

The study of steroidogenesis relies on a variety of in vitro and analytical techniques. This section provides an overview of key experimental methodologies.

In Vitro Model for Steroidogenesis: H295R Cell Line

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and sex steroids.[4][24]

Protocol: H295R Steroidogenesis Assay

  • Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in multi-well plates until they reach a desired confluency.

  • Acclimation: Twenty-four hours prior to treatment, replace the growth medium with a serum-free medium to synchronize the cells.

  • Treatment: Expose the cells to the test compound at various concentrations for a defined period (typically 24-48 hours). Include appropriate controls, such as a vehicle control and positive controls (e.g., forskolin (B1673556) to stimulate steroidogenesis).

  • Sample Collection: After the incubation period, collect the cell culture medium for hormone analysis. The cells can be harvested for viability assays or gene expression analysis.

  • Hormone Quantification: Analyze the concentrations of various steroid hormones in the collected medium using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Normalize the hormone concentrations to cell viability and compare the results from treated cells to the vehicle control to determine the effect of the test compound on steroid production.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroid hormones simultaneously.[25]

Protocol: Steroid Extraction and LC-MS/MS Analysis from Serum

  • Sample Preparation:

    • To a 100 µL serum sample, add internal standards (stable isotope-labeled versions of the steroids of interest).

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

    • Conduct liquid-liquid extraction using a solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the steroids from the aqueous phase.[21]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional): For some steroids, derivatization can improve ionization efficiency and sensitivity.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

  • LC Separation: Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) to separate the different steroid hormones.

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The steroids are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.

  • Data Analysis: Quantify the concentration of each steroid by comparing the peak area of the analyte to that of its corresponding internal standard.

Enzyme Activity Assays

Determining the activity of individual steroidogenic enzymes is crucial for understanding their function and for screening potential inhibitors.

Protocol: 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay (Colorimetric)

  • Enzyme Source: Prepare a tissue homogenate or use a purified enzyme preparation.

  • Reaction Mixture: Prepare a reaction mixture containing the substrate (e.g., this compound or DHEA), the cofactor NAD+, and a tetrazolium salt (e.g., iodonitrotetrazolium) in a suitable buffer (e.g., Tris-HCl, pH 7.8).

  • Enzyme Reaction: Initiate the reaction by adding the enzyme source to the reaction mixture and incubate at 37°C for a defined period (e.g., 60 minutes). The reduction of NAD+ to NADH by 3β-HSD is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.

  • Measurement: Stop the reaction and measure the absorbance of the formazan product at its maximum wavelength (e.g., 490 nm) using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of formazan formation.

Protocol: CYP17A1 Activity Assay (Fluorometric)

  • Enzyme System: Use a recombinant human CYP17A1 enzyme system, which may also include cytochrome P450 reductase (POR) and cytochrome b5 to enhance activity.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the enzyme system, a fluorogenic substrate that becomes fluorescent upon metabolism by CYP17A1, and varying concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the fluorescence intensity against the inhibitor concentration.

Protocol: Aromatase (CYP19A1) Activity Assay (Fluorometric)

  • Enzyme Source: Use human placental microsomes or a recombinant aromatase preparation.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a fluorogenic substrate that is converted to a fluorescent product by aromatase, and an NADPH regenerating system.

  • Reaction: Incubate the reaction mixture at 37°C.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Inhibitor Screening: To test for inhibitors, include the test compound in the reaction mixture and compare the rate of fluorescence generation to a control reaction without the inhibitor.

Visualizing Steroidogenesis

Diagrams are essential for visualizing the complex relationships within the steroidogenesis pathway and experimental workflows.

The Steroidogenesis Pathway

Steroidogenesis Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone This compound->17-OH-Pregnenolone CYP17A1 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1/B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1

Caption: The steroidogenesis pathway from cholesterol.

Experimental Workflow: H295R Steroidogenesis Assay```dot

H295R_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture H295R Cells Acclimation Acclimate in Serum-Free Medium Cell_Culture->Acclimation Treatment Treat with Test Compound Acclimation->Treatment Incubation Incubate for 48h Treatment->Incubation Sample_Collection Collect Medium and Cells Incubation->Sample_Collection Hormone_Analysis Hormone Quantification (LC-MS/MS) Sample_Collection->Hormone_Analysis Viability_Assay Cell Viability Assay Sample_Collection->Viability_Assay Data_Analysis Data Analysis and Interpretation Hormone_Analysis->Data_Analysis Viability_Assay->Data_Analysis

Caption: Regulation of this compound synthesis.

Conclusion

This compound stands as the cornerstone of steroid hormone biosynthesis. A thorough understanding of its formation from cholesterol and its subsequent metabolism is fundamental to numerous fields of biological and medical research. This technical guide has provided a detailed overview of the steroidogenesis pathways, the key enzymes involved, quantitative data on their function, and the experimental methodologies used for their study. The provided information aims to serve as a valuable resource for researchers and professionals dedicated to unraveling the complexities of steroid hormone biology and developing novel therapeutic interventions targeting these critical pathways.

References

An In-depth Guide to the Endogenous Regulation of Pregnenolone Levels in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) (P5) is an endogenous steroid hormone that serves as the universal precursor for the biosynthesis of all other steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2] Beyond its role as a metabolic intermediate, this compound itself is a potent neurosteroid, exhibiting biological activity within the central nervous system where it modulates neurotransmission and has neuroprotective effects.[3][4][5] Produced primarily in the adrenal glands, gonads, and brain, the synthesis of this compound is a tightly regulated process, representing the rate-limiting step for all downstream steroidogenesis.[1][6] Understanding the intricate mechanisms governing its endogenous levels is critical for research into endocrine disorders, neurological conditions, and for the development of novel therapeutic agents.

The Core Pathway: From Cholesterol to this compound

The synthesis of this compound begins with cholesterol. This conversion is a multi-step enzymatic process that occurs within the mitochondria of steroidogenic cells.[7][8]

Key Molecular Players:
  • Cholesterol: The foundational substrate for this compound synthesis. Cholesterol can be sourced from circulating lipoproteins or synthesized de novo within the cell.

  • Steroidogenic Acute Regulatory (StAR) Protein: The transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane is the primary rate-limiting step in steroidogenesis.[7][9] This crucial transfer is facilitated by the StAR protein.[9][10] The acute regulation of steroid hormone production is largely dependent on the activity of StAR.[9][11]

  • Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc or CYP11A1): Located on the inner mitochondrial membrane, this enzyme catalyzes the conversion of cholesterol into this compound.[1][3][12] This process involves a series of hydroxylation and cleavage reactions of the cholesterol side chain.[1][13]

The overall process is initiated by the transport of cholesterol into the mitochondria, a step mediated by the StAR protein.[14] Once at the inner mitochondrial membrane, CYP11A1 acts on the cholesterol molecule to produce this compound.[15] The newly synthesized this compound then moves out of the mitochondria to be further metabolized in the endoplasmic reticulum into other steroid hormones.[13]

Primary Regulatory Mechanisms

The production of this compound is meticulously controlled by hormonal signals that trigger intracellular signaling cascades, primarily influencing the expression and activity of the StAR protein and CYP11A1.[16]

Hormonal Control

The principal drivers of this compound synthesis are pituitary trophic hormones, which act on specific steroidogenic tissues:

  • Adrenocorticotropic Hormone (ACTH): In the adrenal cortex, ACTH is the primary stimulator of this compound production, leading to the synthesis of corticosteroids and adrenal androgens.[1][17]

  • Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): In the gonads (testes and ovaries), LH and FSH stimulate the synthesis of this compound, which is the precursor for sex hormones like testosterone (B1683101) and estradiol.[1][3][18]

The cAMP/PKA Signaling Pathway

The binding of these trophic hormones to their respective G-protein coupled receptors on the surface of steroidogenic cells activates the canonical cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[11] This cascade is the central mechanism for acutely stimulating this compound synthesis.

The steps are as follows:

  • Hormone-receptor binding activates adenylyl cyclase.

  • Adenylyl cyclase converts ATP to cAMP.

  • Increased intracellular cAMP levels activate PKA.

  • PKA phosphorylates various downstream targets, including transcription factors and the StAR protein.

  • Phosphorylation enhances the transcription of the StAR gene and increases the activity of the StAR protein, leading to increased cholesterol transport into the mitochondria and subsequent this compound synthesis.[12]

cAMP-PKA Signaling Pathway for this compound Synthesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion Hormone Trophic Hormone (e.g., ACTH, LH) Receptor GPCR Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active StAR_inactive Inactive StAR Protein PKA_active->StAR_inactive Phosphorylates StAR_active Active StAR Protein StAR_inactive->StAR_active Cholesterol_OMM Cholesterol (Outer Mitochondrial Membrane) StAR_active->Cholesterol_OMM Transports Cholesterol_IMM Cholesterol (Inner Mitochondrial Membrane) Cholesterol_OMM->Cholesterol_IMM This compound This compound Cholesterol_IMM->this compound Converted by CYP11A1 CYP11A1 CYP11A1 (P450scc)

cAMP/PKA signaling pathway for this compound synthesis.

Feedback Regulation

Steroidogenesis is also subject to feedback inhibition, where downstream steroid products can suppress the synthesis of their precursors. For instance, androgens have been shown to inhibit the expression of the StAR protein in Leydig cells, providing a local mechanism to control steroid production.[19] Similarly, this compound itself can act as an end-product inhibitor of the P450scc reaction.[20]

Feedback Regulation of this compound Synthesis Cholesterol Cholesterol This compound This compound Cholesterol->this compound StAR & CYP11A1 Downstream_Steroids Downstream Steroids (e.g., Androgens, Cortisol) This compound->Downstream_Steroids CYP11A1 CYP11A1 Activity This compound->CYP11A1 Inhibits StAR StAR Protein Activity & Expression Downstream_Steroids->StAR Inhibits

Simplified feedback loops in this compound synthesis.

Quantitative Data on this compound Levels

Circulating levels of this compound can vary based on age, sex, and physiological state. The following table summarizes typical reference ranges in human plasma.

PopulationThis compound Levels (ng/dL)Citation
Men10 to 200[1]
Women10 to 230[1]
Children10 to 48[1]
Adolescent Boys10 to 50[1]
Adolescent Girls15 to 84[1]
Postmenopausal Women~40[1]
Elderly Men~39[1]

Note: ng/dL can be converted to nmol/L by multiplying by 0.0316.

Adrenal tissue concentrations of this compound have also been measured in animal models. In stressed pigs and dogs, there is a correlation between adrenal concentrations and secretion rates of major glucocorticoids, though the relationship for this compound is less consistent, suggesting a potential storage mechanism within the adrenal cortex.[21]

Experimental Protocols

Accurate quantification of this compound and assessment of steroidogenic enzyme activity are fundamental to research in this field.

Measurement of this compound Levels via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like serum or plasma.[22][23]

Sample Preparation Protocol (based on Liquid-Liquid Extraction):

  • Sample Aliquoting: Aliquot 200 µL of serum, calibrators, or quality control samples into a clean tube.

  • Internal Standard Spiking: Add an internal standard (e.g., deuterated this compound) to all samples to account for extraction variability.

  • Extraction: Perform a liquid-liquid extraction by adding 1 mL of an organic solvent like methyl t-butyl ether (MTBE). Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of heated nitrogen.

  • Derivatization: Since this compound ionizes poorly, derivatization is often necessary. Reconstitute the dried extract with a hydroxylamine (B1172632) solution to form oxime derivatives, which have enhanced ionization efficiency.[22]

  • Final Reconstitution: After derivatization, dry the sample again and reconstitute in a mobile phase-compatible solution (e.g., water and methanol, 1:1). The sample is now ready for LC-MS/MS analysis.[24]

LC-MS_MS Workflow Start Serum/Plasma Sample Spike Spike with Internal Standard Start->Spike Extract Liquid-Liquid Extraction (e.g., MTBE) Spike->Extract Dry1 Evaporate to Dryness Extract->Dry1 Derivatize Derivatization (Hydroxylamine) Dry1->Derivatize Dry2 Evaporate to Dryness Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Workflow for this compound quantification by LC-MS/MS.
H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to screen for chemicals that affect steroidogenesis.[25][26] These cells express the necessary enzymes for the synthesis of major steroid hormones.[26]

Protocol Outline:

  • Cell Culture: Culture H295R cells in a suitable medium until they reach the desired confluency.

  • Seeding: Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to acclimate for 24 hours.[27][28]

  • Exposure: Expose the cells to various concentrations of the test compound for a set period, typically 48 hours. Include appropriate solvent controls and positive controls (known inducers or inhibitors of steroidogenesis).[27][28]

  • Sample Collection: After the exposure period, collect the cell culture medium for hormone analysis.

  • Hormone Analysis: Quantify the levels of this compound and other key steroids (e.g., testosterone, estradiol) in the collected medium using methods like LC-MS/MS or ELISA.[27]

  • Cell Viability Assay: Immediately after medium collection, perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.[25][28]

Conclusion

The endogenous regulation of this compound is a complex interplay of hormonal signals, intracellular signaling cascades, and feedback mechanisms centered around the rate-limiting step of cholesterol transport into the mitochondria. The StAR protein and the CYP11A1 enzyme are the pivotal players in this process. A thorough understanding of these regulatory networks is essential for developing therapeutic strategies targeting steroid-related pathologies, from endocrine disorders like congenital adrenal hyperplasia to neurodegenerative and psychiatric conditions where neurosteroids play a significant role.[10][29] The experimental protocols outlined provide robust tools for researchers and drug development professionals to investigate these pathways further.

References

An In-depth Technical Guide to the Molecular Targets of Pregnenolone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) (PREG) is the foundational steroid hormone, synthesized from cholesterol primarily in the adrenal glands, gonads, and brain.[1][2] It serves not only as the essential precursor to all other steroid hormones—including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids—but also functions as a biologically active neurosteroid in its own right.[1][3] this compound and its downstream metabolites, such as this compound sulfate (B86663) (PREGS), progesterone (B1679170), and allopregnanolone (B1667786), exert a wide array of effects by interacting with a diverse set of molecular targets within the central nervous system and periphery. This guide provides a detailed examination of these targets, presenting quantitative data, experimental methodologies, and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism, leading to a variety of biologically active steroids. The initial and most critical step is its conversion from cholesterol. From there, it can be sulfated to form this compound sulfate or metabolized into other steroids. In rodents, PREG is mainly converted to its sulfated form and progesterone, while in humans, it is also converted to 17-hydroxythis compound.[1] Understanding this metabolic cascade is crucial, as the downstream metabolites often have distinct and potent activities at various molecular targets.

Pregnenolone_Metabolism Cholesterol Cholesterol This compound This compound (PREG) Cholesterol->this compound P450scc (CYP11A1) PREGS This compound Sulfate (PREGS) This compound->PREGS SULT2A1 Progesterone Progesterone (PROG) This compound->Progesterone 3β-HSD OH_PREG 17α-Hydroxythis compound This compound->OH_PREG DHP 5α-Dihydroprogesterone (DHP) Progesterone->DHP 5α-reductase Allo Allopregnanolone (ALLO) DHP->Allo 3α-HSD IsoAllo Isoallopregnanolone DHP->IsoAllo 3β-HSD DHEA DHEA OH_PREG->DHEA 17,20-lyase (CYP17A1)

Caption: Metabolic conversion of this compound to its major derivatives.

This compound (PREG)

While often considered just a precursor, this compound itself interacts with several molecular targets, demonstrating its intrinsic biological activity.

Molecular Targets of this compound
  • Cannabinoid CB1 Receptor: this compound acts as a negative allosteric modulator of the CB1 receptor.[3] It functions as a natural feedback mechanism to prevent over-activation by CB1 agonists like tetrahydrocannabinol (THC).[3]

  • Microtubule-Associated Protein 2 (MAP2): this compound binds with high, nanomolar affinity to MAP2, a protein crucial for microtubule polymerization and stabilization in neurons.[3][4] This interaction enhances microtubule assembly and promotes neurite growth, suggesting a role in neural development and plasticity.[3][4][5]

  • Pregnane (B1235032) X Receptor (PXR): this compound is an agonist of the nuclear pregnane X receptor, a key regulator of xenobiotic metabolism.[3]

  • Other Targets: Studies have also pointed to interactions with cytoplasmic linker protein 170 (CLIP170), which may mediate its anti-inflammatory effects by promoting the degradation of proteins in the TLR signaling pathway.[4]

Quantitative Data for this compound
TargetLigandSpeciesAssay TypeAffinity (Ki/Kd/IC50)Reference
MAP2This compoundRatBinding AssayHigh (nanomolar)[3]
PXRThis compound-Functional AssayAgonist[3]
CB1 ReceptorThis compound-Functional AssayNegative Allosteric Modulator[3]
Experimental Protocol: Microtubule Assembly Assay

This protocol outlines a method to assess the effect of this compound on microtubule polymerization, similar to those used to identify its interaction with MAP2.

  • Preparation of Reagents:

    • Purify tubulin and MAP2 from mammalian brain tissue (e.g., bovine or porcine).

    • Prepare a polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

    • Prepare stock solutions of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer set to 350 nm and 37°C, mix tubulin and MAP2 in the polymerization buffer.

    • Add this compound or vehicle control to the mixture.

    • Initiate polymerization by adding GTP.

    • Monitor the change in turbidity (absorbance at 350 nm) over time. An increase in absorbance indicates microtubule assembly.

  • Data Analysis:

    • Calculate the initial rate of polymerization and the maximum extent of assembly from the absorbance curves.

    • Compare the results from this compound-treated samples to the vehicle controls to determine the effect of this compound on MAP2-induced tubulin assembly.

Microtubule_Assay_Workflow A 1. Prepare Reagents (Tubulin, MAP2, Buffer, PREG) B 2. Mix Tubulin + MAP2 in Cuvette A->B C 3. Add this compound or Vehicle B->C D 4. Initiate with GTP at 37°C C->D E 5. Monitor Absorbance (350 nm) over Time D->E F 6. Analyze Data (Rate & Extent of Polymerization) E->F

Caption: Experimental workflow for a microtubule assembly assay.

This compound Sulfate (PREGS)

Sulfation of this compound creates PREGS, a neurosteroid with a distinct pharmacological profile. It is a potent modulator of several key ligand-gated ion channels.[6]

Molecular Targets of this compound Sulfate
  • GABA-A Receptor: PREGS acts as a negative allosteric modulator of the GABA-A receptor, inhibiting GABA-induced chloride currents.[6][7] This action is in contrast to its metabolite, allopregnanolone, which is a potent positive modulator.[7] The inhibition may promote learning and memory.[7]

  • NMDA Receptor: PREGS is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, enhancing glutamate-mediated currents.[6][7] This potentiation is dependent on the subunit composition of the receptor and is thought to contribute to its cognitive-enhancing effects.[7][8]

  • TRP Channels: PREGS has been identified as a direct activating ligand for Transient Receptor Potential (TRP) channels, specifically TRPM1 and TRPM3.[6][9]

  • Other Ion Channels: PREGS has also been reported to modulate potassium channels, nicotinic acetylcholine (B1216132) receptors, and voltage-gated sodium channels.[6][9]

Quantitative Data for this compound Sulfate
TargetLigandSpeciesAssay TypeAffinity / EffectReference
GABA-A ReceptorThis compound SulfateRatBinding AssayKd1: 300-500 nM, Kd2: ~20 µM[10]
GABA-A ReceptorThis compound SulfateRatElectrophysiologyNegative Allosteric Modulator[6][7]
NMDA ReceptorThis compound SulfateRatElectrophysiologyPositive Allosteric Modulator[6][7][8]
TRPM3 ChannelThis compound Sulfate-ElectrophysiologyActivator (EC50: 19.8 µM)[6]
Experimental Protocol: Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol describes a method to measure the modulatory effects of PREGS on NMDA receptors expressed in a heterologous system.

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293) cells.

    • Transfect cells with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

  • Electrophysiology Recording:

    • Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

    • Use an external solution containing NMDA receptor agonists (glutamate and glycine) and an internal solution for the patch pipette.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Drug Application:

    • Establish a baseline NMDA-evoked current by applying agonists.

    • Co-apply PREGS with the agonists and record the current response.

    • Perform a washout step by applying only the agonist solution.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of PREGS.

    • Calculate the potentiation as the percentage increase in current amplitude caused by PREGS.

    • Generate concentration-response curves to determine the EC50 of PREGS modulation.

PREGS_Signaling PREGS This compound Sulfate (PREGS) NMDAR NMDA Receptor PREGS->NMDAR + GABAAR GABA-A Receptor PREGS->GABAAR - TRPM3 TRPM3 Channel PREGS->TRPM3 + Potentiation Potentiation (Increased Ca²⁺ Influx) NMDAR->Potentiation Inhibition Inhibition (Decreased Cl⁻ Influx) GABAAR->Inhibition Activation Activation (Increased Ca²⁺ Influx) TRPM3->Activation

Caption: Signaling actions of this compound sulfate at ion channels.

Progesterone (PROG)

Progesterone, a key metabolite of this compound, is a major reproductive hormone but also has significant neuroactive properties through its interaction with various receptors.

Molecular Targets of Progesterone
  • Nuclear Progesterone Receptor (PR): Progesterone is a potent agonist of the nuclear progesterone receptors (PR-A and PR-B), which are transcription factors that regulate gene expression.[11][12][13][14] This is the classical mechanism of action for progesterone's effects on the reproductive system and other tissues.[11][12]

  • Membrane Progesterone Receptors (mPRs): Progesterone also acts on membrane-bound receptors, mediating rapid, non-genomic effects.[15]

  • Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: Progesterone binds to both sigma receptor subtypes, acting as an endogenous antagonist.[16][17] These interactions can modulate ion channel function.[17]

  • Pregnane X Receptor (PXR): Like this compound, progesterone is a weak agonist of PXR.[15]

Quantitative Data for Progesterone
TargetLigandSpeciesAssay TypeAffinity (Ki)Reference
Nuclear PRProgesteroneHumanBinding Assay~1 nM (Kd)[15]
Sigma-1 ReceptorProgesteroneRatBinding Assay36 nM - 268 nM[16]
Sigma-1 ReceptorProgesterone-Binding Assay239 nM[17]
Sigma-2 ReceptorProgesterone-Binding Assay441 nM[17]
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol details a competitive binding assay to determine the affinity of progesterone for the sigma-1 receptor.

  • Membrane Preparation:

    • Homogenize tissue known to express sigma-1 receptors (e.g., rat forebrain or liver) in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, a radiolabeled sigma-1 ligand (e.g., (+)-[³H]pentazocine), and varying concentrations of unlabeled progesterone.

    • To determine non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., haloperidol) in a separate set of tubes.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with cold buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the progesterone concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Allopregnanolone (ALLO)

Allopregnanolone (3α,5α-tetrahydroprogesterone) is a potent neurosteroid metabolite of progesterone. Its primary and most well-characterized action is the modulation of the GABA-A receptor.

Molecular Targets of Allopregnanolone
  • GABA-A Receptor: Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor.[18][19][20] It binds to sites on the receptor distinct from those for GABA, benzodiazepines, and barbiturates, enhancing the receptor's response to GABA.[18][21] This results in increased chloride ion influx and neuronal hyperpolarization, leading to anxiolytic, sedative, and anticonvulsant effects.[18][22] It shows a preference for δ-subunit-containing GABA-A receptors, which mediate tonic inhibition.[18][23]

  • Other Targets: While the GABA-A receptor is its primary target, some studies suggest allopregnanolone may also interact with T-type voltage-gated calcium channels and the pregnane xenobiotic receptor (PXR).[18][24]

Quantitative Data for Allopregnanolone
TargetLigandSpeciesAssay TypeAffinity / EffectReference
GABA-A ReceptorAllopregnanolone-ElectrophysiologyPotent positive modulator (nanomolar affinity)[20][25]
GABA-A ReceptorAllopregnanoloneRatElectrophysiologyPotentiates GABA currents (EC50: 12.9 nM)[26]
Signaling Pathway of Allopregnanolone at the GABA-A Receptor

Allopregnanolone enhances GABAergic neurotransmission. By binding to the GABA-A receptor, it increases the duration and frequency of chloride channel opening in response to GABA, leading to a more profound inhibitory effect on the neuron. At higher concentrations, it can directly activate the receptor even in the absence of GABA.

Allopregnanolone_GABA cluster_0 Postsynaptic Neuron GABAAR GABA-A Receptor Chloride Cl⁻ Channel GABAAR->Chloride gating Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Increased Cl⁻ Influx GABA GABA GABA->GABAAR Binds Orthosteric Site Allo Allopregnanolone (ALLO) Allo->GABAAR Binds Allosteric Site

Caption: Allopregnanolone's positive modulation of the GABA-A receptor.

Conclusion

This compound and its metabolites constitute a complex and versatile class of signaling molecules with a wide range of molecular targets. From the allosteric modulation of ligand-gated ion channels like GABA-A and NMDA receptors to the transcriptional regulation via nuclear receptors such as PR and PXR, these neurosteroids play critical roles in regulating neuronal excitability, inflammation, and cellular metabolism. The detailed quantitative data, protocols, and pathway diagrams provided in this guide serve as a foundational resource for further research and the development of novel therapeutics targeting these intricate pathways.

References

The Pivotal Role of Pregnenolone in Neuronal Development and Myelination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) (P5), the primary steroid hormone synthesized from cholesterol, is increasingly recognized for its profound influence on the central nervous system (CNS). Beyond its role as a precursor to all other steroid hormones, this compound and its sulfated ester (PREGS) act as potent neurosteroids, directly modulating neuronal development, plasticity, and myelination. This technical guide provides an in-depth review of the current understanding of this compound's functions in these critical neurobiological processes. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field of neuroscience and neurotherapeutics.

Introduction to this compound in the CNS

This compound is synthesized de novo in the CNS, primarily by glial cells (astrocytes and oligodendrocytes) and neurons, earning it the designation of a "neurosteroid".[1][2] Its synthesis from cholesterol is catalyzed by the mitochondrial enzyme CYP11A1.[2][3] Within the brain, this compound and its metabolites, such as this compound sulfate (B86663) (PREGS), allopregnanolone (B1667786) (ALLO), and progesterone, exert significant neuromodulatory effects.[2][4] These neurosteroids are crucial for a range of CNS functions, including mood regulation, cognitive performance, neuroprotection, and stress responses.[5][6] Dysregulation of this compound levels has been associated with various neurodevelopmental and neurodegenerative disorders, highlighting its therapeutic potential.[1][2] This guide will focus on two of its most critical roles: the orchestration of neuronal development and the regulation of myelin synthesis and repair.

Role of this compound in Neuronal Development

This compound plays a multifaceted role in the development of the nervous system, influencing everything from the birth of new neurons to the formation of synaptic connections.

Neural Stem Cell Proliferation and Differentiation

This compound directly impacts the behavior of neural stem cells (NSCs), the foundational progenitors of all neural lineages.

  • Proliferation: Studies have shown that this compound enhances the proliferation of mouse neural stem cells in vitro, with an optimal concentration identified around 10 µM.[7] This mitogenic effect is crucial for expanding the pool of progenitor cells available for differentiation.

  • Lineage Specification: Interestingly, the concentration of this compound appears to direct the differentiation fate of NSCs.[7]

    • Neurogenesis: Higher concentrations (e.g., 15 µM) promote differentiation into neurons. This process is accompanied by the upregulation of key neurogenic transcription factors, Notch1 and Pax6.[7]

    • Oligodendrogenesis: Lower concentrations (5 and 10 µM) favor the differentiation of NSCs into oligodendrocytes, the myelin-producing cells of the CNS. This is associated with an increased expression of the transcription factor Sox10.[7]

Neurite Outgrowth and Axon Development

Beyond neurogenesis, this compound is a key promoter of neuronal maturation and connectivity. It has been shown to accelerate neurite outgrowth in various types of neurons, including cerebellar granule, hippocampal, and cortical neurons.[1]

  • Microtubule Dynamics: The mechanism underlying this effect involves the reorganization of the neuronal cytoskeleton. This compound binds to microtubule-associated protein 2 (MAP2) and activates cytoplasmic linker protein 170 (CLIP170, also known as CLIP1).[1][4][8] This activation promotes the polymerization and stabilization of microtubules, which are essential for extending neurites and forming axons.[1][8] Specifically, this compound facilitates the invasion of dynamic microtubules into the filopodia of the axon growth cone, a critical step in axon guidance and elongation.[1][8]

Modulation of Synaptic Plasticity

This compound sulfate (PREGS) is a significant modulator of synaptic transmission and plasticity, processes fundamental to learning and memory.

  • Receptor Modulation: PREGS acts as a modulator of key neurotransmitter receptors.[9][10]

    • NMDA Receptors: It potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and long-term potentiation (LTP).[11][12]

    • GABAA Receptors: It acts as an inhibitor of gamma-aminobutyric acid type A (GABAA) receptors, thereby reducing inhibitory neurotransmission.[9][10]

  • Cognitive Enhancement: Through this dual action of enhancing excitatory and dampening inhibitory signals, PREGS is considered a cognitive enhancer.[11][13]

Role of this compound in Myelination

Myelination, the process of ensheathing neuronal axons with a lipid-rich myelin sheath, is essential for rapid nerve impulse conduction. This compound and its derivatives are potent regulators of both developmental myelination and remyelination following injury.

Oligodendrocyte Differentiation and Maturation

As mentioned, lower concentrations of this compound promote the differentiation of NSCs into oligodendrocytes.[7] This effect is mediated, at least in part, by the upregulation of Sox10, a master regulator of oligodendrocyte development.[7] Furthermore, the metabolite allopregnanolone also enhances oligodendrogenesis.[14] The brain's capacity for local this compound synthesis, including within oligodendrocytes themselves, underscores the importance of this endogenous regulation.[3][15]

Promotion of Myelin Synthesis and Repair

In models of demyelination, such as the cuprizone-induced mouse model, administration of this compound has demonstrated significant pro-myelinating effects.

  • Increased Myelin Protein Expression: Treatment with this compound leads to a significant increase in the gene and protein expression of key myelin components, including Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG).[16][17][18]

  • Enhanced Remyelination: Histological and electron microscopy analyses have confirmed that this compound treatment increases the thickness of the myelin sheath around axons, indicating enhanced remyelination.[16][18] The well-documented pro-myelinating effects of progesterone, a direct metabolite of this compound, further support this role.[19][20]

Anti-Inflammatory Effects

Neuroinflammation is a common feature of demyelinating diseases and can inhibit remyelination. This compound exerts anti-inflammatory effects by suppressing the innate immune signaling pathways. It has been shown to promote the degradation of key adaptor proteins in the Toll-like receptor (TLR) signaling cascade, such as TIRAP and TLR2, in microglia and macrophages.[2] This action attenuates the production of pro-inflammatory cytokines, creating a more permissive environment for myelin repair.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited literature.

Table 1: Effects of this compound on Neural Stem Cell (NSC) Proliferation and Differentiation

Parameter Cell Type This compound Concentration Observed Effect Reference
Proliferation Mouse Embryonic NSCs 10 µM Optimal concentration for increasing the number of neurospheres and derived cells. [7]
Neuronal Differentiation (β-III tubulin+) Mouse Embryonic NSCs 15 µM Highest and most significant increase in neuron number. [7]
Oligodendrocyte Differentiation (Olig2+, MBP+) Mouse Embryonic NSCs 5 and 10 µM Significant increase in immature and mature oligodendrocyte populations. [7]

| Astrocyte Differentiation (GFAP+) | Mouse Embryonic NSCs | 15 µM | Decrease in the number of astrocytes. |[7] |

Table 2: Effects of this compound on Neurite Outgrowth

Parameter Cell Type This compound Concentration Observed Effect Reference
Neurite Length Hippocampal Neurons 0.1 µM Significant increase in neurite length from 20 ± 14 µm to 25 ± 18 µm. [1]

| Neurite Length | Hippocampal Neurons | 0.01 µM | No significant change in neurite length. |[1] |

Table 3: Effects of this compound on Myelination In Vivo (Cuprizone Model)

Parameter Animal Model Treatment Observed Effect Reference
Myelin Sheath Thickness Rat This compound Significant increase in myelin thickness in corpus callosum fibers (P < 0.05). [16][18]
MBP and MOG Gene Expression Rat This compound Significant increase in expression levels (P < 0.001). [16][17][18]

| MBP and MOG Protein Levels | Rat | this compound | Significant increase in the percentage of MBP and MOG positive markers (P < 0.05). |[16][17][18] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

Neural Stem Cell (NSC) Culture and Differentiation
  • Source: Isolation of NSCs from the embryonic cortex of E14 mice.[7]

  • Culture: Cells are typically cultured in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of free-floating cell aggregates known as "neurospheres".

  • Proliferation Assay: Neurospheres are incubated for a set period (e.g., 5 days), then treated with various doses of this compound (e.g., 2, 5, 10, 15, and 20 µM) for another period (e.g., 5 days). The number and size of neurospheres are then counted as a measure of proliferation.[7]

  • Differentiation Assay: To induce differentiation, neurospheres are plated onto an adhesive substrate (e.g., poly-L-lysine coated plates) in a medium lacking mitogens. Cells are treated with this compound, and after a set time, immunocytochemistry is performed using antibodies against lineage-specific markers: β-III tubulin (neurons), Olig2 or MBP (oligodendrocytes), and GFAP (astrocytes). Cell populations are then quantified using techniques like flow cytometry or fluorescence microscopy.[7]

  • Gene Expression Analysis: RNA is extracted from treated cells, and Real-Time PCR is used to measure the expression levels of genes associated with specific lineages, such as Notch1, Pax6 (neurogenesis), and Sox10 (oligodendrogenesis).[7]

Cuprizone (B1210641) Model of Demyelination and Remyelination
  • Induction: Male Wistar rats or mice are fed a diet containing cuprizone (e.g., 0.6%) for several weeks (e.g., 3-5 weeks) to induce demyelination, particularly in the corpus callosum.[16][17]

  • Treatment: Following the demyelination period, animals are returned to a normal diet and receive systemic injections of this compound or a vehicle control.

  • Analysis:

    • Histology: Brains are sectioned and stained with dyes like Luxol Fast Blue (LFB) to visualize myelin. Immunohistochemistry is performed using antibodies against MBP and MOG to specifically label myelin sheaths.[16][17]

    • Transmission Electron Microscopy (TEM): The corpus callosum is dissected and processed for TEM to obtain high-resolution images of individual axons. This allows for precise measurement of myelin sheath thickness and calculation of the g-ratio (axon diameter to myelinated fiber diameter).[16][18]

    • Molecular Analysis: Tissue from the corpus callosum is collected for Real-Time RT-PCR and ELISA to quantify the gene and protein expression levels of MBP and MOG, respectively.[16][17][18]

Signaling Pathways and Mechanisms

The neurodevelopmental and pro-myelinating effects of this compound are mediated by a combination of genomic and non-genomic signaling pathways.

NSC Fate Determination Pathway

The decision of an NSC to become a neuron or an oligodendrocyte is influenced by this compound concentration, which in turn modulates key transcription factor pathways.

G cluster_input This compound Concentration cluster_tf Transcription Factor Modulation cluster_output NSC Differentiation Outcome P5_low Low P5 (5-10 µM) Sox10 ↑ Sox10 Expression P5_low->Sox10 P5_high High P5 (15 µM) Notch1_Pax6 ↑ Notch1 & Pax6 Expression P5_high->Notch1_Pax6 Oligo Oligodendrogenesis Sox10->Oligo Neuro Neurogenesis Notch1_Pax6->Neuro

Caption: this compound concentration directs NSC fate.

Neurite Outgrowth via Cytoskeletal Reorganization

This compound promotes neurite outgrowth through a non-genomic mechanism involving direct interaction with cytoskeletal regulatory proteins.

G P5 This compound (P5) CLIP1 CLIP1 Activation P5->CLIP1 MT Microtubule Polymerization & Stabilization CLIP1->MT GC MT Invasion into Growth Cone Filopodia MT->GC Outgrowth Neurite Outgrowth & Axon Elongation GC->Outgrowth

Caption: P5 signaling pathway for neurite outgrowth.

Experimental Workflow: Cuprizone Model

The workflow for investigating the effects of this compound on remyelination using the cuprizone model is a multi-step process.

G start Start: Healthy Rats cuprizone Cuprizone Diet (3-5 weeks) start->cuprizone demyelination Demyelination (Corpus Callosum) cuprizone->demyelination treatment P5 Treatment vs Vehicle Control demyelination->treatment analysis Analysis treatment->analysis histology Histology (LFB, IHC) analysis->histology tem TEM (Myelin Thickness) analysis->tem molecular PCR/ELISA (MBP, MOG) analysis->molecular end Conclusion: Effect on Remyelination histology->end tem->end molecular->end

Caption: Workflow for the cuprizone demyelination model.

Conclusion and Future Directions

This compound is a critical endogenous modulator of both neuronal development and myelination. Its ability to promote neural stem cell proliferation, direct their differentiation, enhance neurite outgrowth, and facilitate myelin repair underscores its therapeutic potential for a range of neurological conditions. The dose-dependent effects on NSC fate determination suggest that precise therapeutic windows may be necessary to achieve desired outcomes, whether promoting neurogenesis in neurodegenerative diseases or enhancing remyelination in disorders like multiple sclerosis.

Future research should focus on further elucidating the downstream targets of this compound's signaling pathways and identifying specific receptors for its non-genomic actions. The development of stable, targeted this compound analogs could offer novel therapeutic strategies for CNS injury, demyelinating diseases, and neurodevelopmental disorders, harnessing the brain's innate capacity for regeneration and repair.

References

The Neurosteroid Pregnenolone: An In-depth Technical Guide to its Anti-inflammatory Properties in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the neurosteroid pregnenolone (B344588) within the central nervous system (CNS). It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound for neuroinflammatory and neurodegenerative diseases. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and provides cited experimental methodologies to facilitate further research.

Introduction: this compound as a Modulator of Neuroinflammation

This compound is a steroid hormone precursor synthesized from cholesterol in steroidogenic tissues, the brain, and lymphocytes.[1][2][3] Beyond its role as a precursor to other steroid hormones, this compound itself exerts direct biological effects, notably as an anti-inflammatory molecule that helps maintain immune homeostasis.[1][2][3] Decreased levels of this compound have been observed in various neuroinflammatory diseases, underscoring its potential role in neuroprotection and neuroregeneration.[1][2][3][4] Its neuroprotective effects are largely attributed to its anti-inflammatory properties.[1] This guide will delve into the specific mechanisms by which this compound mitigates inflammatory responses in the CNS.

Core Anti-inflammatory Mechanisms of this compound in the CNS

This compound's anti-inflammatory actions in the central nervous system are multifaceted, primarily involving the modulation of innate immune signaling pathways. The key mechanisms identified to date are:

  • Inhibition of Toll-Like Receptor (TLR) Signaling: this compound has been shown to suppress inflammatory cascades initiated by TLRs, which are crucial components of the innate immune system.[1][5] Aberrant activation of TLRs, particularly TLR2 and TLR4, is implicated in a variety of inflammatory disorders.[1] this compound interferes with this signaling through multiple nongenomic actions.[1][[“]]

  • Promotion of TIRAP and TLR2 Degradation: A primary mechanism of this compound's anti-inflammatory effect is its ability to promote the ubiquitination and subsequent degradation of Toll-interleukin 1 receptor (TIR) domain-containing adapter protein (TIRAP) and TLR2 in macrophages and microglial cells.[1][2][3] TIRAP is a critical bridging adaptor protein that recruits MyD88 to TLR2 and TLR4, initiating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1] By inducing the degradation of TIRAP, this compound effectively curtails this signaling pathway.[1]

  • Activation of Cytoplasmic Linker Protein 170 (CLIP170): this compound has been reported to activate cytoplasmic linker protein 170 (CLIP170).[1][2][3] CLIP170, in turn, has been shown to promote the targeted degradation of TIRAP.[1][2][3] This suggests that this compound's activation of CLIP170 is a key step in its suppression of TLR-mediated inflammation.[1]

  • Inhibition of TLR4-MD2 Interaction: Another mechanism by which this compound and its metabolite allopregnanolone (B1667786) inhibit TLR4 signaling is by preventing the binding of TLR4 to myeloid differentiation factor 2 (MD2).[5][7] This interaction is essential for the activation of transcription factors that regulate the expression of genes involved in inflammatory responses.[5]

  • Suppression of Pro-inflammatory Cytokine Secretion: The culmination of these molecular interactions is a significant reduction in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS) and Pam3CSK4.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound.

Pregnenolone_TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MD2 MD2 TLR4->MD2 Associates TIRAP TIRAP MD2->TIRAP This compound This compound This compound->TLR4 Inhibits Binding to MD2 CLIP170 CLIP170 This compound->CLIP170 Activates This compound->TIRAP Promotes Degradation CLIP170->TIRAP Promotes Degradation MyD88 MyD88 TIRAP->MyD88 Recruits Ubiquitination Ubiquitination & Degradation TIRAP->Ubiquitination NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Caption: this compound's Anti-inflammatory Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., Microglia, Macrophages) Preg_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->Preg_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., LPS, Pam3CSK4) Preg_Treatment->Inflammatory_Stimulus Cytokine_Analysis 4a. Cytokine Analysis (ELISA, qPCR for TNF-α, IL-6) Inflammatory_Stimulus->Cytokine_Analysis Protein_Analysis 4b. Protein Analysis (Western Blot for TIRAP, TLR2, p-NF-κB) Inflammatory_Stimulus->Protein_Analysis CoIP 4c. Co-immunoprecipitation (TLR4-MD2 Interaction) Inflammatory_Stimulus->CoIP Data_Interpretation 5. Data Interpretation and Statistical Analysis Cytokine_Analysis->Data_Interpretation Protein_Analysis->Data_Interpretation CoIP->Data_Interpretation

Caption: General Experimental Workflow for Investigating this compound.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

Cell TypeInflammatory StimulusThis compound Concentration (µM)Analyte% Inhibition (approx.)Reference
RAW264.7 MacrophagesLPS50TNF-αSignificant Suppression[1]
Differentiated THP1 cellsLPS50TNF-αSignificant Suppression[1]
RAW264.7 MacrophagesPam3CSK450TNF-αSignificant Suppression[1]
Differentiated THP1 cellsPam3CSK450TNF-αSignificant Suppression[1]
RAW264.7 MacrophagesLPS0.5 - 1.0MCP-1~80%[7]
RAW264.7 MacrophagesLPS0.5 - 1.0TNF-αSubstantial Inhibition[7]

Table 2: Effect of this compound on TLR Signaling Pathway Components

Cell TypeTreatmentAnalyteEffectReference
RAW264.7 MacrophagesThis compoundEndogenous TIRAPPromoted Degradation[1]
N9 Microglial CellsThis compoundEndogenous TIRAPPromoted Degradation[1]
RAW264.7 MacrophagesThis compoundMyD88No Effect on Level[1]
RAW264.7 MacrophagesLPS + this compound (0.5 - 1.0 µM)p-TAK138-72% Inhibition[7]
RAW264.7 MacrophagesLPS + this compound (0.5 - 1.0 µM)TRAF6~55% Inhibition[7]
RAW264.7 MacrophagesLPS + this compound (0.5 - 1.0 µM)phospho-NF-κB p65~87-88% Inhibition[7]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (mouse macrophage cell line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • THP-1 (human monocytic cell line): Differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) before experiments.

    • N9 (mouse microglial cell line): Maintained in appropriate growth medium as per supplier's instructions.

    • Bone Marrow-Derived Macrophages (BMDMs): Isolated from mice and differentiated in culture with macrophage colony-stimulating factor (M-CSF).

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • Cells are pre-treated with varying concentrations of this compound (e.g., 50 µM) or vehicle control for a specified period (e.g., 1-2 hours).

    • Inflammatory stimulus, such as LPS (from E. coli, e.g., 100 ng/mL) or Pam3CSK4 (a TLR2 agonist, e.g., 200 ng/mL), is added to the culture medium.

    • Cells are incubated for a further period (e.g., 6-24 hours) depending on the endpoint being measured.

Analysis of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Supernatants from cell cultures are collected after treatment.

    • Concentrations of secreted cytokines (e.g., TNF-α, IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Total RNA is extracted from treated cells using a suitable RNA isolation kit.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using primers specific for target genes (e.g., Tnf, Il6) and a housekeeping gene for normalization (e.g., Gapdh).

    • Relative gene expression is calculated using the ΔΔCt method.

Analysis of Signaling Pathway Components
  • Western Blotting:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., TIRAP, MyD88, TLR2, phospho-NF-κB p65).

    • After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Co-immunoprecipitation (Co-IP):

    • Cell lysates are prepared in a non-denaturing lysis buffer.

    • Lysates are pre-cleared with protein A/G agarose (B213101) beads.

    • The protein of interest (e.g., TLR4) is immunoprecipitated by incubating the lysate with a specific primary antibody overnight, followed by the addition of protein A/G agarose beads.

    • The beads are washed to remove non-specific binding, and the immunoprecipitated protein complexes are eluted.

    • The presence of interacting proteins (e.g., MD2) in the eluate is detected by Western blotting.

In Vivo Administration
  • Animal Models:

    • Studies have utilized animal models such as selectively bred alcohol-preferring (P) rats to investigate the effects of this compound on innate TLR4 activation in the brain.[7]

  • Administration Routes:

    • Intraperitoneal (IP) injection is a common route for systemic administration of this compound (e.g., 15 mg/kg).[7]

    • Intranasal administration has also been explored as a method for direct-to-brain delivery.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent anti-inflammatory agent in the central nervous system. Its ability to modulate TLR signaling through multiple mechanisms, including the promotion of TIRAP and TLR2 degradation and the inhibition of TLR4-MD2 interaction, highlights its potential as a therapeutic candidate for a range of neuroinflammatory and neurodegenerative conditions.

Future research should focus on further elucidating the precise molecular targets of this compound and its metabolites in the CNS. Investigating the therapeutic efficacy of this compound in a wider range of animal models of neuroinflammation is crucial. Additionally, clinical studies are warranted to determine the optimal dosage, safety, and efficacy of this compound for treating human diseases characterized by neuroinflammation. The development of novel compounds that mimic or enhance the anti-inflammatory actions of this compound could also open new avenues for the treatment of these debilitating disorders.

References

The Invisible Hand: A Technical Guide to the Non-Genomic Actions of Pregnenolone in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregnenolone (B344588), traditionally viewed as an inert precursor in the steroidogenic pathway, is now recognized as a potent neurosteroid with significant and rapid effects on neuronal function. These actions are largely non-genomic, occurring independently of nuclear steroid receptors and gene transcription. This technical guide provides an in-depth exploration of the non-genomic mechanisms of this compound and its sulfated ester, this compound sulfate (B86663), in neuronal cells. We delve into their interactions with key membrane receptors and intracellular proteins, the resulting signaling cascades, and the ultimate impact on neuronal excitability, plasticity, and structural dynamics. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers and professionals in the field of neuroscience and drug development.

Introduction: Beyond the Genome

Steroid hormones have long been understood to exert their influence through genomic mechanisms, binding to intracellular receptors that act as ligand-activated transcription factors to modulate gene expression. This process, while profound, is inherently slow. However, a growing body of evidence has illuminated a faster, more dynamic mode of steroid action: non-genomic signaling.[1] These rapid effects are initiated at the cell membrane or within the cytoplasm, triggering swift changes in neuronal function.[1]

This compound (P5) and its sulfated metabolite, this compound sulfate (PS), are key players in this non-genomic arena.[2] Synthesized de novo in the brain, these neurosteroids act as potent modulators of neuronal activity, influencing everything from synaptic transmission to cytoskeletal architecture.[3][4] Their actions are pleiotropic, engaging a diverse array of molecular targets to fine-tune the delicate balance of neuronal excitation and inhibition.[2][5] This guide focuses on these rapid, non-genomic actions of this compound in neuronal cells, providing a technical overview for researchers and drug development professionals.

Core Non-Genomic Mechanisms of this compound in Neurons

The non-genomic effects of this compound and this compound sulfate are mediated through direct interactions with several key neuronal proteins. These interactions trigger a cascade of events that rapidly alter neuronal function.

Modulation of Ligand-Gated Ion Channels

This compound and its sulfate ester are potent allosteric modulators of major ligand-gated ion channels, thereby directly influencing synaptic transmission.

This compound sulfate is a well-documented positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission and plasticity.[6] This modulation is complex and subunit-dependent. PS potentiates currents at NMDA receptors containing NR2A and NR2B subunits, while inhibiting those with NR2C and NR2D subunits.[5] This potentiation is characterized by an increase in the channel open probability, resulting from both an increased frequency of opening and a longer mean open time.[6]

At the molecular level, PS appears to decrease the rate of agonist unbinding, thereby prolonging the receptor's active state.[7] Interestingly, at low nanomolar concentrations, PS can also induce a delayed-onset potentiation of NMDA receptor function by promoting the trafficking of receptors to the cell surface via a G-protein and calcium-dependent mechanism.[8][9]

Signaling Pathway: this compound Sulfate Modulation of NMDA Receptors

Pregnenolone_NMDA_Modulation PregS This compound Sulfate (PS) NMDAR NMDA Receptor (NR1/NR2A or NR1/NR2B) PregS->NMDAR Positive Allosteric Modulation GPCR G-Protein Coupled Receptor PregS->GPCR Activation (nM concentrations) Ca_influx Increased Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Neuronal_Excitation Enhanced Neuronal Excitation & Plasticity Ca_influx->Neuronal_Excitation PLC Phospholipase C (PLC) GPCR->PLC Ca_release Intracellular Ca²⁺ Release PLC->Ca_release NMDAR_trafficking Increased NMDAR Surface Expression Ca_release->NMDAR_trafficking NMDAR_trafficking->NMDAR Enhances Response to Glutamate

Caption: this compound sulfate's dual mechanism of NMDA receptor modulation.

In contrast to its effects on NMDA receptors, this compound sulfate acts as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[10] PS inhibits GABA-A receptor function, thereby reducing the inhibitory tone in neuronal circuits.[10] This inhibition is primarily achieved by increasing the rate of receptor desensitization.[11] The presence of the γ subunit in the GABA-A receptor complex does not appear to alter the affinity or efficacy of PS.[10]

Interaction with Sigma-1 Receptors

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is another important target for the non-genomic actions of this compound. This compound and its sulfated form act as agonists at the sigma-1 receptor.[12][13] This interaction is thought to contribute to this compound's effects on synaptic plasticity and neuronal survival. Activation of the sigma-1 receptor by this compound sulfate can enhance short-term presynaptic facilitation and modulate intracellular calcium signaling.[14][15]

Logical Relationship: this compound, Sigma-1 Receptor, and Neuronal Effects

Pregnenolone_Sigma1_Effects This compound This compound / PS Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonist Binding Ca_Signaling Modulation of Intracellular Ca²⁺ Signaling Sigma1R->Ca_Signaling Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_Signaling->Synaptic_Plasticity Neuronal_Survival Promotion of Neuronal Survival Ca_Signaling->Neuronal_Survival Microtubule_Polymerization_Workflow start Start: Prepare Reagents reagents Purified Tubulin Fluorescently Labeled Tubulin CLIP-170 or MAP2 This compound Solution Polymerization Buffer start->reagents incubation Incubate at 37°C reagents->incubation imaging Visualize Microtubules (Fluorescence Microscopy) incubation->imaging analysis Quantify Microtubule Polymerization (e.g., length, number) imaging->analysis end End: Data Interpretation analysis->end

References

The Cellular Locus of Mind-Made Steroids: A Technical Guide to Pregnenolone Biosynthesis in Glial Cells vs. Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Pregnenolone (B344588), the progenitor of all steroid hormones, is synthesized de novo within the central nervous system (CNS), where it and its metabolites are termed "neurosteroids." These molecules are critical modulators of synaptic transmission, inflammation, neurogenesis, and myelination, making their endogenous synthesis a key area of interest for therapeutics in neurology and psychiatry. For decades, glial cells were considered the primary sites of neurosteroidogenesis. However, recent advances, particularly in single-cell transcriptomics, have challenged this dogma, revealing that specific neuronal populations are major hubs of de novo this compound production in the rodent brain. Furthermore, compelling evidence suggests that human glial cells may utilize a novel biosynthetic pathway, distinct from the canonical enzymatic machinery found in the periphery and other species. This guide provides an in-depth comparison of this compound biosynthesis in glial cells and neurons, detailing the molecular machinery, summarizing quantitative data, outlining key experimental protocols, and visualizing the core pathways to equip researchers with a comprehensive understanding of this dynamic field.

The Core Machinery of De Novo this compound Biosynthesis

The synthesis of this compound from cholesterol is a multi-step process localized to the mitochondrion. It is the rate-limiting step for all steroidogenesis and requires the coordinated action of three key proteins.

  • Translocator Protein (TSPO): A 18 kDa protein located on the outer mitochondrial membrane (OMM), TSPO binds cholesterol and is thought to facilitate its transport from cytosolic stores into the intermembrane space.[1] Its expression is notably high in glial cells and is upregulated during neuroinflammation, making it a prominent drug target.[2][3]

  • Steroidogenic Acute Regulatory Protein (StAR): StAR is essential for the subsequent transfer of cholesterol from the OMM to the inner mitochondrial membrane (IMM).[4][5] The action of StAR is considered the primary rate-limiting step in hormonally-regulated steroidogenesis.[6]

  • Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc, or CYP11A1): Located on the matrix side of the IMM, this enzyme catalyzes the conversion of cholesterol into this compound.[7][8] The presence of this enzyme is the definitive marker of a cell's capacity for de novo steroid synthesis.[9]

The canonical pathway begins with cholesterol transport into the mitochondrion, a process facilitated by TSPO and critically dependent on StAR to move the substrate across the aqueous intermembrane space to the IMM, where P450scc performs the final conversion to this compound.[10]

G Canonical Pathway of this compound Biosynthesis cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_imm Inner Membrane Cholesterol Cholesterol (Lipid Droplet) TSPO TSPO Cholesterol->TSPO Transport StAR_OMM StAR TSPO->StAR_OMM Cholesterol Hand-off P450scc P450scc (CYP11A1) StAR_OMM->P450scc Rate-Limiting Transport This compound This compound P450scc->this compound Side-Chain Cleavage

Caption: The mitochondrial machinery for this compound synthesis.

Comparative Analysis: Glial Cells vs. Neurons

The distribution of the core steroidogenic machinery between glial cells and neurons is complex and has been a subject of evolving research. Historically, glia were seen as the primary producers, but recent evidence points to a more nuanced, synergistic relationship.

This compound Synthesis in Glial Cells (Astrocytes & Oligodendrocytes)

The initial evidence for neurosteroidogenesis pointed squarely at glial cells. Early immunohistochemical studies in the rat brain identified P450scc selectively in the white matter, localizing it to oligodendrocytes, the brain's myelin-producing cells.[11][12] Subsequent work with primary glial cultures confirmed that both oligodendrocytes and astrocytes could synthesize this compound from cholesterol precursors.[12]

Astrocytes, in particular, are now known to be significant sites of neurosteroid metabolism and are responsive to stimulation by TSPO ligands.[9] Treatment of astrocyte cell lines (e.g., U87MG) with TSPO ligands has been shown to increase this compound production, linking TSPO activation directly to steroidogenic output in these cells.[1][9]

A pivotal recent discovery, however, distinguishes human glial cells from their rodent counterparts. Studies have shown that human glial cell lines produce this compound even when CYP11A1 is undetectable or inhibited.[5][7] This has led to the identification of a potential alternative pathway where another mitochondrial enzyme, Cytochrome P450 1B1 (CYP1B1) , may be responsible for this compound synthesis in human glia.[13][14][15] This finding has profound implications for translational research and drug development, suggesting that mechanisms identified in rodent models may not fully apply to human neurobiology.

This compound Synthesis in Neurons

While some early studies identified P450scc in scattered neuronal populations like cerebellar Purkinje cells and hippocampal pyramidal cells, the prevailing view favored glial dominance.[8][16] However, the advent of single-cell transcriptomics has dramatically shifted this perspective. Analysis of the murine brain reveals that expression of Cyp11a1 mRNA, the gene encoding P450scc, is predominantly confined to specific neuronal subtypes, particularly glutamatergic neurons.[14]

In contrast, the gene for StAR, which is crucial for cholesterol transport, is more broadly distributed across both neurons and non-neuronal cells, including oligodendrocytes and astrocytes.[14] This suggests a model of compartmentalization: while many cell types may possess the cholesterol transport machinery, the definitive step of de novo synthesis from cholesterol is a specialized neuronal function in the rodent brain. Glial cells, in this model, may be more involved in metabolizing neuron-derived this compound or circulating steroid precursors into other active forms.

Caption: Contrasting models of this compound synthesis machinery.

Quantitative Data on this compound Biosynthesis

Direct quantitative comparisons of this compound synthesis and the absolute protein levels of steroidogenic enzymes in neurons versus glial cells are limited in the literature. However, data from various experimental models provide valuable context.

Table 1: Expression of Key Steroidogenic Enzymes in CNS Cells

ProteinCell TypeSpeciesMethodFindingCitation
P450scc (CYP11A1) OligodendrocytesRatImmunohistochemistrySelectively localized to myelinated white matter tracts.[11][12]
Purkinje NeuronsRatImmunohistochemistryImmunoreactivity restricted to somata and dendrites.[16]
Cortical White MatterRatWestern BlotApprox. 3-4 pmol per mg of tissue protein.[11]
Various NeuronsMouseSingle-Cell RNA-seqCyp11a1 mRNA is predominantly expressed in neuronal subtypes.[14]
Glial Cell LinesHumanImmunocytochemistryVery weak or undetectable protein signal.[5][7]
StAR Neurons & GliaRat, MouseImmunohistochemistryCo-localizes with P450scc in both neurons and glial cells.[6][10]
Various Neurons & GliaMouseSingle-Cell RNA-seqStar mRNA is broadly expressed across multiple cell types.[14]
TSPO Astrocytes & MicrogliaHuman, RatVariousHighly expressed, especially in reactive glia.[2][9]

Table 2: Examples of Measured this compound Concentrations in CNS Preparations

PreparationSpeciesConditionMethodConcentrationCitation
U87MG Human Astrocytoma CellsHumanStimulated w/ TSPO LigandELISA~150-250% increase over baseline[9]
MGM-1 Human Glioma CellsHumanBasalELISA~100 pg/mL in culture media[7]
Various Brain RegionsRatIn vivoGC-MSOlfactory Bulb: ~15 ng/g; Hippocampus: ~5 ng/g[3]
Brain TissueMonkeyEx vivoLC-MS/MSMethod validated for detection in the low ng/g range.[17]

Note: Concentrations vary widely based on the specific brain region, experimental preparation (in vivo vs. in vitro), and analytical method used. The data presented are illustrative examples and not direct comparisons between cell types.

Key Experimental Protocols

The study of neurosteroidogenesis relies on a combination of techniques from molecular biology, cell culture, and analytical chemistry.

Protocol: Primary Astrocyte Culture from Postnatal Rat Pups

This protocol is adapted from methods designed to generate highly pure astrocyte cultures for biochemical and molecular analysis.[6][18]

  • Objective: To isolate and culture primary astrocytes from the neonatal rat cortex.

  • Materials: Postnatal day 1-2 (P1-P2) rat pups, DMEM with 10% FBS, papain, poly-D-lysine coated flasks, cell scrapers.

  • Procedure:

    • Dissection: Euthanize P1-P2 pups according to approved institutional animal care protocols. Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Digestion: Mince the cortical tissue and incubate in a papain solution at 37°C for 15-20 minutes to dissociate the tissue into a single-cell suspension.

    • Plating: Neutralize the enzyme with a serum-containing medium (DMEM + 10% FBS). Gently triturate the tissue, filter through a cell strainer (e.g., 70 µm), and plate the cell suspension onto poly-D-lysine coated T75 flasks.

    • Purification: Culture for 7-10 days at 37°C, 5% CO2. At this point, a confluent monolayer of astrocytes will have formed on the bottom of the flask, with microglia and oligodendrocyte precursors loosely attached on top.

    • Shaking: Seal the flasks tightly and shake vigorously on an orbital shaker overnight at 37°C. This dislodges the microglia and precursor cells.

    • Subculture: The following day, wash the adherent astrocyte monolayer with PBS and treat with trypsin to detach the cells. Re-plate the purified astrocytes for experiments. Purity can be confirmed by immunostaining for the astrocyte marker Glial Fibrillary Acidic Protein (GFAP).[19]

Protocol: Quantification of this compound by GC-MS/MS

This protocol outlines a general workflow for the sensitive detection of this compound and other neurosteroids in brain tissue, based on established methods.[20][21]

  • Objective: To extract, purify, and quantify this compound from a brain tissue sample.

  • Materials: Brain tissue (~50-100 mg), methanol (B129727), internal standards (e.g., deuterated this compound), solid-phase extraction (SPE) cartridges, derivatization agents (e.g., for silylation), GC-MS/MS system.

  • Procedure:

    • Homogenization & Extraction: Weigh the frozen brain tissue and homogenize in a high-volume of cold methanol (e.g., 10 volumes). Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-pregnenolone) to the sample at the start to correct for sample loss during processing.

    • Protein Precipitation: Vortex the homogenate and centrifuge at high speed to pellet proteins. Collect the methanol supernatant.

    • Solid-Phase Extraction (SPE): Purify the steroid-containing supernatant using an SPE cartridge (e.g., C18). This step removes salts and other interfering substances. Elute the steroids with an appropriate solvent (e.g., ethyl acetate (B1210297) or a higher percentage of methanol).

    • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. To make the steroids volatile for gas chromatography, chemically derivatize them (e.g., using a silylating agent like BSTFA) by heating the sample.

    • GC-MS/MS Analysis: Inject the derivatized sample into the GC-MS/MS. The gas chromatograph separates the different steroids based on their boiling points and column interactions. The tandem mass spectrometer then fragments the molecules and detects specific parent-daughter ion transitions, providing highly specific and sensitive quantification against a standard curve.

G Experimental Workflow for this compound Quantification by GC-MS/MS start Brain Tissue Sample (~50-100mg) homogenize 1. Homogenize in Methanol + Add Internal Standard start->homogenize centrifuge 2. Centrifuge to Precipitate Proteins homogenize->centrifuge spe 3. Solid-Phase Extraction (SPE) (Purification) centrifuge->spe Collect Supernatant dry 4. Dry Down Under Nitrogen spe->dry Collect Eluate derivatize 5. Chemical Derivatization (e.g., Silylation) dry->derivatize inject 6. Injection into GC-MS/MS derivatize->inject analysis 7. Data Analysis (Quantification vs. Standard Curve) inject->analysis

Caption: Workflow for neurosteroid analysis using GC-MS/MS.
Protocol: Immunohistochemistry (IHC) for P450scc in Brain Sections

This protocol provides a general framework for localizing steroidogenic enzymes within brain tissue.[16][22]

  • Objective: To visualize the cellular localization of P450scc protein in fixed brain tissue.

  • Materials: Anesthetized rat, 4% paraformaldehyde (PFA), sucrose (B13894) solutions, cryostat or vibratome, blocking solution (e.g., normal goat serum in PBS with Triton X-100), primary antibody (anti-P450scc), fluorescently-labeled secondary antibody, mounting medium with DAPI.

  • Procedure:

    • Perfusion & Fixation: Deeply anesthetize the animal and perform transcardial perfusion first with saline, followed by cold 4% PFA to fix the tissue.

    • Post-Fixation & Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight. Transfer to a 30% sucrose solution until the brain sinks, which cryoprotects the tissue.

    • Sectioning: Freeze the brain and cut thin sections (e.g., 30-40 µm) using a cryostat.

    • Blocking & Permeabilization: Wash sections in PBS. Incubate in a blocking solution for at least 1 hour at room temperature. This solution contains a detergent (like Triton X-100) to permeabilize cell membranes and a serum (from the secondary antibody's host species) to block non-specific antibody binding sites.

    • Primary Antibody: Incubate the sections with the primary antibody against P450scc, diluted in blocking buffer, overnight at 4°C.

    • Secondary Antibody: Wash the sections multiple times in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

    • Mounting & Imaging: Wash the sections again, mount them onto glass slides, and coverslip with a mounting medium containing DAPI to stain cell nuclei. Image using a fluorescence or confocal microscope.

Conclusion and Future Directions for Drug Development

The synthesis of this compound in the CNS is not confined to a single cell type but is a complex, dynamic process that likely involves significant interplay between specific neuronal and glial populations. The current evidence from rodent models points to a paradigm of neuronal de novo synthesis coupled with broader glial metabolism. However, the discovery of a potentially unique, CYP11A1-independent pathway in human glial cells underscores the critical need for caution when translating preclinical findings.

For drug development professionals, this cellular specificity presents both challenges and opportunities:

  • Targeting Glial Cells: Developing TSPO ligands to enhance this compound synthesis in astrocytes remains a viable strategy for boosting neurosteroid levels, particularly in the context of neuroinflammation where glial TSPO is upregulated.[2][9]

  • Targeting Neurons: If specific neuronal populations are the primary source of de novo this compound, future therapies could be designed to selectively modulate the activity or expression of steroidogenic enzymes within these circuits.

  • Human-Specific Pathways: The potential role of CYP1B1 in human glial steroidogenesis opens a novel, unexplored target for CNS disorders.[13][14] Drugs targeting this enzyme could offer a new class of modulators for neurosteroid levels, potentially avoiding off-target effects associated with the canonical CYP11A1 pathway in peripheral tissues.

Future research must focus on validating the CYP1B1 pathway in primary human brain cells, quantitatively mapping the absolute protein levels of the entire steroidogenic machinery across cell types, and elucidating the signaling cascades that regulate this compound synthesis in a cell-specific manner. A deeper understanding of this fundamental process will be paramount for designing the next generation of therapies that harness the brain's own capacity to produce these powerful modulatory molecules.

References

A Technical Guide to Pregnenolone Sulfate as a Positive Allosteric Modulator of NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone (B344588) sulfate (B86663) (PREGS) is an endogenous neurosteroid that functions as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. This guide provides a comprehensive technical overview of its mechanism of action, binding site, and quantitative effects on NMDA receptor function. Detailed experimental protocols for studying this modulation are presented, alongside diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for professionals in neuroscience research and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders. This compound sulfate (PREGS), a sulfated neurosteroid found in the brain, has been identified as a significant positive allosteric modulator of NMDA receptors, enhancing their function without directly activating them.[2][3][[“]] This modulation presents a promising avenue for therapeutic intervention in conditions associated with NMDA receptor hypofunction.

Mechanism of Action

PREGS enhances NMDA receptor activity through positive allosteric modulation. It binds to a site on the receptor complex that is distinct from the binding sites for the agonists glutamate and glycine (B1666218). This binding event leads to a conformational change that increases the probability of the ion channel opening in the presence of the agonists.[5]

Binding Site

The binding site for PREGS is located within the transmembrane domain (TMD) of the NMDA receptor, at the interface between the GluN1 and GluN2 subunits.[6] Specific amino acid residues on the M1 and M4 helices of the GluN2B subunit and the M3 helix of the GluN1 subunit have been identified as crucial for the potentiating effect of PREGS.[7] This site is distinct from that of other modulators like cholesterol.[7]

Effects on Receptor Function

The primary effects of PREGS on NMDA receptor function are:

  • Potentiation of Agonist-Gated Currents: PREGS significantly increases the amplitude of ion currents elicited by glutamate and glycine.[2][3][[“]]

  • Stabilization of the Open State: By binding to the TMD, PREGS stabilizes the open-state conformation of the receptor's ion channel.[7]

  • Subtype Selectivity: The modulatory effect of PREGS is dependent on the GluN2 subunit composition. It potentiates currents from NR1/NR2A and NR1/NR2B receptors, while inhibiting those from NR1/NR2C and NR1/NR2D receptors.[8][9]

  • Slowing of Deactivation: PREGS prolongs the deactivation of NMDA receptor responses following brief applications of glutamate.[10]

Quantitative Data

The potentiation of NMDA receptor currents by PREGS is concentration-dependent. The following table summarizes key quantitative data from various studies.

ParameterValueReceptor Subtype(s)Experimental System
EC50 21 ± 3 µMRat GluN1/GluN2BHEK cells
EC50 6.2 ± 0.8 µM (for analogue KK-169)GluN1/GluN2AXenopus oocytes
EC50 33 µMNot specifiedNot specified
Maximal Potentiation (Emax) 120 ± 16%Rat GluN1/GluN2BHEK cells
Potentiation at 100 µM 62 ± 8%NR1/NR2AXenopus oocytes
Potentiation at 100 µM 78 ± 9%NR1/NR2BXenopus oocytes
Inhibition at 100 µM 35 ± 3%NR1/NR2CXenopus oocytes
Inhibition at 100 µM 26 ± 1%NR1/NR2DXenopus oocytes

Experimental Protocols

Electrophysiological Analysis of PREGS Modulation

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to quantify the effect of PREGS on NMDA receptor currents.

1. Oocyte Preparation and RNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Prepare capped mRNA (cRNA) encoding the desired rat NMDA receptor subunits (e.g., GluN1a and GluN2A).
  • Inject equal amounts of cRNA for each subunit (3–13 ng per oocyte).[5]
  • Incubate the injected oocytes for up to 5 days at 18°C in ND96 medium.[5]

2. Two-Electrode Voltage-Clamp Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution.
  • Impale the oocyte with two glass microelectrodes (0.5–5 MΩ resistance) filled with 3 M KCl.
  • Clamp the oocyte membrane potential at a holding potential of -70 mV.
  • Recording Solution (ND96): 96 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4.[5]

3. Agonist and Modulator Application:

  • To elicit a baseline NMDA receptor current, apply a solution containing a sub-maximal concentration of NMDA (e.g., 5 µM) and a saturating concentration of the co-agonist glycine (e.g., 10 µM).
  • To determine the effect of PREGS, co-apply varying concentrations of PREGS with the NMDA and glycine solution.
  • Wash the oocyte with the recording solution between applications until the current returns to baseline.

4. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of each concentration of PREGS.
  • Calculate the percentage potentiation for each PREGS concentration relative to the baseline NMDA-evoked current.
  • Plot the percentage potentiation against the PREGS concentration and fit the data with the Hill equation to determine the EC₅₀ and maximal potentiation.

Radioligand Binding Assay

This protocol describes a method to assess how PREGS might indirectly influence ligand binding by modulating the receptor's conformational state.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) or HEK293 cells expressing the NMDA receptor subunits of interest in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet multiple times by resuspension and centrifugation.

2. Binding Assay:

  • Incubate the prepared membranes with a radiolabeled NMDA receptor ligand, such as the open-channel blocker [³H]MK-801.
  • The incubation should be performed in the presence of saturating concentrations of glutamate and glycine to activate the receptors.
  • Include varying concentrations of PREGS in the incubation mixture.
  • Incubate at room temperature for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of an excess of a non-labeled competing ligand) from total binding.
  • Analyze the effect of different concentrations of PREGS on the specific binding of the radioligand. An increase in [³H]MK-801 binding would suggest that PREGS stabilizes the open state of the channel, making the binding site for MK-801 more accessible.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The potentiation of NMDA receptors by PREGS leads to an increased influx of Ca²⁺, which acts as a second messenger to activate numerous downstream signaling cascades.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PREGS This compound Sulfate NMDAR NMDA Receptor PREGS->NMDAR Positive Allosteric Modulation Glutamate Glutamate Glutamate->NMDAR Agonist Glycine Glycine Glycine->NMDAR Co-agonist Ca_ion Ca²⁺ NMDAR->Ca_ion Increased Influx CaM Calmodulin Ca_ion->CaM Activation CaMKII CaMKII CaM->CaMKII Activation CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulation

Caption: Downstream signaling cascade following PREGS modulation of the NMDA receptor.

Experimental Workflow

The following diagram outlines the workflow for characterizing the effects of a compound like PREGS on NMDA receptors using electrophysiology.

experimental_workflow A Oocyte Preparation and NMDA Receptor cRNA Injection B Incubation (2-5 days) A->B C Two-Electrode Voltage-Clamp Setup B->C D Record Baseline Current (NMDA + Glycine) C->D E Co-apply Test Compound (PREGS) with Agonists at Various Concentrations D->E F Record Modulated Currents E->F G Data Analysis: Plot Concentration-Response Curve, Calculate EC₅₀ and Eₘₐₓ F->G

Caption: Workflow for electrophysiological characterization of an NMDA receptor modulator.

References

The Interaction of Pregnenolone with Microtubule-Associated Protein 2 (MAP2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neurosteroid pregnenolone (B344588) (PREG) has been identified as a significant modulator of neuronal structure and function through its direct interaction with microtubule-associated protein 2 (MAP2), a key protein in the regulation of microtubule dynamics. This technical guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Evidence strongly indicates that this compound binds with high affinity to MAP2, promoting microtubule assembly and stability, which has profound implications for neuronal development, plasticity, and potential therapeutic interventions for neurodegenerative and psychiatric disorders.

Introduction

Neurosteroids are synthesized within the nervous system and play crucial roles in neuronal function, distinct from their peripheral hormonal actions. This compound, a precursor to all other steroid hormones, has emerged as a potent neuromodulator.[1][2][3] A primary mechanism of its action is the direct, non-genomic interaction with cytoskeletal components, specifically microtubule-associated protein 2 (MAP2).[1][4][5] MAP2 is predominantly expressed in neurons and is critical for dendritic morphology and synaptic plasticity by regulating the polymerization and stability of microtubules.[3] This guide delves into the specifics of the this compound-MAP2 interaction, providing a comprehensive resource for researchers in the field.

Quantitative Data on this compound-MAP2 Interaction

The binding of this compound to MAP2 has been characterized by its high affinity and specificity. The following tables summarize the key quantitative findings from radioligand binding assays and microtubule assembly kinetics studies.

Table 1: Equilibrium Binding Constants of [³H]this compound
PreparationDissociation Constant (Kd) (nM)Maximum Binding Capacity (Bmax) (pmol/mg of MAP2)
Purified Calf MAP239.216
MAP2 + Tubulin Copolymers44.0135
Rat Fetal Brain Cytosol30-50Not Applicable
Rat Adult Brain Cytosol30-50Not Applicable
Purified Rat Brain Microtubules30-50Not Applicable

Data sourced from Murakami et al. (2000).[4][5]

Table 2: Ligand Specificity of [³H]this compound Binding to MAP2 + Tubulin Copolymers
CompetitorRelative Competition Ratio (%)
This compound (PREG)100
This compound Sulfate (PREGS)91.5
Progesterone81.3
Estradiol3.2
Testosterone2.3
Dehydroepiandrosterone (DHEA)2.3

Data sourced from Murakami et al. (2000).[4][5]

Signaling Pathway and Mechanism of Action

This compound's interaction with MAP2 initiates a signaling cascade that directly influences the dynamics of the neuronal cytoskeleton. The binding of this compound to MAP2 is thought to induce a conformational change in MAP2, enhancing its ability to promote the polymerization of tubulin into microtubules.[4][5] This leads to an increase in both the rate and extent of microtubule assembly, which is crucial for neurite outgrowth and the maintenance of neuronal structure.[6][7] Progesterone, while also binding to MAP2, acts as a competitive antagonist, counteracting the stimulatory effect of this compound.[5][8]

Pregnenolone_MAP2_Pathway PREG This compound MAP2 MAP2 PREG->MAP2 Binds to Tubulin Tubulin Dimers MAP2->Tubulin Promotes Microtubule Microtubule Assembly (Polymerization) Tubulin->Microtubule Polymerizes into Neurite Neurite Outgrowth & Structural Plasticity Microtubule->Neurite Supports

This compound-MAP2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the this compound-MAP2 interaction, based on the work of Murakami et al. (2000).[4][5]

Preparation of Microtubule Proteins

Microtubules are prepared from calf or rat brains using a temperature-dependent assembly-disassembly procedure. Tubulin is further purified using cation-exchange chromatography. MAP2 and Tau proteins are purified by heat denaturation of microtubules followed by gel-filtration chromatography.[5]

Protein_Purification_Workflow Brain Calf/Rat Brain Homogenate Assembly Temperature-Dependent Assembly/Disassembly Cycles Brain->Assembly Microtubules Purified Microtubules Assembly->Microtubules Heat Heat Denaturation Microtubules->Heat CationEx Cation-Exchange Chromatography Microtubules->CationEx Centrifugation Centrifugation Heat->Centrifugation Supernatant Supernatant (Contains MAPs) Centrifugation->Supernatant GelFilt Gel-Filtration Chromatography Supernatant->GelFilt MAP2_Tau Purified MAP2 and Tau GelFilt->MAP2_Tau Tubulin Purified Tubulin CationEx->Tubulin

Workflow for microtubule protein purification.
[³H]this compound Binding Assays

Binding assays are performed by incubating purified proteins (MAP2, tubulin, or Tau) or brain cytosol with [³H]this compound in the presence or absence of a large excess of non-radioactive this compound to determine specific binding. The separation of bound from free radioligand is achieved by dextran-coated charcoal adsorption followed by centrifugation. The radioactivity in the supernatant is then measured by liquid scintillation counting. Equilibrium binding constants (Kd and Bmax) are determined by Scatchard analysis of saturation binding data.[4][5]

Binding_Assay_Workflow Incubation Incubate Protein Sample with [³H]this compound +/- excess unlabeled PREG Separation Add Dextran-Coated Charcoal (Adsorbs free radioligand) Incubation->Separation Centrifuge Centrifugation Separation->Centrifuge Supernatant Collect Supernatant (Contains protein-bound radioligand) Centrifuge->Supernatant Scintillation Liquid Scintillation Counting Supernatant->Scintillation Analysis Scatchard Analysis Scintillation->Analysis Result Determine Kd and Bmax Analysis->Result

Workflow for radioligand binding assay.
Microtubule Assembly Assay

The kinetics of microtubule assembly are monitored by the increase in turbidity (absorbance) at 345 nm. Purified tubulin and MAP2 are mixed in a temperature-controlled spectrophotometer at 37°C. The reaction is initiated by the addition of GTP. The effect of this compound and other steroids is assessed by their inclusion in the reaction mixture. The rate and extent of polymerization are determined from the absorbance curves.[5]

Immunocytochemistry

Fetal rat brain neurons are cultured and treated with this compound. The cells are then fixed and permeabilized. Immunostaining is performed using a primary antibody against MAP2, followed by a secondary antibody conjugated to a reporter enzyme or fluorophore. The distribution and intensity of MAP2 staining are then observed by microscopy.[4]

Conclusion and Future Directions

The interaction between this compound and MAP2 represents a significant non-genomic mechanism of neurosteroid action that directly impacts neuronal cytoskeletal dynamics.[4][5][8] The data presented herein provide a strong foundation for understanding this interaction at a molecular level. Future research should focus on elucidating the precise binding site of this compound on MAP2, exploring the downstream consequences of this interaction on synaptic function and neuronal signaling in greater detail, and investigating the therapeutic potential of this compound and its analogs in neurological and psychiatric conditions characterized by cytoskeletal abnormalities. The development of non-metabolizable this compound derivatives could be a promising avenue for creating more specific and effective therapeutic agents.[2][9]

References

Methodological & Application

Application Note: Quantification of Pregnenolone in Brain Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) is a critical neurosteroid synthesized de novo in the brain from cholesterol. It serves as the precursor to a wide array of other neurosteroids, including progesterone (B1679170) and allopregnanolone.[1] this compound and its metabolites are pivotal in modulating neuronal function, with demonstrated neuroprotective effects in various neuroinflammatory and neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.[2] The synthesis of this compound in the brain is a complex process, with evidence suggesting the involvement of mitochondrial cytochrome P450 enzymes other than the classical CYP11A1. Understanding the precise concentration of this compound in brain tissue is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting neurosteroid pathways.

This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to offer high selectivity and reproducibility, which is essential for preclinical and clinical research.

Signaling Pathways and Experimental Workflow

This compound Biosynthesis and Signaling

This compound is synthesized from cholesterol and acts as a key precursor in the neurosteroidogenic pathway. It can be metabolized to progesterone, which is then converted to allopregnanolone. This pathway is of significant interest in research related to stress and drug use disorders.[3] this compound also exerts its effects through various signaling pathways, including the modulation of GABAergic and NMDA receptors, and plays a role in suppressing neuroinflammation by promoting the degradation of key proteins in the Toll-like receptor (TLR) signaling pathway.[2][4]

pregnenolone_pathway cholesterol Cholesterol This compound This compound cholesterol->this compound CYP1B1 (in brain) progesterone Progesterone This compound->progesterone 3β-HSD gaba_a GABA-A Receptor Modulation This compound->gaba_a nmda NMDA Receptor Modulation This compound->nmda tlr TLR Signaling Inhibition This compound->tlr allopregnanolone Allopregnanolone progesterone->allopregnanolone 5α-reductase, 3α-HSD

This compound Biosynthesis and Signaling Pathways
Experimental Workflow

The quantification of this compound from brain tissue involves several key steps, beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.

experimental_workflow sample_prep Brain Tissue Homogenization & Internal Standard Spiking protein_precip Protein Precipitation (Cold Acetonitrile) sample_prep->protein_precip lle Liquid-Liquid Extraction (MTBE or Hexane/Ethyl Acetate) protein_precip->lle derivatization Optional: Derivatization (Girard T Reagent) lle->derivatization lc_separation LC Separation (C18 or Phenyl-Hexyl Column) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

LC-MS/MS Workflow for this compound Quantification

Experimental Protocols

This protocol is a composite of established methods for the extraction and quantification of neurosteroids from brain tissue.[5][6][7]

Materials and Reagents
  • This compound certified reference standard

  • This compound-d4 (or other suitable isotopic internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methyl t-butyl ether (MTBE) (HPLC grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Girard T Reagent (optional, for derivatization)

  • Acetic acid (optional, for derivatization)

  • Homogenizer

  • Centrifuge capable of 10,000 x g and 4°C

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation
  • Homogenization: Accurately weigh approximately 100 mg of frozen brain tissue. Add 1 mL of ice-cold water and homogenize thoroughly.

  • Internal Standard Spiking: To the homogenate, add a known amount of this compound-d4 internal standard solution.

  • Protein Precipitation: Add 2 mL of cold (-20°C) acetonitrile to the homogenate. Vortex for 1 minute and incubate at 4°C for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Carefully transfer the supernatant to a clean glass tube. Add 5 mL of MTBE, vortex for 5 minutes, and centrifuge at 3,000 x g for 10 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Derivatization (Optional): For enhanced sensitivity, the dried extract can be derivatized. Reconstitute the residue in 100 µL of a freshly prepared solution of Girard T reagent in acetic acid-methanol. Incubate at 60°C for 30 minutes. After incubation, the sample is dried again under nitrogen.

  • Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

ParameterRecommended Setting
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A Water with 5 mM Ammonium Formate
Mobile Phase B Methanol with 5 mM Ammonium Formate
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9.1-10 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound317.2299.215
This compound (Qualifier)317.2159.125
This compound-d4 (IS)321.2303.215

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for this compound quantification.

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10-50 pg/mL
Intra-assay Precision (%CV) < 8%[8]
Inter-assay Precision (%CV) < 10%[8]
Accuracy/Recovery 85-115%[9]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in brain tissue. The protocol, from sample preparation to instrumental analysis, is designed to ensure high-quality data for researchers in neuroscience and drug development. The provided workflow and signaling pathway diagrams offer a comprehensive overview for understanding the context and execution of this analytical method. Careful optimization of the LC and MS parameters for the specific instrumentation used is recommended to achieve the best performance.

References

Application Notes and Protocols for Pregnenolone Extraction from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) is a critical endogenous steroid, serving as a precursor to a wide array of steroid hormones including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1][2][3] Accurate quantification of this compound in plasma is essential for research in numerous fields, including endocrinology, neuroscience, and drug development, to understand its role in various physiological and pathological states.[4] This document provides detailed protocols for the extraction of this compound from plasma samples using two common and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These methods are suitable for preparing samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The performance of extraction methods is critical for accurate and reliable quantification. The following table summarizes typical performance data for this compound extraction from plasma.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85.0% - 91.7%[5][6]>75%[7]
Lower Limit of Quantification (LLOQ) 0.05 - 10 ng/mL[1][6][8]5 pg/mL[7]
Linearity (R²) >0.99[1][8]>0.99[7]
Inter-day Precision (% CV) < 10%[6][8]<10%[7]
Intra-day Precision (% CV) < 8%[1]<10%[7]
Experimental Workflows

The following diagrams illustrate the general workflows for this compound extraction from plasma using LLE and SPE.

LLE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_processing Sample Processing cluster_analysis Analysis start Start: Plasma Sample (200 µL) spike Spike with Internal Standard (e.g., this compound-d4) start->spike vortex1 Vortex to Mix spike->vortex1 add_solvent Add Extraction Solvent (e.g., 1 mL MTBE or Hexane/Ethyl Acetate) vortex1->add_solvent vortex2 Vortex Vigorously add_solvent->vortex2 centrifuge Centrifuge (e.g., 15,000 x g, 5 min) vortex2->centrifuge separate Collect Supernatant (Organic Layer) centrifuge->separate dry_down Evaporate to Dryness under Nitrogen separate->dry_down derivatize Derivatization (Optional, e.g., with Hydroxylamine (B1172632) for LC-MS or Silylation for GC-MS) dry_down->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute end Inject into LC-MS/MS or GC-MS reconstitute->end

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_processing Sample Processing cluster_analysis Analysis start Start: Plasma Sample (200 µL) spike Spike with Internal Standard (e.g., this compound-d4 sulfate) start->spike add_acid Add Acid (e.g., 4% Phosphoric Acid) to Precipitate Proteins spike->add_acid vortex1 Vortex add_acid->vortex1 centrifuge Centrifuge (e.g., 10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant onto Cartridge supernatant->load condition Condition SPE Cartridge (e.g., with Methanol) equilibrate Equilibrate SPE Cartridge (e.g., with Water) condition->equilibrate equilibrate->load wash Wash Cartridge to Remove Interferences load->wash elute Elute this compound (e.g., with Acetonitrile (B52724) or Methanol) wash->elute dry_down Evaporate Eluate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Inject into LC-MS/MS reconstitute->end

Solid-Phase Extraction (SPE) Workflow

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of this compound from human serum or plasma.[1][3][8]

Materials and Reagents:

  • Plasma samples

  • This compound-d4 (internal standard)

  • Methyl t-butyl ether (MTBE) or n-hexane/ethyl acetate (B1210297) (1:1, v/v)[6][8]

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Hydroxylamine (for optional derivatization)[1][3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.[3]

    • Spike the sample with an appropriate amount of this compound-d4 internal standard.[3][8]

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE or n-hexane/ethyl acetate (1:1, v/v) to the plasma sample.[3][6][8]

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 15,000 x g for 5 minutes to separate the aqueous and organic layers.[6]

    • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[3][6]

    • Optional Derivatization: For enhanced sensitivity in LC-MS/MS, the dried residue can be derivatized with hydroxylamine to form oxime derivatives.[1][3][8]

    • Reconstitute the dried extract in 100-200 µL of a suitable mobile phase, such as 50:50 methanol:water.[6][8]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a general procedure based on common methodologies for the extraction of steroid sulfates, which can be adapted for this compound.[9]

Materials and Reagents:

  • Plasma samples

  • Deuterium-labeled this compound sulfate (B86663) (internal standard)

  • Polymer-based SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)[9]

  • Methanol (LC-MS grade)[9]

  • Acetonitrile (LC-MS grade)[9]

  • Water (LC-MS grade)[9]

  • 4% Phosphoric acid or 0.1 M Formic acid[9]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, pipette 200 µL of plasma.[9]

    • Spike with 10 µL of the internal standard solution.[9]

    • Add 200 µL of 4% phosphoric acid to precipitate proteins.[9]

    • Vortex for 30 seconds.[9]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

    • Carefully transfer the supernatant to a clean tube for SPE.[9]

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[9]

    • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent to dry.[9]

    • Loading: Load the prepared supernatant onto the cartridge.[9]

    • Washing:

      • Wash 1: Pass 1 mL of 5% methanol in water to remove polar impurities.[9]

      • Wash 2: Pass 1 mL of 40% methanol in water to remove less polar interferences.[9]

    • Elution: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[9]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[9]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.[9]

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of this compound.[10]

Materials and Reagents:

  • Dried plasma extract (from LLE or SPE)

  • N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)

  • Pyridine

  • O-methylhydroxylamine hydrochloride (for ketonic groups)

  • Heating block or oven

Procedure:

  • Methoximation (for ketone groups):

    • To the dried extract, add 100 µL of 2% O-methylhydroxylamine hydrochloride in pyridine.

    • Heat at 80°C for 30 minutes.[11]

  • Silylation (for hydroxyl groups):

    • After the methoximation step, evaporate the solvent.

    • Add 50 µL of a mixture of MSTFA and trimethylsilylimidazole (TSIM) (9:1).[11]

    • Incubate at room temperature for 30 minutes for the silylation reaction to complete.[11]

    • The derivatized sample is then ready for injection into the GC-MS system.

Conclusion

The choice between LLE and SPE depends on the specific requirements of the assay, including desired throughput, sensitivity, and the nature of potential interfering substances. LLE is a simple and cost-effective method, while SPE can offer higher selectivity and cleaner extracts. For GC-MS analysis, a derivatization step is crucial for achieving good chromatographic performance. All protocols should be validated in the end-user's laboratory to ensure they meet the required performance criteria for the intended application.

References

Development of a Sensitive ELISA for Pregnenolone Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) (P5) is a critical endogenous steroid hormone, serving as the precursor to a wide array of steroid hormones including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Its synthesis from cholesterol primarily occurs in the adrenal glands, gonads, and the brain. Given its central role in steroidogenesis and its own neurosteroid activities, the accurate and sensitive quantification of this compound in biological samples is of paramount importance in various fields of research, including endocrinology, neuroscience, and drug development.

This document provides detailed application notes and protocols for the development of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the measurement of this compound.

Principle of the Assay

The developed assay is a competitive ELISA. This format is ideal for the detection of small molecules like this compound. In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (e.g., this compound-Horseradish Peroxidase conjugate) for a limited number of binding sites on a specific anti-pregnenolone antibody that is coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound substances, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound in the sample is then determined by comparing its absorbance with that of a standard curve.

Quantitative Data Summary of Commercially Available this compound ELISA Kits

To establish a benchmark for the development of a sensitive this compound ELISA, a summary of the performance characteristics of several commercially available kits is presented below.

Manufacturer/Kit NameAssay Range (ng/mL)Sensitivity (ng/mL)Sample Type(s)
Example Kit 1 0.1 - 25.60.054Serum
Example Kit 2 0.78 - 500.47Serum, Plasma, Other biological fluids
Example Kit 3 0.1 - 25.00.05Serum
Example Kit 4 15.625 - 1000 pg/mL9.375 pg/mLSerum, Plasma, Tissue Homogenates

Table 1: Comparison of Assay Range and Sensitivity. This table provides a comparative overview of the dynamic range and the lower limit of detection for different commercially available this compound ELISA kits.

SteroidCross-Reactivity (%) - Kit ACross-Reactivity (%) - Kit B
This compound 100 100
Progesterone6.06.0
Dehydroisoandrosterone (DHEA)5.25.2
5α-Androstandiol4.74.7
Epiandrosterone1.01.0
This compound Sulfate0.40.4
Androstanedione0.30.3
5α-Androsterone0.30.3
DHEAS0.20.2
Etiocholanolone0.10.1
Testosterone, Estradiol, etc.< 0.1< 0.1

Table 2: Specificity and Cross-Reactivity of Anti-Pregnenolone Antibodies. This table illustrates the specificity of the anti-pregnenolone antibodies used in different commercial kits by showing their cross-reactivity with other structurally related steroids.[1][2][3][4]

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound is the foundational molecule for all steroid hormones, synthesized from cholesterol. This process is initiated by the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1), located in the mitochondria.[1]

pregnenolone_biosynthesis cluster_mito Mitochondrion Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc (CYP11A1) Mitochondrion Mitochondrion Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone This compound->17-OH-Pregnenolone 17α-hydroxylase Androstenedione Androstenedione Progesterone->Androstenedione DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-lyase DHEA->Androstenedione

This compound Biosynthesis Pathway
Experimental Workflow for this compound Competitive ELISA Development

The following diagram outlines the key steps in the development and execution of a sensitive this compound competitive ELISA.

elisa_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Antibody_Coating Coat Microplate with Anti-Pregnenolone Antibody Blocking Block Non-specific Binding Sites Antibody_Coating->Blocking Sample_Standard_Addition Add Standards, Controls, and Samples Blocking->Sample_Standard_Addition Conjugate_Addition Add this compound-HRP Conjugate Sample_Standard_Addition->Conjugate_Addition Incubation_Competition Incubate to Allow Competition Conjugate_Addition->Incubation_Competition Washing Wash to Remove Unbound Reagents Incubation_Competition->Washing Substrate_Addition Add TMB Substrate Washing->Substrate_Addition Color_Development Incubate for Color Development Substrate_Addition->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Generate Standard Curve and Calculate Concentrations Read_Absorbance->Data_Analysis

This compound Competitive ELISA Workflow

Detailed Experimental Protocols

Preparation of Reagents
  • Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of sodium carbonate (Na₂CO₃) and 2.93 g of sodium bicarbonate (NaHCO₃) in deionized water to a final volume of 1 L. Adjust pH to 9.6.

  • Wash Buffer (PBS-T): 0.01 M Phosphate Buffered Saline (PBS), pH 7.4, containing 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS-T.

  • Assay Buffer: 0.1% BSA in PBS-T.

  • This compound Standards: Prepare a stock solution of this compound in ethanol. Serially dilute the stock solution in Assay Buffer to obtain standards with concentrations ranging from 0.05 ng/mL to 50 ng/mL.

  • This compound-HRP Conjugate: Prepare or procure a this compound-HRP conjugate. Dilute the conjugate in Assay Buffer to the optimal concentration determined through titration experiments.

  • TMB Substrate Solution: Use a commercially available TMB substrate solution.

  • Stop Solution (2 M H₂SO₄): Carefully add 11.1 mL of concentrated sulfuric acid (H₂SO₄) to 88.9 mL of deionized water.

Sample Preparation
  • Serum: Collect blood and allow it to clot. Centrifuge to separate the serum.

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.

  • Other Biological Fluids: Centrifuge to remove any particulate matter.

  • Extraction (Optional but Recommended): For complex matrices, a solvent extraction (e.g., with diethyl ether or ethyl acetate) can be performed to remove interfering substances and concentrate the analyte.

ELISA Protocol
  • Antibody Coating: Dilute the anti-pregnenolone antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Add 50 µL of each standard, control, and sample to the appropriate wells in duplicate.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the solution and wash the plate five times with 300 µL of Wash Buffer per well.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Subtract the average absorbance of the blank (zero standard) from all other readings.

  • Plot a standard curve of the mean absorbance (Y-axis) against the corresponding this compound concentration (X-axis) using a four-parameter logistic (4-PL) curve fit.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor if the samples were diluted.

Assay Development and Optimization

The development of a sensitive and robust ELISA requires the optimization of several key parameters:

  • Antibody Selection: Choose a high-affinity and specific monoclonal or polyclonal antibody against this compound.

  • Coating Conditions: Optimize the concentration of the coating antibody and the incubation time and temperature.

  • Blocking Buffer: Test different blocking agents (e.g., BSA, non-fat dry milk, casein) to minimize background noise while maintaining a high signal.

  • Conjugate Concentration: Determine the optimal dilution of the this compound-HRP conjugate through titration experiments to achieve the desired assay sensitivity and dynamic range.

  • Incubation Times and Temperatures: Optimize the incubation times and temperatures for the competitive reaction and substrate development steps.

  • Sample Matrix Effects: Evaluate the effect of the sample matrix on the assay performance and determine the need for sample extraction or dilution.

By following these detailed protocols and optimization guidelines, researchers can develop a sensitive and reliable ELISA for the accurate quantification of this compound in various biological samples, facilitating further research into its physiological and pathological roles.

References

Application Notes: Synthesis and Evaluation of Pregnenolone Derivatives for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pregnenolone (B344588) (PREG) is an endogenous neurosteroid synthesized from cholesterol, serving as the precursor to a wide range of steroid hormones.[1][2] Beyond its role as a prohormone, this compound and its synthetic derivatives exhibit diverse biological activities, making them attractive scaffolds for therapeutic drug development.[1][3] Research has highlighted their potential in treating neurodegenerative diseases like Alzheimer's, neuroinflammatory conditions, cancer, and viral infections.[3][4][5][6] These derivatives can exert neuroprotective effects, modulate neurotransmission, reduce neuroinflammation, and enhance cognitive functions such as memory and learning.[1][3][7] Their mechanisms of action are varied, including the inhibition of amyloid-β aggregation, acetylcholinesterase (AChE) inhibition, and modulation of inflammatory signaling pathways like the Toll-like receptor (TLR) pathway.[3][4][8] This document provides an overview of the synthesis strategies, biological activities, and experimental protocols for investigating novel this compound derivatives.

Therapeutic Potential of this compound Derivatives

  • Neurodegenerative Diseases: Derivatives of this compound have been synthesized to target multiple factors in Alzheimer's disease pathology.[4] Certain compounds have shown the ability to inhibit the aggregation of amyloid-β peptides, a key hallmark of the disease, and to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[4][9] Furthermore, some derivatives exhibit neuroprotective effects against amyloid-β-induced toxicity and oxidative stress in neuronal cell models.[10]

  • Anti-Inflammatory and Immunomodulatory Effects: this compound has inherent anti-inflammatory properties.[8] Studies show it can suppress inflammation by promoting the degradation of key proteins in the innate immune signaling pathway.[3][8] Specifically, it targets the TLR2/4 adaptor protein TIRAP for ubiquitination and degradation, thereby reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[3] This mechanism suggests potential applications in a variety of neuroinflammatory and systemic inflammatory conditions.[3]

  • Anticancer Activity: Researchers have synthesized and evaluated this compound derivatives for their cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma, breast, lung, and prostate cancers.[6][11] Some heterocyclic derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family genes.[6] Other derivatives function as inhibitors of enzymes crucial for cancer cell proliferation, such as human dihydrofolate reductase (hDHFR).[11]

  • Antiviral Properties: Synthetic this compound analogs have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1), including strains resistant to conventional therapies like acyclovir.[5] These compounds appear to interfere with the late stages of the viral replication cycle.[5]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data for representative this compound derivatives from referenced studies.

Table 1: Multi-Target Inhibitory Activity of this compound Derivatives Against Alzheimer's Disease-Related Targets

Compound eeAChE IC₅₀ (µM) Aβ₁₋₄₂ Aggregation Inhibition (%) @ 25 µM Reference
23 0.013 ± 0.001 65.4 ± 1.2 [4]
25 0.021 ± 0.005 69.8 ± 0.8 [4]
26 0.011 ± 0.001 68.2 ± 1.5 [4]
27 0.031 ± 0.002 71.5 ± 1.1 [4]

eeAChE: Electrophorus electricus Acetylcholinesterase

Table 2: Neuroprotective Effects of 21-Arylidenethis compound Derivatives

Compound Cell Line Insult Cell Viability (%) Reference
2b PC12 Aβ₂₅₋₃₅ (10 µM) 85.3 ± 4.5 [10]
3a PC12 Aβ₂₅₋₃₅ (10 µM) 88.2 ± 5.1 [10]
3b PC12 Aβ₂₅₋₃₅ (10 µM) 86.7 ± 4.8 [10]
2g SH-SY5Y Oxygen-Glucose Deprivation 75.4 ± 3.9 [10]
3e SH-SY5Y Oxygen-Glucose Deprivation 76.1 ± 4.2 [10]

Data represents cell viability at a compound concentration of 1 µM.

Table 3: Anticancer Cytotoxicity of Heterocyclic this compound Derivatives against HepG2 Cells

Compound IC₅₀ (µM) Reference
4 36.97 ± 2.18 [6]
6 18.46 ± 0.64 [6]
5 93.87 ± 8.30 [6]
7 93.48 ± 4.14 [6]

IC₅₀: Half-maximal inhibitory concentration. HepG2: Hepatocellular carcinoma cell line.

Visualizations: Pathways and Workflows

G Biosynthesis of this compound and Key Metabolites Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc (CYP11A1) (Mitochondria) Progesterone Progesterone This compound->Progesterone 3β-HSD DHEA DHEA This compound->DHEA CYP17A1 Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone 5α-reductase, 3α-HSD

Caption: this compound biosynthesis from cholesterol and its conversion to major neuroactive steroids.

G Workflow for Synthesis and Evaluation of this compound Derivatives Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Click Chemistry) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of this compound Derivatives Purification->Library Screening In Vitro Biological Screening (Cytotoxicity, Enzyme Inhibition, Antiviral) Library->Screening Hit Hit Compound Identification Screening->Hit Mechanism Mechanism of Action Studies (Western Blot, qPCR, Signaling Assays) Hit->Mechanism Optimization Lead Optimization (SAR) Hit->Optimization

Caption: General experimental workflow for the development of novel this compound derivatives.

G This compound's Anti-Inflammatory Mechanism via TLR Signaling cluster_pathway Canonical TLR4 Pathway LPS Ligand (LPS) TLR4 TLR4 LPS->TLR4 Binds TIRAP TIRAP TLR4->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 Bridges Degradation Ubiquitination & Proteasomal Degradation TIRAP->Degradation Signaling Downstream Signaling (NF-κB, MAPK) MyD88->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Induces This compound This compound This compound->TIRAP Promotes Degradation->TIRAP

Caption: this compound inhibits TLR4 signaling by promoting the degradation of the adaptor protein TIRAP.

Experimental Protocols

Protocol 1: General Synthesis of this compound-Chalcone Derivatives (13a-c)

This protocol is a generalized procedure based on the Claisen-Schmidt condensation reaction described for synthesizing chalcone (B49325) derivatives of this compound, which can serve as intermediates for further heterocyclic synthesis.[11]

Materials:

Procedure:

  • Dissolve the this compound-derived aldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Prepare a solution of KOH in ethanol (e.g., 40%) and add it dropwise to the reaction mixture.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress using TLC (e.g., using a mobile phase of n-hexane:EtOAc).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid product by vacuum filtration.

  • Wash the crude product with cold water until the filtrate is neutral.

  • Dry the product completely.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: Evaluation of Neuroprotective Activity using MTT Assay

This protocol describes a general method for assessing the ability of synthesized this compound derivatives to protect neuronal cells (e.g., PC12 or SH-SY5Y) from a neurotoxic insult, such as amyloid-β peptide or oxidative stress.[9][10]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives dissolved in DMSO

  • Neurotoxic agent (e.g., Aβ₂₅₋₃₅ peptide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (DMSO) and a positive control if available.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 10 µM Aβ₂₅₋₃₅) to the wells, except for the control group (which receives only medium).

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • MTT Assay:

    • Remove the culture medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (untreated, non-insulted) cells.

    • Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method and is used to screen this compound derivatives for their ability to inhibit AChE, a key target in Alzheimer's disease therapy.[4]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Synthesized this compound derivatives

  • Donepezil or Galantamine (positive control)

  • 96-well plate

  • Plate reader (412 nm)

Procedure:

  • Preparation: Prepare working solutions of AChE, ATCI, DTNB, and test compounds in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well in order:

    • 140 µL of phosphate buffer

    • 20 µL of test compound solution at various concentrations

    • 20 µL of DTNB solution

  • Pre-incubation: Add 20 µL of AChE solution to the mixture. Mix and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the substrate (ATCI) solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a plate reader. The rate of increase in absorbance corresponds to the enzymatic activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Inhibition (%) = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

References

Application Notes and Protocols: Radiolabeling Pregnenolone for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588), a pivotal neurosteroid, is the precursor to a vast array of steroid hormones and is actively synthesized in the brain, adrenal glands, and gonads. Its role in neuromodulation, neuroprotection, and various neurological and psychiatric conditions has made it a significant target for in vivo imaging studies. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging modalities that allow for the quantitative assessment of biological processes in real-time. The development of radiolabeled this compound analogs as imaging agents can provide invaluable insights into its synthesis, biodistribution, and target engagement in living organisms.

These application notes provide detailed protocols for the radiolabeling of this compound derivatives with Fluorine-18 for PET imaging and Iodine-123 for SPECT imaging, alongside protocols for in vivo imaging in rodent models.

Signaling Pathway: Neurosteroidogenesis

The synthesis of this compound is the initial step in the neurosteroidogenic pathway, commencing with the transport of cholesterol into the mitochondria. This process is facilitated by the steroidogenic acute regulatory protein (StAR). Within the mitochondria, the enzyme P450scc (cytochrome P450 side-chain cleavage) converts cholesterol to this compound. This compound then serves as a substrate for various enzymes to produce a cascade of other neurosteroids.

G cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum cluster_Downstream Downstream Neurosteroids Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport This compound This compound StAR->this compound Conversion P450scc P450scc P450scc->this compound Progesterone Progesterone Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone Metabolism DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Metabolism 3b-HSD 3β-HSD 3b-HSD->Progesterone CYP17A1 CYP17A1 CYP17A1->DHEA Pregnenolone_ER->Progesterone Metabolism Pregnenolone_ER->DHEA Metabolism

Caption: Neurosteroidogenesis Pathway from Cholesterol.

Experimental Protocols

Protocol 1: Radiosynthesis of 21-[¹⁸F]Fluorothis compound for PET Imaging

This protocol is adapted from established methods for the radiofluorination of steroid derivatives.

Workflow:

G cluster_prep Precursor Preparation cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation start Start with This compound Derivative protect Protect Hydroxyl Groups start->protect activate Introduce Leaving Group (e.g., Tosylate, Mesylate) at C21 protect->activate labeling Nucleophilic Substitution with [¹⁸F]Fluoride activate->labeling deprotect Deprotection labeling->deprotect hplc HPLC Purification deprotect->hplc formulate Formulation in Saline hplc->formulate

Application Notes and Protocols for Pregnenolone Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) is a critical endogenous steroid and a precursor to a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. Accurate quantification of this compound in serum is paramount for research in endocrinology, neuroscience, and drug development to understand its physiological and pathological roles. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques

The choice of sample preparation technique is crucial for accurate and reliable quantification of this compound, as it directly impacts the removal of interfering matrix components, analyte recovery, and overall assay sensitivity.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and high-throughput method for sample preparation. It involves the addition of a water-miscible organic solvent to the serum sample to denature and precipitate proteins. While simple and fast, it may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects in the LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE is effective in removing proteins and other polar interferences, yielding a relatively clean extract. This method often requires a derivatization step for this compound to enhance its ionization efficiency for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. SPE can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity. It is particularly useful for the analysis of this compound and its more polar metabolites like this compound sulfate.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the different sample preparation techniques for this compound analysis in serum.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 86.8% - 113.8% (for a panel of 18 steroids including this compound)[1]~65%[2][3]98.2% - 109.4%
Intra-day Precision (%CV) < 10%[4]< 5%[3]< 15%
Inter-day Precision (%CV) < 15%[4]< 8%[3]< 15%
Lower Limit of Quantification (LLOQ) pg/mL range[1]10 ng/dL[2][3]Not explicitly stated
Matrix Effect Can be significant, but compensated by internal standards.Present, but compensated by internal standards.[3]-0.6% to 62.8%

Experimental Workflows

cluster_ppt Protein Precipitation Workflow serum Serum Sample (100 µL) is Add Internal Standard (e.g., this compound-d4) serum->is precipitate Add Acetonitrile (B52724) (300 µL) is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Protein Precipitation Workflow

cluster_lle Liquid-Liquid Extraction Workflow serum Serum Sample (200 µL) is Add Internal Standard (e.g., this compound-d4) serum->is extract Add MTBE (1 mL) is->extract vortex1 Vortex extract->vortex1 centrifuge Centrifuge vortex1->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic drydown Evaporate to Dryness collect_organic->drydown derivatize Derivatize with Hydroxylamine (B1172632) drydown->derivatize reconstitute Reconstitute derivatize->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow

cluster_spe Solid-Phase Extraction Workflow serum Serum Sample (200 µL) is Add Internal Standard serum->is ppt_acid Protein Precipitate with Acid is->ppt_acid centrifuge Centrifuge ppt_acid->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash SPE Cartridge load->wash elute Elute this compound wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Materials:

  • Serum samples

  • This compound-d4 internal standard (IS) solution

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of serum sample, calibrators, or quality controls into a microcentrifuge tube.

  • Add 10 µL of this compound-d4 IS solution.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Materials:

  • Serum samples

  • This compound-d4 internal standard (IS) solution

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Hydroxylamine hydrochloride solution

  • Reconstitution solution (e.g., 50:50 methanol (B129727):water)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum sample, calibrators, or quality controls into a glass test tube.

  • Add 10 µL of this compound-d4 IS solution.

  • Add 1 mL of MTBE.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of hydroxylamine hydrochloride solution and incubate to form the oxime derivative.

  • Evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Materials:

  • Serum samples

  • This compound-d4 internal standard (IS) solution

  • 4% Phosphoric acid or 0.1 M Formic acid

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • SPE vacuum manifold or positive pressure manifold

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of serum into a microcentrifuge tube.

    • Add 10 µL of IS solution.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Wash the cartridge with 1 mL of 40% methanol in water.

  • Elution:

    • Elute this compound and the IS with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

This compound Biosynthesis Pathway

This compound is the foundational steroid from which all other steroid hormones are synthesized. This process, known as steroidogenesis, begins with cholesterol.

This compound Biosynthesis Pathway

References

Enhancing Pregnenolone Detection in Mass Spectrometry: A Guide to Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the chemical derivatization of pregnenolone (B344588) to enhance its detection in mass spectrometry (MS). This compound, a key precursor to all steroid hormones, often exhibits poor ionization efficiency, leading to low sensitivity in MS-based analyses. Derivatization strategies are crucial for improving its detection limits and enabling accurate quantification in complex biological matrices.

This guide covers several effective derivatization techniques, including oxime formation with hydroxylamine (B1172632), reaction with 1-Amino-4-methylpiperazine (AMP), labeling with Girard's Reagent T, dansylation, and silylation for gas chromatography-mass spectrometry (GC-MS). For each method, a detailed protocol, a summary of quantitative performance, and a workflow diagram are provided to assist researchers in selecting and implementing the most suitable approach for their specific analytical needs.

This compound Signaling Pathway

This compound is the foundational molecule from which all other steroid hormones are synthesized. Its production from cholesterol primarily occurs in the mitochondria of the adrenal glands, gonads, and brain. The conversion of this compound to other steroids, such as progesterone (B1679170) and 17α-hydroxythis compound, is a critical control point in steroidogenesis.[1][2][3][4][5][6] Understanding this pathway is essential for researchers studying steroid metabolism and its role in various physiological and pathological processes.

pregnenolone_pathway cholesterol Cholesterol This compound This compound cholesterol->this compound P450scc (CYP11A1) progesterone Progesterone This compound->progesterone 3β-HSD seventeen_oh_preg 17α-Hydroxythis compound This compound->seventeen_oh_preg 17α-hydroxylase (CYP17A1) cortisol Glucocorticoids (e.g., Cortisol) progesterone->cortisol aldosterone Mineralocorticoids (e.g., Aldosterone) progesterone->aldosterone dhea DHEA androgens Androgens (e.g., Testosterone) dhea->androgens estrogens Estrogens (e.g., Estradiol) androgens->estrogens seventeen_oh_preg->dhea 17,20-lyase (CYP17A1)

Figure 1: Simplified steroidogenesis pathway starting from cholesterol.

Derivatization Methods for LC-MS Analysis

Hydroxylamine Derivatization (Oxime Formation)

Hydroxylamine reacts with the ketone group of this compound to form an oxime derivative. This modification introduces a more readily ionizable group, significantly enhancing the signal in positive electrospray ionization (ESI)-MS.[7][8][9][10]

Quantitative Data Summary

ParameterValueReference
Lower Limit of Quantification (LLOQ)10 ng/dL[7][8][9]
Analytical Range10 - 500 ng/dL[7][8][9]
Inter- and Intra-batch Precision< 8%[7][9]
Signal Enhancement1.8 to 251.9-fold increase in signal intensity compared to underivatized this compound.[10][10]

Experimental Protocol

  • Sample Preparation:

    • To 200 µL of serum, add an appropriate internal standard (e.g., this compound-d4).

    • Perform a liquid-liquid extraction (LLE) with 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex mix and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7][8][9]

  • Derivatization:

    • To the dried extract, add 50 µL of hydroxylamine hydrochloride solution in pyridine (B92270) (concentration may need optimization, typically around 20 mg/mL).

    • Incubate at 60°C for 30-60 minutes.[10]

    • Evaporate the solvent to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the dried derivative in 200 µL of a suitable solvent (e.g., 50:50 methanol (B129727):water).[7][8][9]

    • Inject an aliquot into the LC-MS/MS system for analysis.

hydroxylamine_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Serum Sample lle Liquid-Liquid Extraction (MTBE) sample->lle dry_down1 Evaporation lle->dry_down1 add_reagent Add Hydroxylamine dry_down1->add_reagent incubate Incubate (60°C) add_reagent->incubate dry_down2 Evaporation incubate->dry_down2 reconstitute Reconstitute dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 2: Hydroxylamine derivatization workflow.

1-Amino-4-methylpiperazine (AMP) Derivatization

AMP is a hydrazine-containing reagent that reacts with the ketone functionality of this compound to form a hydrazone. The resulting derivative incorporates a piperazine (B1678402) moiety, which has a high proton affinity, leading to enhanced ionization in ESI-MS.[11][12]

Quantitative Data Summary

ParameterValueReference
Lower Limit of Quantification (LLOQ)5 pg/mL[11][12]
Analytical Range5 - 2000 pg/mL[11][12]
Linearity (R)> 0.99[11][12]

Experimental Protocol

  • Sample Preparation:

    • Perform protein precipitation or LLE on the biological sample.

    • Evaporate the extract to dryness.

  • Derivatization:

    • Add 400 µL of 2 mg/mL AMP in methanol and 400 µL of 1% acetic acid in methanol to the dried sample.

    • Vortex for 10 minutes.

    • Evaporate the reaction mixture under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the residue in an appropriate mobile phase.

    • Inject into the LC-MS/MS system.

amp_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction sample->extraction dry_down1 Evaporation extraction->dry_down1 add_reagent Add AMP and Acetic Acid dry_down1->add_reagent vortex Vortex add_reagent->vortex dry_down2 Evaporation vortex->dry_down2 reconstitute Reconstitute dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 3: AMP derivatization workflow.

Girard's Reagent T Derivatization

Girard's Reagent T (GirT) contains a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the this compound derivative. This "pre-charged" nature significantly improves ESI efficiency and detection sensitivity.[13][14][15][16]

Quantitative Data Summary

Quantitative data for this compound specifically derivatized with GirT is limited in the provided search results. However, the method is noted for its high sensitivity for other ketosteroids.[13][16]

Experimental Protocol

  • Sample Preparation:

    • Perform a thorough sample cleanup using protein precipitation and phospholipid removal, followed by LLE with a non-polar solvent like hexane.[13]

    • Evaporate the extract to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a solution of Girard's Reagent T (e.g., 50 mg/mL) in an acidic methanolic solution (e.g., 5-10% acetic acid in methanol).

    • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).[15]

    • The reaction mixture may require a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent.

  • Analysis:

    • Elute the derivatized this compound and inject it into the LC-MS/MS system.

girt_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample cleanup Protein Precipitation & LLE sample->cleanup dry_down1 Evaporation cleanup->dry_down1 add_reagent Add Girard's Reagent T dry_down1->add_reagent incubate Incubate add_reagent->incubate spe SPE Cleanup incubate->spe lcms LC-MS/MS Analysis spe->lcms

Figure 4: Girard's Reagent T derivatization workflow.

Dansyl Chloride Derivatization

Dansyl chloride reacts with the hydroxyl group of this compound, introducing a dansyl moiety. This derivatization enhances ionization efficiency and can also impart fluorescence properties to the molecule, although the primary benefit for MS is the increased signal intensity.[14][17][18][19][20][21]

Quantitative Data Summary

Experimental Protocol (General for Steroids)

  • Sample Preparation:

    • Extract this compound from the sample matrix and evaporate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a basic buffer (e.g., 100 µL of 100 mM sodium bicarbonate/carbonate buffer, pH 9-10).

    • Add an equal volume of dansyl chloride solution in acetone (B3395972) (e.g., 1 mg/mL).

    • Incubate at an elevated temperature (e.g., 60°C) for a short period (e.g., 5-15 minutes).[14]

    • Quench the reaction by adding a small volume of an amine-containing solution (e.g., methylamine).

    • Evaporate the solvent.

  • Reconstitution and Analysis:

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

dansyl_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction sample->extraction dry_down1 Evaporation extraction->dry_down1 add_reagent Add Dansyl Chloride & Buffer dry_down1->add_reagent incubate Incubate add_reagent->incubate quench Quench Reaction incubate->quench dry_down2 Evaporation quench->dry_down2 reconstitute Reconstitute dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 5: Dansyl chloride derivatization workflow.

Derivatization Method for GC-MS Analysis

Silylation with MSTFA

For GC-MS analysis, this compound's volatility needs to be increased. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process makes the molecule more volatile and thermally stable.[22][23][24][25][26]

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)0.02 - 0.5 ng/g (in hair)[26]
Limit of Quantification (LOQ)0.1 ng/mL (in serum)[22]

Experimental Protocol

  • Sample Preparation:

    • Extract this compound from the biological matrix and ensure the extract is completely dry, as moisture will interfere with the silylation reaction.

  • Derivatization:

    • To the dried extract, add a mixture of MSTFA and a catalyst such as trimethylsilylimidazole (TSIM) or trimethylchlorosilane (TMCS) (e.g., 9:1 v/v).[23]

    • Incubate at room temperature or a slightly elevated temperature (e.g., 60°C) for 30 minutes.[23]

  • Analysis:

    • The derivatized sample can be directly injected into the GC-MS system.

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction sample->extraction dry_down Evaporation (Anhydrous) extraction->dry_down add_reagent Add MSTFA & Catalyst dry_down->add_reagent incubate Incubate add_reagent->incubate gcms GC-MS Analysis incubate->gcms

Figure 6: Silylation (MSTFA) derivatization workflow for GC-MS.

References

Application Notes: High-Throughput Screening for Pregnenolone Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pregnenolone (B344588) (P5) is an endogenous neurosteroid and a critical precursor to the biosynthesis of most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Unlike classical hormones that bind to a single dedicated receptor, this compound and its primary metabolite, this compound sulfate (B86663) (PregS), exert their effects through multiple molecular targets within the central nervous system and other tissues.[2][3][[“]] Consequently, the term "this compound receptor" refers to a range of proteins that mediate its biological activity. For drug discovery professionals, identifying agonists for these targets can unlock new therapeutic avenues for neurological, inflammatory, and metabolic disorders.[2][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds that mimic the agonistic or positive modulatory actions of this compound on two of its key targets: the Pregnane (B1235032) X Receptor (PXR) and the N-methyl-D-aspartate (NMDA) receptor.

1. Key Molecular Targets for this compound Agonist Screening

  • Pregnane X Receptor (PXR): A nuclear receptor primarily expressed in the liver and intestine that functions as a xenosensor.[6][7] Upon activation by ligands such as this compound, PXR forms a heterodimer with the retinoid X receptor (RXR) and regulates the transcription of genes involved in drug and xenobiotic metabolism, including cytochrome P450 enzymes (e.g., CYP3A4) and transporters (e.g., MDR1).[7][8][9] HTS assays for PXR agonists are crucial for identifying compounds that may cause drug-drug interactions or have therapeutic potential in metabolic regulation.[6]

  • NMDA Receptor: this compound sulfate (PregS) acts as a positive allosteric modulator of NMDA receptors, particularly those containing GluN2A and GluN2B subunits.[2][3] It enhances the receptor's response to glutamate, leading to increased calcium (Ca²⁺) influx and neuronal excitability.[2] This mechanism is linked to memory enhancement and cognitive function.[10] HTS assays targeting this mechanism are valuable for discovering novel cognitive enhancers and neuroprotective agents.

Signaling Pathways

The following diagrams illustrate the key signaling and metabolic pathways relevant to this compound and its targets.

cluster_mito Mitochondrion cluster_cytosol Cytosol cholesterol Cholesterol p450scc CYP11A1 (P450scc) cholesterol->p450scc This compound This compound (P5) p450scc->this compound pregnenolone_cyto This compound (P5) This compound->pregnenolone_cyto Transport sult SULT pregs This compound Sulfate (PregS) sult->pregs progesterone Progesterone seventeen_oh 17α-hydroxythis compound hsd 3β-HSD hsd->progesterone cyp17a1 CYP17A1 cyp17a1->seventeen_oh pregnenolone_cyto->sult pregnenolone_cyto->hsd pregnenolone_cyto->cyp17a1

Figure 1: this compound Biosynthesis and Metabolism.[1][3]

cluster_cyto Cytoplasm cluster_nuc Nucleus agonist PXR Agonist (e.g., this compound) pxr PXR agonist->pxr Binds pxr_rxr PXR-RXR Heterodimer pxr->pxr_rxr Translocation & Heterodimerization rxr_cyto RXR pxre PXRE (DNA Response Element) pxr_rxr->pxre Binds coactivators Coactivators pxre->coactivators Recruits gene Target Gene Transcription (CYP3A4, MDR1) coactivators->gene Activates

Figure 2: Pregnane X Receptor (PXR) Signaling Pathway.[6][7]

cluster_membrane Plasma Membrane nmda NMDA Receptor ca_in Ca²⁺ nmda->ca_in Potentiated Influx glutamate Glutamate glutamate->nmda Binds pregs This compound Sulfate (Positive Allosteric Modulator) pregs->nmda Modulates response Enhanced Neuronal Excitability ca_in->response ca_out Ca²⁺

Figure 3: NMDA Receptor Positive Allosteric Modulation.[2][3]

Application Protocol 1: PXR Agonist Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to screen for PXR agonists. The assay utilizes a human liver cell line (e.g., HepG2) co-transfected with a PXR expression vector and a reporter vector containing a luciferase gene under the control of a PXR response element (PXRE).[11]

Experimental Workflow

A 1. Seed PXR-reporter cells in 384-well plates B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Add test compounds and controls B->C D 4. Incubate for 18-24h C->D E 5. Add Luciferase Assay Reagent D->E F 6. Incubate at RT (10 min, dark) E->F G 7. Measure Luminescence F->G

Figure 4: PXR Luciferase Reporter Assay Workflow.

Materials

  • Cells: HepG2 cells stably expressing human PXR and a PXRE-luciferase reporter construct.

  • Assay Plates: White, solid-bottom 384-well cell culture plates.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Test Compounds: Compound library dissolved in DMSO.

  • Reference Agonist: Rifampicin (positive control).

  • Vehicle Control: DMSO.

  • Detection Reagent: Luciferase assay kit (e.g., Bright-Glo™).

  • Instrumentation: Luminometer compatible with 384-well plates.

Protocol

  • Cell Plating:

    • Trypsinize and resuspend the PXR reporter cells in culture medium to a density of 2.5 x 10⁵ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the reference agonist (Rifampicin) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Using an automated liquid handler, add 10 µL of the diluted compounds, reference agonist, or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the assay plate and the luciferase detection reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to ensure cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation

The activity of test compounds is typically expressed as a percentage of the response observed with the reference agonist. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for active compounds.

Table 1: Representative Data for PXR Agonists

CompoundTargetAssay TypeEC₅₀ (µM)Max Response (% of Rifampicin)
RifampicinHuman PXRReporter Gene0.5100%
This compoundHuman PXRReporter Gene5.285%
HyperforinHuman PXRReporter Gene0.1110%
Compound XHuman PXRReporter Gene1.895%

Application Protocol 2: NMDA Receptor Modulator Calcium Influx Assay

This protocol details an HTS-compatible calcium influx assay to identify positive allosteric modulators of the NMDA receptor.[2] The assay uses a cell line (e.g., HEK293) stably expressing NMDA receptor subunits and a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

Experimental Workflow

A 1. Seed NMDA-R cells in 384-well plates B 2. Incubate for 24h A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Add test compounds and controls C->D E 5. Measure baseline fluorescence (FLIPR) D->E F 6. Add NMDA/Glycine agonist solution E->F G 7. Measure stimulated fluorescence (FLIPR) F->G

Figure 5: NMDA Receptor Calcium Influx Assay Workflow.[2]

Materials

  • Cells: HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Assay Plates: Black, clear-bottom 384-well cell culture plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium Indicator: Fluo-4 AM dye.

  • Test Compounds: Compound library dissolved in DMSO.

  • Reference Modulator: this compound Sulfate (PregS).

  • Agonist Solution: Glutamate and Glycine solution prepared in assay buffer (at a concentration that elicits ~20% of the maximal response, EC₂₀).

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid addition.

Protocol

  • Cell Plating:

    • Plate HEK293-NMDA cells in 384-well plates at a density of 15,000 cells/well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 20 µL of the loading solution.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the plate twice with assay buffer, leaving 20 µL of buffer in each well.

    • Add 5 µL of diluted test compounds, reference modulator (PregS), or vehicle control to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

  • Signal Acquisition (FLIPR):

    • Place the assay plate into the FLIPR instrument.

    • Measure baseline fluorescence for 10-20 seconds.

    • Configure the instrument to add 15 µL of the Glutamate/Glycine EC₂₀ agonist solution to each well.

    • Immediately begin measuring the kinetic fluorescence response for 2-3 minutes.

Data Analysis and Presentation

The response is measured as the change in fluorescence intensity upon agonist addition. Data can be analyzed based on the peak fluorescence signal or the area under the curve. Potentiators are identified by their ability to increase the calcium signal in response to the EC₂₀ concentration of the agonist.

Table 2: Representative Data for NMDA Receptor Positive Modulators

CompoundTargetAssay TypeEC₅₀ (µM)Max Potentiation (% of PregS)
This compound SulfateNMDA (GluN1/NR2A)Calcium Influx33[3]100%
Compound YNMDA (GluN1/NR2A)Calcium Influx8.5115%
Compound ZNMDA (GluN1/NR2A)Calcium Influx21.278%

References

Application Note: Simultaneous Quantification of Pregnenolone and Its Key Metabolites in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnenolone (B344588) (P5) is an endogenous steroid hormone that serves as the precursor for the biosynthesis of most other steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] The analysis of this compound and its metabolic profile is crucial for understanding various physiological and pathological conditions, including endocrine disorders, neurodegenerative diseases, and monitoring therapeutic interventions. This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites—progesterone (B1679170), 17α-hydroxythis compound, 17α-hydroxyprogesterone, dehydroepiandrosterone (B1670201) (DHEA), and androstenedione—in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[2]

This compound Metabolic Pathway

This compound is synthesized from cholesterol, primarily in the mitochondria.[3] It then serves as a critical substrate for several enzymatic reactions that lead to the production of a wide array of steroid hormones. The initial metabolic steps involve the conversion of this compound into progesterone via the Δ⁴ pathway or into 17α-hydroxythis compound in the Δ⁵ pathway.[1][3] These pathways are crucial for the synthesis of corticosteroids, androgens, and estrogens.

Pregnenolone_Metabolism Cholesterol Cholesterol This compound This compound (P5) Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3β-HSD 17a_Hydroxythis compound 17α-Hydroxythis compound This compound->17a_Hydroxythis compound 17α-hydroxylase (CYP17A1) 17a_Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17a_Hydroxyprogesterone 17α-hydroxylase (CYP17A1) Corticosteroids Corticosteroids Progesterone->Corticosteroids 17a_Hydroxythis compound->17a_Hydroxyprogesterone 3β-HSD DHEA Dehydroepiandrosterone (DHEA) 17a_Hydroxythis compound->DHEA 17,20-lyase (CYP17A1) Androstenedione Androstenedione 17a_Hydroxyprogesterone->Androstenedione 17,20-lyase (CYP17A1) 17a_Hydroxyprogesterone->Corticosteroids DHEA->Androstenedione 3β-HSD Androgens_Estrogens Androgens & Estrogens Androstenedione->Androgens_Estrogens Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Serum Spike Add Internal Standards Sample->Spike Dilute Dilute 1:1 with Water Spike->Dilute Load Load onto SLE Plate Dilute->Load Elute Elute with Ethyl Acetate Load->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Methanol/Water Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Quantification Detect->Quantify

References

Application Note: Quantification of Pregnenolone in Human Serum and Plasma using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnenolone (B344588) is a critical endogenous steroid that serves as the precursor to a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1] Accurate quantification of this compound in biological matrices is essential for research in endocrinology, neurobiology, and drug development, as well as for the diagnosis of certain clinical conditions like congenital adrenal hyperplasia.[1][2] Due to its low physiological concentrations and poor ionization efficiency in mass spectrometry, robust analytical methods are required for its precise measurement.[3][4]

This application note details a validated method for the quantification of this compound in human serum and plasma using a stable isotope-labeled internal standard (IS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS, such as this compound-d4, is crucial for correcting variations that can occur during sample preparation and analysis, thereby ensuring high accuracy and precision.[5][6]

Steroidogenesis Pathway

This compound is synthesized from cholesterol and is a key intermediate in the steroidogenesis pathway.

G Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone This compound->17-OH-Pregnenolone 17α-hydroxylase 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone 17α-hydroxylase 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione 17,20-lyase 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol

Caption: Simplified steroidogenesis pathway showing the central role of this compound.

Experimental Protocols

A common approach for this compound quantification involves protein precipitation followed by liquid-liquid extraction and derivatization to enhance detection by LC-MS/MS.[5][7]

Sample Preparation

Materials:

  • Human serum or plasma samples

  • This compound-d4 internal standard solution

  • Methanol (B129727) (CH₃OH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Hydroxylamine (B1172632) hydrochloride solution

  • Reconstitution solution (e.g., 50:50 methanol/water)

Protocol:

  • Aliquoting: Transfer 200 µL of serum or plasma into a clean microcentrifuge tube.[7]

  • Internal Standard Spiking: Add a known amount of this compound-d4 internal standard solution to each sample, calibrator, and quality control (QC) sample.[7]

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and incubate at 4°C for 15 minutes.[5]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add 1 mL of MTBE. Vortex thoroughly for 5 minutes to extract the steroids into the organic phase.[5][7]

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[5][7]

Derivatization

Since this compound does not ionize well, derivatization is necessary to improve its sensitivity for LC-MS/MS analysis.[3][4] Derivatization with hydroxylamine to form oxime derivatives is a common and effective method.[3][7]

Protocol:

  • Add hydroxylamine solution to the dried extract.

  • Incubate to allow the derivatization reaction to complete.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitution

Protocol:

  • Reconstitute the dried, derivatized residue in a specific volume (e.g., 200 µL) of the reconstitution solution (e.g., 50:50 methanol/water).[4]

  • Vortex to ensure the sample is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow for this compound quantification is depicted below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Serum/Plasma Sample (200 µL) Spike Spike with this compound-d4 (IS) Sample->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Dry Evaporate to Dryness LLE->Dry Derivatize Add Hydroxylamine Dry->Derivatize Dry2 Evaporate to Dryness Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for this compound quantification.

Data Presentation

The following tables summarize the quantitative data from validated LC-MS/MS methods for this compound quantification.

Table 1: Method Performance Characteristics

ParameterMethod 1Method 2
Lower Limit of Quantification (LLOQ) 10 ng/dL[3][7]0.78 ng/mL[8]
Linearity (r²) ≥ 0.999[3][7]Not Specified
Intra-day Precision (%CV) < 5%[3]< 10%[8]
Inter-day Precision (%CV) < 8%[3]< 10%[8]
Accuracy (% Trueness) Not Specified90-110%[8]
Extraction Recovery ~65%[3]> 95%[8]

Table 2: LC-MS/MS Parameters

ParameterSetting
LC Column Reversed-phase (e.g., C18)[8]
Mobile Phase Gradient elution with methanol and water[3]
Ionization Mode Heated Electrospray Ionization (HESI), Positive[3]
MS/MS Mode Selected Reaction Monitoring (SRM)[4]

Conclusion

The described LC-MS/MS method, incorporating a stable isotope-labeled internal standard, provides a robust, sensitive, and specific approach for the quantification of this compound in human serum and plasma. The detailed protocol for sample preparation, including derivatization, is critical for achieving the required analytical sensitivity. This method is well-suited for clinical research and drug development applications where accurate measurement of this compound is essential.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Pregnenolone from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588), a crucial neurosteroid, serves as a precursor to a wide array of steroid hormones, including corticosteroids, androgens, and estrogens.[1][2] Its accurate quantification in biological matrices is paramount for research in neuroscience, endocrinology, and drug development. Solid-phase extraction (SPE) is a robust and widely adopted technique for the purification and concentration of this compound from complex biological samples such as serum, plasma, and brain tissue, ensuring reliable analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] These application notes provide detailed protocols and quantitative data for the SPE of this compound from various biological matrices.

Principle of Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[6] The process involves passing a liquid sample through a solid adsorbent (the sorbent), which retains the analyte of interest. Interfering substances are then washed away, and the purified analyte is eluted with a suitable solvent.[7] The selection of the appropriate sorbent is critical and depends on the nature of the analyte and the sample matrix.[6] For this compound, a relatively non-polar compound, reversed-phase SPE is commonly employed, utilizing sorbents like C18-bonded silica (B1680970) or polymeric materials.[4][6]

A generalized workflow for solid-phase extraction involves four key steps: conditioning, loading, washing, and elution.

SPE_Workflow Condition Conditioning Load Loading Condition->Load Prepare sorbent Wash Washing Load->Wash Apply sample Elute Elution Wash->Elute Remove interferences Analysis Analysis (e.g., LC-MS/MS) Elute->Analysis Collect analyte Serum_SPE_Protocol cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Elution Serum 200 µL Serum + IS Precipitate Add 200 µL 4% Phosphoric Acid Serum->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Load Load Supernatant Equilibrate->Load Wash1 Wash 1: 1 mL 5% Methanol Load->Wash1 Wash2 Wash 2: 1 mL 40% Methanol Wash1->Wash2 Elute Elute: 1 mL Acetonitrile/Methanol Wash2->Elute Dry Evaporate to Dryness Reconstitute Reconstitute in 100 µL Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Brain_SPE_Protocol cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution Homogenize Homogenize Brain Tissue LLE Liquid-Liquid Extraction (Optional) Homogenize->LLE Dissolve Dissolve Extract in Methanol LLE->Dissolve Load_Sample Load Extract onto C18 Cartridge Elute_Initial Elute with 5 mL Methanol/Water (85/15) Load_Sample->Elute_Initial Collect_Flowthrough Collect Flow-Through (Contains this compound) Elute_Initial->Collect_Flowthrough Dry Dry Collected Fraction Reconstitute Reconstitute for Analysis Dry->Reconstitute Analyze GC-MS or LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes: Liquid-Liquid Extraction (LLE) Protocols for the Quantification of Pregnenolone from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pregnenolone (B344588) is a critical endogenous steroid hormone and a precursor to the biosynthesis of most other steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. Accurate quantification of this compound in serum is essential for researchers and clinicians in various fields, including endocrinology, neuroscience, and drug development, to understand physiological and pathological states. Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the analysis of this compound in serum, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). LLE serves to remove proteins and other interfering matrix components, concentrate the analyte, and improve the sensitivity and reliability of the assay.

These application notes provide detailed protocols for the LLE of this compound from human serum, along with comparative data on the performance of different extraction methods.

Data Presentation: Comparison of LLE Protocols for this compound

The following table summarizes the quantitative data from various studies employing LLE for the extraction of this compound from serum. This allows for a direct comparison of different methodologies and their performance characteristics.

ParameterMethod 1Method 2Method 3
Extraction Solvent Methyl tert-butyl ether (MTBE)[1][2]Ethyl Acetate[3][4]Hexane/Ethyl Acetate[5]
Serum Volume 200 µL[1][2]300 µL[3][4]100 µL[5]
Extraction Solvent Volume 1 mL[1][2]2 x 500 µL[3][4]Not Specified
Recovery ~65%[1][2]>75%[3][4]>95%[5]
Lower Limit of Quantification (LLOQ) 10 ng/dL[1][2]5 pg/mL[3]50 fg on column[5]
Linearity (r²) ≥ 0.999[2]>0.99[3][4]Not Specified
Inter- & Intra-batch Precision (%CV) < 8%[1][2]< 10% (RSD)[3][4]< 10%[5]
Post-Extraction Steps Derivatization with hydroxylamine[1][2]None specified[3][4]Derivatization with quaternary aminooxy reagent[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using Methyl tert-butyl ether (MTBE)

This protocol is based on a method developed for the LC-MS/MS measurement of this compound in human blood serum.[1][2]

Materials:

  • Human serum samples

  • This compound-d4 internal standard (IS) solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Aliquot 200 µL of serum, calibrators, or quality control samples into microcentrifuge tubes.

  • Internal Standard Spiking: Add the this compound-d4 internal standard to each tube and vortex briefly.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Drying: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a 1:1 (v/v) mixture of water and methanol.[1][2]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Note: In some methodologies, a derivatization step with hydroxylamine (B1172632) is performed after the drying step to improve ionization efficiency in the mass spectrometer.[1][2]

Protocol 2: Supported Liquid Extraction (SLE) using Ethyl Acetate (B1210297)

Supported Liquid Extraction is a modern alternative to traditional LLE that avoids the formation of emulsions and offers a more streamlined workflow.[3][4]

Materials:

  • Human serum samples

  • Methanolic internal standard solution

  • ISOLUTE® SLE+ 400 µL Supported Liquid Extraction plate

  • Ethyl acetate, HPLC grade

  • Positive pressure manifold or vacuum manifold

  • Collection plate

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Add 25 µL of the methanolic internal standard to 300 µL of each serum sample and mix.[3][4]

  • Sample Loading: Load the pre-treated serum samples into the wells of the ISOLUTE® SLE+ plate. Apply a low positive pressure (2-5 psi) or gentle vacuum to load the samples onto the sorbent. Allow the samples to equilibrate on the sorbent for 5 minutes.[3][4]

  • Analyte Extraction:

    • Add 500 µL of ethyl acetate to each well and allow it to flow under gravity for 5 minutes.[3][4]

    • Repeat the addition of 500 µL of ethyl acetate and allow it to flow for another 5 minutes.[3][4]

    • Apply a short pulse of positive pressure (5-10 seconds) to elute any remaining solvent.[3][4]

  • Drying: Dry the collected eluate in the collection plate under a stream of nitrogen at 40°C.[3][4]

  • Reconstitution: Reconstitute the dried samples with 200 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B, and mix thoroughly.[3][4]

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Visualizations

This compound Biosynthetic Pathway

pregnenolone_pathway cholesterol Cholesterol This compound This compound cholesterol->this compound P450scc progesterone Progesterone This compound->progesterone 3β-HSD seventeen_oh_this compound 17-OH-Pregnenolone This compound->seventeen_oh_this compound 17α-hydroxylase dhea DHEA seventeen_oh_this compound->dhea 17,20-lyase

Caption: this compound's central role as a precursor.

Liquid-Liquid Extraction (LLE) Workflow

lle_workflow start Start: Serum Sample add_is Spike with Internal Standard start->add_is add_solvent Add Immiscible Organic Solvent (e.g., MTBE) add_is->add_solvent vortex Vortex to Mix Phases add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for LLE of this compound.

Supported Liquid Extraction (SLE) Workflow

sle_workflow start Start: Serum Sample with IS load Load Sample onto SLE+ Plate start->load wait Equilibrate (5 min) load->wait elute1 Elute with Organic Solvent (e.g., Ethyl Acetate) wait->elute1 elute2 Repeat Elution elute1->elute2 collect Collect Eluate elute2->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Streamlined workflow for SLE of this compound.

References

Application Notes and Protocols for Investigating the Cognitive Effects of Pregnenolone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to investigate the cognitive-enhancing effects of pregnenolone (B344588) and its derivatives. Detailed protocols for key behavioral assays and data presentation tables are included to facilitate experimental design and execution.

Introduction

This compound (PREG) and its sulfated ester, this compound sulfate (B86663) (PREGS), are neurosteroids synthesized in the central nervous system that have been shown to modulate cognitive functions, particularly learning and memory.[1][2][3] Animal models, primarily rodents, have been instrumental in elucidating the pro-cognitive effects of these neurosteroids and their underlying mechanisms of action.[1][2][4] Studies in aged and cognitively impaired animals have demonstrated that administration of PREG or PREGS can ameliorate memory deficits, suggesting their therapeutic potential for age-related cognitive decline and neurodegenerative diseases.[1][2][4]

Animal Models and Behavioral Assays

The most commonly used animal models for studying the cognitive effects of this compound are rats and mice.[1][2][5][6] Various behavioral paradigms are employed to assess different aspects of cognition, including spatial memory, recognition memory, and avoidance learning.

Key Behavioral Assays:

  • Morris Water Maze: This test is widely used to assess spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Memory is evaluated by measuring the latency and distance traveled to find the platform, as well as the time spent in the target quadrant during a probe trial where the platform is removed.[2]

  • Y-Maze: The Y-maze is used to evaluate spatial recognition memory. The test relies on the innate tendency of rodents to explore novel environments. An animal with intact memory will spend more time in the novel arm of the maze that it has not previously explored.[2]

  • Active Avoidance Task: This task assesses learning and memory in response to an aversive stimulus. Animals learn to avoid a mild footshock by moving from one compartment to another upon presentation of a conditioned stimulus (e.g., a light or a tone).[6]

Data Presentation: Quantitative Effects of this compound on Cognition

The following tables summarize quantitative data from key studies investigating the cognitive-enhancing effects of this compound and its derivatives in rodents.

Table 1: Dose-Dependent Effects of this compound Sulfate (PREGS) on Spatial Memory in the Y-Maze

Animal ModelCompoundDose (intracerebroventricular)Effect on Spatial Memory (Time in Novel Arm)Reference
Ratent-PREGS0.05 nmolSignificantly increased performance[5]
Mouseent-PREGS0.5 nmolSignificantly increased performance[5]

ent-PREGS is the synthetic enantiomer of PREGS.

Table 2: Effect of this compound Sulfate (PREGS) on Hippocampal Neurogenesis

Animal ModelTreatmentEffect on Neurogenesis in Dentate GyrusReference
3- and 20-month-old ratsIn vivo infusion of PREGSStimulated neurogenesis[7]

Table 3: Correlation between Endogenous Hippocampal PREGS Levels and Cognitive Performance in Aged Rats

Behavioral TaskCorrelation with Hippocampal PREGS LevelsFindingReference
Morris Water MazeSignificant negative correlationLower memory performance (longer distance to platform) was associated with lower PREGS levels.[2]

Experimental Protocols

Protocol 1: Morris Water Maze for Assessing Spatial Memory

Objective: To evaluate the effect of this compound on spatial learning and memory in rodents.

Materials:

  • Circular water tank (1.5-2 m diameter)

  • Submersible platform

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

  • This compound or PREGS solution

  • Vehicle solution (e.g., saline)

  • Experimental animals (rats or mice)

Procedure:

  • Acclimation: Acclimate animals to the experimental room and handling for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound, PREGS, or vehicle via the desired route (e.g., intraperitoneal injection, intracerebroventricular infusion) at a predetermined time before the training session.

  • Training Phase (Acquisition):

    • Place the hidden platform in a fixed location in one of the four quadrants of the pool.

    • Gently release the animal into the water facing the wall of the tank from one of four starting positions.

    • Allow the animal to swim freely for a set duration (e.g., 60-90 seconds) to find the platform.

    • If the animal fails to find the platform within the allotted time, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for 5 consecutive days.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the animal in the pool from a novel starting position.

    • Record the animal's swimming path for 60 seconds.

    • Analyze the time spent in the target quadrant where the platform was previously located.

Data Analysis:

  • Acquisition Phase: Analyze the escape latency (time to find the platform) and swim distance across training days using a repeated-measures ANOVA.

  • Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using a one-way ANOVA or t-test.

Protocol 2: Intracerebroventricular (ICV) Cannulation and Injection

Objective: To directly administer this compound or its derivatives into the cerebral ventricles of rodents.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drill)

  • Guide cannula and dummy cannula

  • Dental cement and skull screws

  • Injection pump and Hamilton syringe

  • This compound or PREGS solution

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the animal and mount it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (for rats: ~0.8 mm posterior to bregma, 1.6 mm lateral to midline; for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to midline).[5]

    • Drill a small hole in the skull at the determined coordinates.

  • Cannula Implantation:

    • Lower the guide cannula to the appropriate depth above the lateral ventricle.[5]

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Post-operative Care and Recovery:

    • Allow the animal to recover for at least one week before behavioral experiments.[5]

    • Handle the animal daily during the recovery period.

  • ICV Injection:

    • Gently restrain the animal and remove the dummy cannula.

    • Insert the injection cannula (connected to the syringe pump) into the guide cannula.

    • Infuse the drug solution at a slow, controlled rate (e.g., 0.5 µL/min).

    • Leave the injection cannula in place for a minute after infusion to allow for diffusion.

    • Replace the dummy cannula.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound in the Brain

This compound and its sulfate ester exert their cognitive-enhancing effects through multiple signaling pathways. They are known to modulate the function of key neurotransmitter receptors, including GABA-A and NMDA receptors.[2][8] PREGS acts as a negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors, which can enhance synaptic plasticity and memory formation.[2] Furthermore, this compound has been shown to increase the release of acetylcholine, a neurotransmitter crucial for learning and memory.[9][10] It also promotes neurogenesis in the hippocampus, a brain region critical for memory consolidation.[7][9]

Pregnenolone_Signaling PREG This compound (PREG) & This compound Sulfate (PREGS) GABA_A GABA-A Receptor PREG->GABA_A (-) Allosteric Modulation NMDA NMDA Receptor PREG->NMDA (+) Allosteric Modulation ACh Acetylcholine Release PREG->ACh Increases Neurogenesis Hippocampal Neurogenesis PREG->Neurogenesis Promotes Cognition Cognitive Enhancement (Learning & Memory) GABA_A->Cognition NMDA->Cognition ACh->Cognition Neurogenesis->Cognition Experimental_Workflow A Animal Acclimation & Handling B Surgical Procedures (e.g., ICV Cannulation) A->B C Drug Administration (this compound/Vehicle) B->C D Behavioral Testing (e.g., Morris Water Maze) C->D E Data Collection (Automated Tracking) D->E F Statistical Analysis E->F G Interpretation of Results F->G

References

Application Notes and Protocols for Measuring Pregnenolone Levels in Saliva Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone (B344588) is a critical endogenous steroid, often referred to as the "mother hormone" as it is the precursor from which most other steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens, are synthesized.[1][2] Its measurement in biological matrices is of significant interest in various fields of research, including endocrinology, neuroscience, and pharmacology. Saliva offers a non-invasive, stress-free sample matrix for the determination of unbound, biologically active this compound levels.[3][4] This document provides detailed protocols and comparative data for the two primary analytical techniques used to measure this compound in saliva: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Measurement Techniques

The choice of analytical method for salivary this compound measurement depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. Below is a summary of the key performance characteristics of ELISA and LC-MS/MS.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay based on antigen-antibody reaction.Physicochemical detection based on mass-to-charge ratio.
Specificity Can be prone to cross-reactivity with structurally similar steroids.High specificity, allowing for the simultaneous measurement of multiple steroids.[3][5]
Sensitivity (LLOQ) Typically in the low pg/mL to ng/mL range.[6][7]High sensitivity, often reaching sub-pg/mL to low pg/mL levels.[5][8]
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput compared to ELISA, but multiplexing capabilities are a key advantage.[3]
Cost Generally lower cost per sample.Higher initial instrument cost and cost per sample.
Sample Volume Typically requires 50-100 µL of saliva per replicate.[6][9]Can be performed with as little as 50-200 µL of saliva.[3][8]
Validation Requires careful validation of antibody specificity.Requires rigorous method development and validation.

Experimental Protocols

Saliva Sample Collection and Handling

Proper sample collection and handling are crucial for accurate and reliable results, regardless of the analytical technique used.

  • Sample Collection:

    • Participants should refrain from eating, drinking (except water), and brushing their teeth for at least 30 minutes before sample collection.

    • Saliva can be collected by passive drool into a collection tube or by using specialized collection swabs.

    • Ensure the collection tube is properly labeled with the participant's ID, date, and time of collection.

  • Sample Processing:

    • Immediately after collection, samples should be refrigerated.

    • For long-term storage, samples should be frozen at -20°C or lower.[10]

    • Prior to analysis, thaw the samples completely, vortex, and centrifuge at approximately 1500 x g for 15 minutes to pellet mucins and other particulate matter.[10]

    • Use the clear supernatant for the assay.

Protocol 1: this compound Measurement by ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[6][7][9][11] Always refer to the specific manufacturer's instructions provided with the kit.

Materials:

  • This compound ELISA Kit (containing pre-coated microplate, this compound standard, HRP-conjugated this compound, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Vortex mixer

  • Plate shaker (optional)

Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer and HRP conjugate working solutions according to the kit instructions.

  • Pipette 50 µL of standards, controls, and saliva samples into the appropriate wells of the pre-coated microplate.

  • Pipette 100 µL of the HRP-conjugated this compound working solution into each well.

  • Incubate the plate, typically for 60 minutes at room temperature, with gentle shaking if recommended.

  • Wash the wells three to five times with the prepared wash buffer.

  • Add 150 µL of the TMB substrate solution to each well and incubate for 10-15 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Read the absorbance of each well at 450 nm within 20 minutes of adding the stop solution.

  • Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample absorbance values.

Protocol 2: this compound Measurement by LC-MS/MS

This protocol outlines a general workflow for the analysis of salivary this compound using LC-MS/MS.[3][5][12] Method development and validation are critical for achieving accurate and reliable results.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate analytical column (e.g., C18)

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

  • Reconstitution solvent (e.g., methanol/water mixture)

  • Calibrators and quality control samples

  • Sample preparation materials (e.g., supported liquid extraction plates or solid-phase extraction cartridges)

Procedure:

  • Sample Preparation (Extraction):

    • Pipette an aliquot of the saliva supernatant (e.g., 100 µL) into a clean tube.

    • Add the internal standard solution.

    • Perform liquid-liquid extraction, supported liquid extraction (SLE), or solid-phase extraction (SPE) to isolate the steroids from the saliva matrix.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the reconstitution solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation of this compound from other steroids using a suitable gradient elution program.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer. Specific precursor-product ion transitions for this compound and the internal standard should be used.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of this compound in the samples by comparing the peak area ratios to a calibration curve prepared with known concentrations of this compound.

Visualizations

Experimental Workflow for Salivary this compound Measurement

experimental_workflow cluster_collection Sample Collection & Processing cluster_analysis Analytical Methods cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_data Data Analysis SampleCollection Saliva Collection (Passive Drool or Swab) Centrifugation Centrifugation (1500 x g, 15 min) SampleCollection->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant ELISA_Plate Add Sample to Coated Plate Supernatant->ELISA_Plate LCMS_Extract Extraction (SLE or SPE) Supernatant->LCMS_Extract ELISA_Incubate Incubate with HRP-Conjugate ELISA_Plate->ELISA_Incubate ELISA_Wash Wash ELISA_Incubate->ELISA_Wash ELISA_Substrate Add Substrate ELISA_Wash->ELISA_Substrate ELISA_Read Read Absorbance (450 nm) ELISA_Substrate->ELISA_Read StandardCurve Generate Standard Curve ELISA_Read->StandardCurve LCMS_Dry Evaporate & Reconstitute LCMS_Extract->LCMS_Dry LCMS_Inject Inject into LC-MS/MS LCMS_Dry->LCMS_Inject LCMS_Analyze Chromatography & Mass Spectrometry LCMS_Inject->LCMS_Analyze LCMS_Analyze->StandardCurve Calculate Calculate Concentration StandardCurve->Calculate

Caption: Workflow for salivary this compound measurement.

This compound Signaling Pathway

pregnenolone_pathway Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 Progesterone Progesterone This compound->Progesterone 3β-HSD SeventeenOHPreg 17-OH this compound This compound->SeventeenOHPreg CYP17A1 Corticosterone Corticosterone Progesterone->Corticosterone SeventeenOHProg 17-OH Progesterone Progesterone->SeventeenOHProg CYP17A1 Dehydroepiandrosterone DHEA Androstenedione Androstenedione Dehydroepiandrosterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol SeventeenOHPreg->Dehydroepiandrosterone CYP17A1 ElevenDeoxycortisol 11-Deoxycortisol SeventeenOHProg->ElevenDeoxycortisol CYP21A2 ElevenDeoxycortisol->Cortisol CYP11B1

Caption: Steroidogenesis pathway from cholesterol.

Conclusion

The measurement of salivary this compound is a valuable tool in both research and clinical settings. While ELISA offers a high-throughput and cost-effective solution for large-scale studies, LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for accurate quantification and multiplex analysis of steroid hormones.[3] The choice of methodology should be guided by the specific research question, available resources, and the desired level of analytical performance. Careful adherence to standardized protocols for sample collection, handling, and analysis is paramount for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Pregnenolone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of pregnenolone (B344588).

Troubleshooting Guide: Common Issues and Solutions

Q1: I am observing poor sensitivity and inconsistent results for my this compound analysis. Could this be due to matrix effects?

A: Yes, poor sensitivity, low signal intensity, and inconsistent results are common indicators of significant matrix effects.[1] Matrix effects, which include ion suppression or enhancement, are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, serum) that interfere with the ionization of this compound.[1][2][3] This interference can lead to inaccurate quantification and reduced reproducibility.[1] To confirm if matrix effects are the cause, a post-extraction spike experiment is highly recommended.[1]

Q2: My data shows significant ion suppression. What are the most effective strategies to minimize this?

A: A multi-faceted approach is the most effective way to combat ion suppression.[2][4] Key strategies include:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components, particularly phospholipids, which are a major cause of ion suppression in bioanalysis.[1][4] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up samples than simple Protein Precipitation (PPT).[1][2][5]

  • Refine Chromatographic Conditions: Optimizing your LC method can separate this compound from matrix components that co-elute.[2] This can be achieved by adjusting the gradient elution, flow rate, or trying a different column chemistry (e.g., C18, Phenyl-Hexyl).[2][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the gold standard for compensating for matrix effects.[1][2][4] Since it has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate correction during data analysis.[1]

  • Consider Derivatization: this compound does not ionize efficiently.[6][7] Derivatization, for instance with hydroxylamine (B1172632) to form oxime derivatives, can significantly improve ionization efficiency and sensitivity, potentially mitigating the impact of matrix effects.[6][7]

Frequently Asked Questions (FAQs)

Sample Preparation

Q3: What is the most effective sample preparation technique to reduce matrix effects for this compound analysis in plasma or serum?

A: A combination of protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often the most effective approach.[2] This multi-step process efficiently removes a large portion of matrix components like proteins and phospholipids.[2] For steroid analysis, a common and effective method is protein precipitation with acetonitrile (B52724) followed by LLE with methyl tert-butyl ether (MTBE).[2][6][7][8]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so crucial for this analysis?

A: A SIL-IS is critical for ensuring accurate and precise quantification.[2] It co-elutes with the analyte and experiences the same variations in sample preparation and matrix effects.[1] By calculating the peak area ratio of this compound to its SIL-IS, these variations can be normalized, leading to more reliable results.[1]

Chromatography and Mass Spectrometry

Q5: How can I optimize my chromatographic method to reduce matrix effects?

A: Chromatographic optimization aims to separate this compound from interfering matrix components.[2] Key strategies include:

  • Gradient Elution: Employing a well-designed gradient can resolve this compound from co-eluting interferences.[2][6]

  • Column Chemistry: Experimenting with different column chemistries, such as C18 or Phenyl-Hexyl, can alter selectivity and improve separation.[2][6][7]

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact separation efficiency.[8]

Q6: Can changing my mass spectrometer's ion source or parameters help?

A: Yes, to some extent. While less common than modifying sample preparation and chromatography, optimizing ESI source parameters like capillary voltage, gas flow, and temperature can be beneficial.[2] In some instances, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) might be advantageous, as APCI can be less susceptible to matrix effects for certain analytes.[2][4] However, this compound itself does not ionize well with either technique without derivatization.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to the performance of different sample preparation methods in this compound and steroid analysis.

Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis

Sample Preparation MethodTypical Recovery (%)Matrix Effect (Ion Suppression/Enhancement)Key Advantages
Protein Precipitation (PPT) 85-110%High potential for ion suppression due to residual phospholipids.Simple, fast, and inexpensive.
Liquid-Liquid Extraction (LLE) 65-100%Reduced matrix effects compared to PPT.Provides cleaner extracts by removing polar interferences.[3]
Solid-Phase Extraction (SPE) 70-100%Significant reduction in matrix effects.Highly selective for analytes and effective at removing interferences.

Note: The actual recovery and matrix effect will depend on the specific protocol, analyte, and matrix.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare a Blank Matrix Sample: Extract a sample of the biological matrix (e.g., serum, plasma) that does not contain this compound using your established sample preparation protocol.

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration.

  • Prepare a Post-Spike Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat standard solution.

  • Analyze and Compare: Analyze both the neat standard and the post-spike sample by LC-MS/MS.

  • Calculate the Matrix Effect: Use the following formula: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Standard) x 100%[2] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

Protocol 2: Protein Precipitation followed by Liquid-Liquid Extraction for this compound in Serum/Plasma

This protocol is a robust method for reducing matrix effects in this compound analysis.[2][8]

  • Aliquoting: Transfer 100-200 µL of serum or plasma to a polypropylene (B1209903) tube.[2][8]

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-d4) working solution.[2][6][7]

  • Protein Precipitation: Add 200-400 µL of cold (-20 °C) acetonitrile, vortex for 30 seconds, and incubate at 2-8°C for 15 minutes.[2][8]

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[2]

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube, add 1 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes.[2][6][7][8]

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.[2]

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen at an elevated temperature (e.g., 55°C).[2][8]

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial mobile phase.[2][7]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_validation Method Validation A Poor Sensitivity or Inconsistent Results B Perform Post-Extraction Spike Experiment A->B C Quantify Matrix Effect (Suppression/Enhancement) B->C D Optimize Sample Preparation (LLE, SPE) C->D Matrix Effect Confirmed E Refine Chromatography (Gradient, Column) D->E F Use Stable Isotope-Labeled Internal Standard E->F G Consider Derivatization F->G H Re-evaluate Matrix Effect G->H I Validate Method (Accuracy, Precision) H->I SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Quality Start Plasma/Serum Sample PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PPT_Out High Matrix Components (e.g., Phospholipids) PPT->PPT_Out High Ion Suppression Risk LLE_Out Reduced Matrix Components LLE->LLE_Out Moderate Ion Suppression Risk SPE_Out Cleanest Extract (Low Matrix) SPE->SPE_Out Low Ion Suppression Risk

References

Technical Support Center: Troubleshooting Pregnenolone ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during pregnenolone (B344588) ELISA experiments, with a specific focus on high background problems.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound ELISA?

A1: High background refers to an unexpectedly high optical density (OD) reading in the zero standard (0 ng/mL) and/or non-specific binding (NSB) wells. This elevated signal-to-noise ratio can mask the specific signal from your samples, reducing the sensitivity and accuracy of the assay.[1]

Q2: Why is my zero standard showing a very low signal in a competitive this compound ELISA?

A2: In a competitive ELISA for a small molecule like this compound, the signal is inversely proportional to the concentration of this compound. Therefore, the zero standard (containing no this compound) should exhibit the highest signal, as the enzyme-conjugated this compound has no unlabeled this compound to compete with for antibody binding sites. A low signal in the zero standard indicates a fundamental issue with the assay, such as inactive reagents or incorrect assay setup.

Q3: Can cross-reactivity with other steroids cause high background?

A3: In the context of a competitive this compound ELISA, cross-reactivity with other steroids would lead to a lower signal for a given concentration of this compound, not a higher background. This is because the cross-reacting steroid would compete with the enzyme-labeled this compound for antibody binding, reducing the overall signal. However, it is crucial to be aware of potential cross-reactivity as it can lead to inaccurate quantification of this compound.[2][3]

Q4: How can I differentiate between high background caused by non-specific binding and a contaminated substrate?

A4: High background from non-specific binding will typically show a gradient across the plate, with higher ODs in wells that contain all assay components (minus the analyte). In contrast, a contaminated or prematurely activated substrate solution will usually result in a uniformly high color development across the entire plate, including blank wells.[4][5][6]

Troubleshooting High Background

High background in your this compound ELISA can be a significant issue, leading to reduced assay sensitivity and inaccurate results. The following guide provides a systematic approach to identifying and resolving the root causes of high background.

Issue 1: Inadequate Washing

Insufficient washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[7][8][9]

Potential Cause Recommended Solution
Insufficient number of wash cyclesIncrease the number of washes (e.g., from 3 to 5 cycles).[10]
Inadequate soaking timeIntroduce a short soak step (15-30 seconds) during each wash cycle.[1]
Incorrect washing techniqueEnsure complete aspiration of wash buffer after each wash. Avoid letting the wells dry out completely.[10][11]
Contaminated wash bufferPrepare fresh wash buffer for each assay.[3][12]
Issue 2: Ineffective Blocking

The purpose of the blocking buffer is to prevent non-specific binding of the antibody to the microplate surface.[1][13]

Potential Cause Recommended Solution
Insufficient blocking time or temperatureIncrease the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[13]
Incompatible blocking bufferIf using a self-coated plate, consider trying a different blocking agent (e.g., 1-5% BSA or non-fat dry milk).[13]
Blocking agent cross-reactivityEnsure the blocking agent does not cross-react with the antibodies or other assay components.
Issue 3: Sub-optimal Antibody/Reagent Concentrations

Using excessive concentrations of antibodies or the enzyme conjugate can lead to increased non-specific binding.[3][14]

Potential Cause Recommended Solution
Antibody concentration too highPerform a titration experiment to determine the optimal antibody concentration.[14]
Enzyme-conjugate concentration too highDilute the enzyme conjugate according to the kit's protocol. Consider further dilution if high background persists.[6]
Issue 4: Incubation and Substrate Handling Issues

Incorrect incubation times, temperatures, or substrate handling can contribute to high background.

Potential Cause Recommended Solution
Incubation times too longAdhere to the incubation times specified in the kit protocol.[15][16]
Incubation temperature too highEnsure incubations are carried out at the recommended temperature to avoid accelerated non-specific binding.[17][18]
Substrate solution contaminated or exposed to lightUse fresh, colorless substrate solution. Protect the substrate from light during incubation.[5][6]
Reaction stopped too lateRead the plate immediately after adding the stop solution.[4][14]

Experimental Protocols

Protocol 1: Optimal Plate Washing Technique (Manual)
  • Preparation : Prepare the wash buffer according to the kit's instructions. Ensure you have a clean sink and low-lint absorbent paper.[10]

  • Discarding Liquid : Invert the microplate over the sink and firmly flick your wrist to discard the liquid from the wells. Repeat this motion once more to ensure maximum removal.[10]

  • Washing : Using a squirt bottle with a trimmed tip for a gentle but generous flow, fill all wells with wash buffer. Avoid directly squirting into the wells to prevent dissociation of bound molecules.[10]

  • Aspiration : Invert and flick the plate again to discard the wash buffer.

  • Repeat : Perform the recommended number of wash cycles as per the kit's protocol (typically 3-5 times). For the final wash, after discarding the buffer, firmly tap the plate upside down on a stack of clean absorbent paper to remove any residual liquid.[10]

  • Proceed Immediately : Do not allow the wells to dry out before adding the next reagent.[10]

Protocol 2: Antibody Titration to Optimize Concentration
  • Plate Coating (if applicable) : If you are developing your own assay, coat the microplate wells with the capture antibody at a constant concentration.

  • Blocking : Block the plate as you normally would.

  • Serial Dilution of Primary Antibody : Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).

  • Incubation : Add the different antibody dilutions to the wells and incubate according to your standard protocol.

  • Secondary Antibody and Detection : Add the enzyme-conjugated secondary antibody (at a constant concentration) and the substrate.

  • Analysis : Analyze the results to identify the antibody dilution that provides the best signal-to-noise ratio (high specific signal with low background).

Visual Guides

ELISA_Troubleshooting_Workflow Troubleshooting High Background in this compound ELISA start High Background Observed check_NSB Are NSB/Zero Standard ODs High? start->check_NSB check_uniformity Is the High Background Uniform Across the Plate? check_NSB->check_uniformity wash_issue Potential Washing Issue check_uniformity->wash_issue No check_blanks Are Blank Wells Also High? check_uniformity->check_blanks Yes non_uniform_path No improve_washing Improve Washing Technique: - Increase wash cycles - Add soak step - Ensure complete aspiration wash_issue->improve_washing uniform_path Yes substrate_issue Potential Substrate Issue check_blanks->substrate_issue Yes reagent_issue Potential Reagent Issue check_blanks->reagent_issue No blanks_high_path Yes check_substrate Use Fresh Substrate Protect from Light Check Stop Solution substrate_issue->check_substrate blanks_normal_path No optimize_reagents Optimize Concentrations: - Titrate primary antibody - Dilute enzyme conjugate Review Incubation: - Check time and temperature reagent_issue->optimize_reagents

Caption: A workflow diagram for troubleshooting high background in ELISA.

Competitive_ELISA_Principle Principle of Competitive ELISA for this compound cluster_high_preg High this compound in Sample cluster_low_preg Low this compound in Sample sample_preg_high This compound (Sample) antibody_high Antibody sample_preg_high->antibody_high Binds enzyme_preg_high This compound-Enzyme enzyme_preg_high->antibody_high Blocked result_high Low Signal sample_preg_low This compound (Sample) enzyme_preg_low This compound-Enzyme antibody_low Antibody enzyme_preg_low->antibody_low Binds result_low High Signal

Caption: The inverse relationship between analyte concentration and signal in a competitive ELISA.

References

Technical Support Center: Optimizing Pregnenolone Recovery from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of pregnenolone (B344588) from serum samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the serum extraction of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete Protein Precipitation: Proteins binding to this compound can prevent its extraction.Ensure complete protein precipitation by using cold acetonitrile (B52724) or treating the sample with acids like 4% phosphoric acid or 0.1 M formic acid before extraction.[1]
Inefficient Extraction Method: The chosen solvent or extraction technique (LLE vs. SPE) may not be optimal for this compound.For Liquid-Liquid Extraction (LLE), consider using methyl t-butyl ether (MTBE) as it has been shown to be effective.[2][3][4] For Solid-Phase Extraction (SPE), hydrophilic-lipophilic balanced (HLB) polymer-based sorbents are a good choice.[1]
Suboptimal pH: The pH of the sample can affect the extraction efficiency of steroids.Adjust the sample pH to around 7.0 for optimal extraction.[5]
Analyte Loss During Evaporation: this compound can be lost if the evaporation step is too harsh.Evaporate the extract to dryness under a gentle stream of nitrogen at a controlled temperature (40-60°C).[1]
Non-Specific Binding: Steroids are known to bind to plastic surfaces, leading to lower recovery.Using collection plates and reconstitution solvents with at least 50% methanol (B129727) can minimize this effect.
High Variability in Results (Poor Reproducibility) Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed, or temperature can lead to inconsistent results.Standardize all steps of the protocol, including vortexing duration and speed, centrifugation force and time, and temperature control.
Matrix Effects: Co-extracted substances from the serum can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS.Perform a post-extraction spike analysis to determine the presence and extent of matrix effects.[6] If significant matrix effects are detected, further optimization of the sample preparation, such as using a more rigorous SPE cleanup or derivatization, may be necessary.[3][4]
Incomplete Reconstitution: The dried extract may not fully dissolve in the reconstitution solvent.Vortex the reconstituted sample thoroughly before analysis to ensure complete dissolution.
Presence of Interfering Peaks in Chromatogram Inadequate Sample Cleanup: The extraction method may not be effectively removing all interfering substances from the serum matrix.For SPE, optimize the wash steps. For example, a wash with 5% methanol in water can remove salts, and a subsequent wash with 40% methanol in water can remove less polar interferences.[1] For LLE, a back-extraction step with an aqueous solution may help remove polar interferences.
Contamination: Contamination can be introduced from various sources, including solvents, labware, or the instrument itself.Use high-purity, LC-MS grade solvents and reagents.[1][7] Thoroughly clean all glassware and use disposable plasticware where possible. Run solvent blanks to check for system contamination.

Frequently Asked Questions (FAQs)

Q1: Which is the better extraction method for this compound from serum: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective for this compound extraction. SPE is often favored for its higher potential for automation, cleaner extracts, and potentially higher and more reproducible recoveries.[8][9][10] LLE, on the other hand, is a simpler and often less expensive technique. The choice between the two will depend on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

Q2: What are the most common solvents used for this compound extraction?

For LLE, methyl t-butyl ether (MTBE) is a frequently used and effective solvent.[2][3][4] For SPE, elution is typically performed with methanol or acetonitrile.[1] Ethyl acetate (B1210297) has also been shown to be an effective elution solvent, particularly if dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) is not a target analyte.[7]

Q3: How can I minimize matrix effects in my this compound assay?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[6] To mitigate these effects:

  • Optimize Sample Cleanup: A more rigorous SPE protocol with optimized wash steps can help remove interfering substances.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d4) that co-elutes with the analyte can help to compensate for matrix effects.[1][3]

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from interfering compounds can also be effective.

  • Derivatization: Derivatizing this compound can shift its retention time and improve its ionization efficiency, potentially moving it away from interfering matrix components.[3][4]

Q4: What is the purpose of derivatization in this compound analysis?

This compound does not ionize well in electrospray ionization (ESI) mass spectrometry. Derivatization with reagents like hydroxylamine (B1172632) converts this compound into its oxime derivative, which ionizes more efficiently, leading to a significant improvement in sensitivity and the lower limit of quantification (LOQ).[3][4]

Q5: My this compound recovery is still low after trying the troubleshooting steps. What else can I do?

If you continue to experience low recovery, consider the following:

  • Sample Quality: Ensure that serum samples have been properly stored (e.g., at -80°C) and handled to prevent degradation of this compound.[1]

  • Method Validation: A full method validation according to regulatory guidelines can help identify any systematic errors in your procedure.[2]

  • Cross-Validation: Compare your results with an established reference method or a reference laboratory to verify the accuracy of your measurements.[3]

Data Presentation

Table 1: Comparison of this compound Recovery Rates by Extraction Method

Extraction MethodSorbent/SolventRecovery Rate (%)Reference
Solid-Phase Extraction (SPE)EVOLUTE® EXPRESS ABN>80%[7]
Supported Liquid Extraction (SLE)ISOLUTE® SLE+>75%[11]
Liquid-Liquid Extraction (LLE)Methyl t-butyl ether (MTBE)~65% (for internal standard)[3][4]
Solid-Phase Extraction (SPE)Not specified98.2 - 109.4% (from cell culture media)[8]

Note: Recovery rates can vary depending on the specific protocol, matrix, and analytical method used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum

This protocol is a generalized procedure and may require optimization.

1. Sample Preparation:

  • Thaw serum samples on ice.
  • In a microcentrifuge tube, add 200 µL of serum.
  • Spike with an appropriate amount of internal standard (e.g., this compound-d4).
  • Add 200 µL of 4% phosphoric acid or 0.1 M formic acid to precipitate proteins.[1]
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
  • Transfer the supernatant to a clean tube.

2. SPE Procedure (using a hydrophilic-lipophilic balanced polymer sorbent):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.
  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[1]
  • Loading: Load the prepared supernatant onto the cartridge.
  • Washing:
  • Wash 1: Pass 1 mL of 5% methanol in water.[1]
  • Wash 2: Pass 1 mL of 40% methanol in water.[1]
  • Elution: Elute this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[1]

3. Post-Extraction:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[1]
  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 water:methanol).[1]
  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Serum

This protocol is a generalized procedure and may require optimization.

1. Sample Preparation:

  • Pipette 200 µL of serum into a clean tube.
  • Spike with an appropriate amount of internal standard (e.g., this compound-d4).

2. LLE Procedure:

  • Add 1 mL of methyl t-butyl ether (MTBE).[2][3]
  • Vortex vigorously for 1-2 minutes.
  • Centrifuge to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer (containing this compound) to a clean tube.

3. Post-Extraction:

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.
  • (Optional but recommended for increased sensitivity) Derivatize the dried residue with hydroxylamine.[3][4]
  • Reconstitute the dried (and derivatized) extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations

Pregnenolone_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe SPE cluster_lle LLE cluster_post_extraction Post-Extraction & Analysis serum Serum Sample (200 µL) is Add Internal Standard serum->is precip Protein Precipitation (e.g., Acid) is->precip centrifuge1 Centrifuge precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load supernatant->load add_solvent Add MTBE supernatant->add_solvent condition Condition equilibrate Equilibrate condition->equilibrate equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound Serum Extraction using SPE or LLE.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery cause1 Incomplete Protein Precipitation start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Analyte Loss (Evaporation/Binding) start->cause3 cause4 Matrix Effects start->cause4 sol1 Optimize Precipitation (e.g., use cold solvent, acid) cause1->sol1 sol2 Change Solvent/Method (e.g., MTBE for LLE, HLB for SPE) cause2->sol2 sol3 Gentle Evaporation, Use Methanolic Solvents cause3->sol3 sol4 Optimize Cleanup, Use IS, Derivatize cause4->sol4 end Improved Recovery sol1->end Re-evaluate Recovery sol2->end sol3->end sol4->end

Caption: Troubleshooting Logic for Low this compound Recovery.

References

addressing cross-reactivity in pregnenolone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in pregnenolone (B344588) immunoassays.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your this compound immunoassay experiments.

Issue 1: Higher-Than-Expected this compound Readings

  • Possible Cause: Cross-reactivity with other steroids.

    • The antibody used in the assay may be binding to other structurally similar steroids present in the sample, leading to a falsely elevated signal.[1] Steroid hormones are particularly prone to cross-reactivity in immunoassays due to their shared core structure.[2]

    • Recommended Action:

      • Review the Cross-Reactivity Data: Consult the cross-reactivity table (Table 1) to identify potential cross-reactants. Pay close attention to steroids that are known to be present in your sample type at high concentrations.

      • Sample Purification: Implement a sample purification step, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering steroids before running the immunoassay.[3] Detailed protocols for these procedures are provided below (see Experimental Protocols).

      • Confirmation with a Reference Method: Analyze a subset of your samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the initial immunoassay results.[3] LC-MS/MS is considered the "gold standard" for steroid hormone measurement due to its high specificity.[4]

  • Possible Cause: Heterophile Antibody Interference.

    • Heterophile antibodies are human antibodies that can bind to the animal antibodies used in immunoassay kits, leading to a false-positive signal.[5]

    • Recommended Action:

      • Use Blocking Agents: Some commercial kits include blocking agents to minimize heterophile antibody interference. Check your kit's manual for details.

      • Sample Dilution: Diluting the sample can sometimes reduce the effect of heterophile antibodies.

      • Consult the Manufacturer: If you suspect heterophile antibody interference, contact the immunoassay kit manufacturer for guidance.

Issue 2: High Background Signal

  • Possible Cause: Non-specific binding of antibodies.

    • The primary or secondary antibodies may be binding non-specifically to the microplate wells.[6]

    • Recommended Action:

      • Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.[7]

      • Increase Wash Steps: Add extra wash steps after the primary and secondary antibody incubations to more effectively remove unbound antibodies.[6]

      • Antibody Titration: Optimize the concentrations of the primary and secondary antibodies to find the best signal-to-noise ratio.[3]

  • Possible Cause: Contaminated Reagents or Buffers.

    • Contamination of wash buffers or other reagents can lead to a high background signal.

    • Recommended Action:

      • Prepare Fresh Buffers: Always prepare fresh wash and assay buffers for each experiment.

      • Check Water Quality: Use high-purity water (e.g., Milli-Q or equivalent) for all reagent preparations.

Issue 3: Inconsistent Results Between Assay Runs

  • Possible Cause: Lot-to-lot variability of the kit.

    • There can be slight differences in the performance of different manufacturing lots of the same immunoassay kit.

    • Recommended Action:

      • Run Quality Control Samples: Always include quality control (QC) samples with known concentrations in each assay run to monitor for variability.

      • Contact the Manufacturer: If you observe significant lot-to-lot variability, contact the kit manufacturer and provide them with the lot numbers and your data.

  • Possible Cause: Procedural Inconsistencies.

    • Minor variations in incubation times, temperatures, or pipetting techniques can lead to inconsistent results.[6]

    • Recommended Action:

      • Standardize Procedures: Ensure that all experimental steps are performed consistently across all assays.

      • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in a this compound immunoassay?

A1: Cross-reactivity occurs when the antibodies in the immunoassay kit bind to molecules that are structurally similar to this compound.[2] This is a common issue in steroid hormone immunoassays because steroids share a similar chemical structure. This non-specific binding can lead to inaccurate, often falsely elevated, results.

Q2: Which steroids are most likely to cross-react with a this compound antibody?

A2: Steroids with a similar chemical structure to this compound are the most likely to cross-react. These include progesterone, dehydroepiandrosterone (B1670201) (DHEA), 5α-androstanediol, and this compound sulfate.[4][8] The degree of cross-reactivity varies between different immunoassay kits (see Table 1).

Q3: How can I determine if my this compound immunoassay results are affected by cross-reactivity?

A3: A common method is to perform a spike and recovery experiment. Add a known amount of a potentially cross-reacting steroid to your sample and measure the this compound concentration. If the measured concentration increases significantly beyond what is expected, cross-reactivity is likely occurring. Additionally, comparing your immunoassay results with a more specific method like LC-MS/MS can confirm the presence of interference.

Q4: What is the difference between Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample purification?

A4: Both are methods to remove interfering substances from your sample before running the immunoassay.

  • LLE uses two immiscible solvents (e.g., an aqueous sample and an organic solvent) to separate the analyte of interest. It is a relatively simple technique but can be time-consuming and may result in the formation of emulsions.[2]

  • SPE uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted. SPE often provides cleaner extracts and higher analyte recovery compared to LLE.[1]

Q5: What is the "gold standard" method for steroid hormone measurement to avoid cross-reactivity?

A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis.[4] This technique physically separates the different steroids in the sample before detection, providing a much higher degree of specificity and accuracy compared to immunoassays.

Data Presentation

Table 1: Cross-Reactivity of Various Steroids in Commercial this compound ELISA Kits

Cross-ReactantIBL-America this compound ELISA Kit (%)[9]This compound ELISA Kit (Manufacturer 2) (%)[4][8][10]
This compound 100 100
Progesterone6.06.0
Dehydroisoandrosterone (DHEA)5.25.2
5α-Androstanediol4.74.7
Epiandrosterone1.01.0
This compound Sulfate0.40.4
Androstandione0.30.3
5α-Androsterone0.30.3
DHEA-S0.20.2
Etiocholanolone0.10.1
Adrenosterone< 0.1< 0.1
Aldosterone< 0.1< 0.1
Androstenedione< 0.1< 0.1
Cholesterol< 0.1< 0.1
Corticosterone< 0.1< 0.1
5α-DHT< 0.1< 0.1
17β-Estradiol< 0.1< 0.1
Estriol< 0.1< 0.1
Testosterone< 0.1< 0.1

Note: Cross-reactivity data is provided by the manufacturers and may vary between different kit lots. Always refer to the package insert of your specific assay kit for the most accurate information.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Serum

This protocol describes a general procedure for extracting this compound from serum using a C18 SPE cartridge to reduce matrix effects and potential cross-reactivity.

  • Materials:

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through the sorbent, followed by 2 mL of deionized water. Do not allow the sorbent to dry.

    • Sample Loading: Dilute 100 µL of serum with 900 µL of deionized water. Load the diluted serum onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

    • Washing:

      • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

      • Wash the cartridge with 2 mL of 40% methanol in water to remove more polar interfering substances.

      • Wash the cartridge with 2 mL of hexane to remove non-polar lipids.[11]

    • Elution: Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.[11]

    • Drying and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Hormones from Plasma

This protocol provides a general method for extracting steroid hormones from plasma using an organic solvent.

  • Materials:

    • Plasma samples

    • Diethyl ether or ethyl acetate (HPLC grade)

    • Dry ice/ethanol bath

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Solvent Addition: Add diethyl ether or ethyl acetate to the plasma sample at a 5:1 (v/v) solvent-to-sample ratio in a glass tube.[12]

    • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Phase Separation: Allow the phases to separate for 5 minutes. The organic solvent layer containing the steroids will be on top.

    • Extraction:

      • Freeze the aqueous (lower) layer in a dry ice/ethanol bath.[12]

      • Carefully pour off the liquid organic solvent layer into a clean tube.

      • Repeat the extraction process (steps 1-4) on the aqueous layer to maximize recovery, combining the organic layers.

    • Drying and Reconstitution:

      • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).

Protocol 3: Determining Antibody Cross-Reactivity in a Competitive ELISA

This protocol outlines a method to determine the percentage of cross-reactivity of a specific compound in your this compound immunoassay.

  • Procedure:

    • Prepare Standard Curves:

      • Prepare a standard curve for this compound according to the kit manufacturer's instructions.

      • Prepare a separate standard curve for the potentially cross-reacting compound in the same assay buffer.

    • Determine 50% Binding (B/B0):

      • From the this compound standard curve, determine the concentration that causes a 50% reduction in the maximum signal (50% B/B0). Let this be Concentration (this compound) .

      • From the cross-reacting compound's standard curve, determine the concentration that causes a 50% reduction in the maximum signal. Let this be Concentration (Cross-reactant) .

    • Calculate Percent Cross-Reactivity:

      • Use the following formula: % Cross-Reactivity = [Concentration (this compound) / Concentration (Cross-reactant)] x 100

Visualizations

steroid_pathway Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH this compound 17-OH this compound This compound->17-OH this compound 17α-hydroxylase 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone 17-OH this compound->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH this compound->DHEA 17,20-lyase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Androstenedione->Estradiol Testosterone->Estradiol

Caption: Simplified steroidogenesis pathway showing this compound and related steroids.

troubleshooting_workflow start Start: Unexpectedly High This compound Results check_data Review Assay's Cross-Reactivity Data (Table 1) start->check_data potential_cross_reactants Are potential cross-reactants present in samples? check_data->potential_cross_reactants no_cross_reactants Consider other issues: - High Background - Reagent Contamination potential_cross_reactants->no_cross_reactants No sample_purification Implement Sample Purification (SPE or LLE) potential_cross_reactants->sample_purification Yes run_assay Re-run Immunoassay on Purified Samples sample_purification->run_assay results_normalized Results Normalized? run_assay->results_normalized confirm_lcms Confirm with Reference Method (LC-MS/MS) results_normalized->confirm_lcms No end_resolved Issue Resolved results_normalized->end_resolved Yes end_further_investigation Further Investigation Needed confirm_lcms->end_further_investigation

Caption: Troubleshooting workflow for high this compound immunoassay readings.

References

Navigating the Nuances of Pregnenolone Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for pregnenolone (B344588). This resource is designed to provide you with detailed information, troubleshooting guidance, and answers to frequently asked questions regarding the stability of this compound in various solvents and under different storage conditions. Ensuring the integrity of your this compound solutions is paramount for obtaining accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation of this compound in Solution - Solvent Evaporation: The solvent may have evaporated, increasing the concentration of this compound beyond its solubility limit.- Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.- Incorrect Solvent Choice: The solvent may not be appropriate for the desired concentration of this compound.- Re-dissolve: Gently warm the solution and vortex or sonicate to re-dissolve the precipitate. Ensure vials are tightly sealed to prevent solvent evaporation.- Solvent Addition: If warming is ineffective, add a small amount of the original solvent to decrease the concentration.- Optimize Storage: Store solutions at a consistent, appropriate temperature. Avoid storing solutions near a freezer door where temperature fluctuations are common.
Inconsistent or Low Analytical Signal (LC-MS/MS) - Degradation of this compound: The compound may have degraded due to improper storage (e.g., prolonged storage of aqueous solutions, exposure to light or extreme pH).- Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]- Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions, especially for aqueous dilutions which are not recommended for storage longer than a day.[2]- Optimize Sample Preparation: Employ protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects.[3]- Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is crucial for correcting variability caused by matrix effects.[3]
Appearance of Unexpected Peaks in Chromatography - Degradation Products: New peaks may correspond to degradation products of this compound.- Contamination: The sample or solvent may be contaminated.- Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks are related to this compound degradation.- Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., HPLC or LC-MS grade).- Properly Clean Equipment: Thoroughly clean all glassware and labware to avoid cross-contamination.
Loss of Compound Due to Adsorption - Plasticware Adsorption: this compound, being lipophilic, can adsorb to the surface of plastic containers, especially polypropylene (B1209903). This effect is more pronounced at lower temperatures.[4]- Use Glass Vials: Whenever possible, use silanized glass vials for storing this compound solutions to minimize adsorption.- Pre-treat Plasticware: If plasticware must be used, consider pre-treating it with a solution of a similar compound to saturate the binding sites.- Store at Room Temperature (if stability allows): Adsorption of this compound to polypropylene is higher at 4°C compared to room temperature.[4]

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. Commonly used solvents include:

For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[2]

Q2: How should I store solid this compound?

A2: Solid crystalline this compound is generally stable for at least four years when stored at room temperature.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: The stability of this compound in solution is dependent on the solvent and storage temperature. Here are some general guidelines:

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[2]

  • Organic Stock Solutions (e.g., in DMSO):

    • For long-term storage (up to 1 year), it is recommended to aliquot the stock solution and store it at -80°C.

    • For short-term storage (up to 1 month), storage at -20°C is acceptable.

    • Avoid repeated freeze-thaw cycles, as this can lead to degradation and dilution of the compound due to the hygroscopic nature of DMSO.[5][7]

Q4: Can I store this compound solutions in plastic tubes?

A4: this compound can adsorb to plastic surfaces, particularly polypropylene. This can lead to a significant loss of the compound from the solution.[4] The degree of adsorption is dependent on the type of plastic, the solvent, and the storage temperature.[4] For accurate and reproducible results, it is highly recommended to use glass vials, preferably silanized, for the storage of this compound solutions.

Stability and Degradation

Q5: What factors can cause this compound to degrade?

A5: this compound can be susceptible to degradation under certain conditions, including:

  • Hydrolysis: Degradation can occur in the presence of strong acids or bases.

  • Oxidation: Exposure to oxidizing agents can lead to degradation.

  • Photolysis: Exposure to light, particularly UV light, may cause degradation.

  • Thermal Stress: High temperatures can accelerate degradation.

Q6: What are the potential degradation products of this compound?

A6: While specific degradation pathways for this compound are not extensively detailed in the readily available literature, forced degradation studies, a common practice in pharmaceutical development, can be used to identify potential degradation products.[8] These studies involve exposing the drug to harsh conditions to accelerate degradation. Based on the structure of this compound, potential degradation reactions could include oxidation of the hydroxyl group, isomerization of the double bond, or cleavage of the steroid ring system under extreme conditions.

Analytical Considerations

Q7: What is a stability-indicating analytical method?

A7: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. HPLC and LC-MS/MS are commonly used techniques for developing such methods.[9]

Q8: How do I develop a stability-indicating HPLC method for this compound?

A8: The development of a stability-indicating HPLC method involves several key steps:

  • Forced Degradation: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[8]

  • Method Development: Develop an HPLC method (e.g., select a suitable column, mobile phase, and detector) that can separate this compound from all the generated degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Quantitative Data Summary

While comprehensive quantitative stability data for this compound in various solvents is not widely published, the following tables summarize available information and provide general expectations based on the chemical nature of the compound and data from commercial suppliers.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~22 mg/mL[5]
Ethanol~22 mg/mL[5]
Methanol~1 mg/mL[2]
Acetonitrile~1 mg/mL[2]
WaterInsoluble[5]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureRecommended DurationReference
Aqueous Buffer4°CNot recommended for > 24 hours[2]
DMSO-20°CUp to 1 month[5]
DMSO-80°CUp to 1 year[5]
Ethanol-20°CStock solutions are generally stable, but specific data is limited. Best practice is to store in aliquots at low temperatures.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 316.48 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh out 3.16 mg of this compound powder and transfer it to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Workflow for a Forced Degradation Study

This protocol outlines a general workflow for conducting a forced degradation study of this compound to develop a stability-indicating method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC/UV Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photolytic Degradation (UV/Vis light) Photo->HPLC Analyze Samples LCMS LC-MS/MS Analysis HPLC->LCMS For Structural Information Purity Peak Purity Analysis HPLC->Purity Products Degradation Product Identification LCMS->Products Method Stability-Indicating Method Development Purity->Method Pathway Degradation Pathway Elucidation Method->Pathway Products->Method Products->Pathway Preg This compound Solution Preg->Acid Expose Preg->Base Expose Preg->Oxidation Expose Preg->Thermal Expose Preg->Photo Expose

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

This compound Biosynthesis and Major Metabolic Pathways

This compound is a central precursor in the biosynthesis of most steroid hormones. Understanding these pathways is crucial as the stability of this compound can impact the entire steroidogenic cascade.

Steroidogenesis Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3β-HSD 17OH_Preg 17α-Hydroxythis compound This compound->17OH_Preg 17α-hydroxylase 17OH_Prog 17α-Hydroxyprogesterone Progesterone->17OH_Prog 17α-hydroxylase Corticosterone Corticosterone Progesterone->Corticosterone DHEA DHEA 17OH_Preg->DHEA 17,20-lyase Androstenedione Androstenedione 17OH_Prog->Androstenedione 17,20-lyase Cortisol Cortisol 17OH_Prog->Cortisol DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Aldosterone Aldosterone Corticosterone->Aldosterone Estradiol Estradiol Testosterone->Estradiol Aromatase

References

Technical Support Center: Optimizing Derivatization Reactions for Pregnenolone GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pregnenolone (B344588) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound for GC-MS analysis.

Issue: Low or No this compound Peak in Chromatogram

Potential Cause Recommended Solution
Incomplete Derivatization Optimize reaction conditions: increase temperature, extend reaction time, or use a more potent derivatization reagent. Ensure reagents are not expired or degraded.[1]
Analyte Degradation Check for sample stability. High temperatures during derivatization can sometimes lead to degradation.[2] Consider a two-step derivatization (methoximation followed by silylation) to protect the keto group and improve stability.[3][4]
Sample Loss During Preparation Review sample extraction and transfer steps. Ensure complete evaporation of solvents before adding derivatization reagents.
Injector Issues Clean or replace the inlet liner. A contaminated liner can lead to analyte loss.[5]

Issue: Multiple or Tailing Peaks for this compound

Potential Cause Recommended Solution
Formation of Multiple Derivatives The presence of both hydroxyl and keto groups in this compound can lead to the formation of different silylated derivatives (e.g., mono-TMS and bis-TMS ethers).[3][4] A two-step derivatization (methoximation of the keto group followed by silylation of the hydroxyl group) is highly recommended to yield a single, stable derivative.[3][4]
Incomplete Silylation Increase the amount of silylating reagent or use a more potent one (e.g., MSTFA with a catalyst like TMCS).[1][3]
Active Sites in GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a new, properly deactivated column.[5]
Co-eluting Interferences Optimize the GC temperature program to improve the separation of this compound from matrix components.

Issue: Poor Reproducibility of Results

Potential Cause Recommended Solution
Inconsistent Derivatization Ensure precise and consistent addition of all reagents. Use an autosampler for derivatization if available to minimize manual variability.[6][7] Maintain a consistent temperature and reaction time for all samples.
Variable Matrix Effects Implement a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.[1][8] The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial to compensate for matrix effects and variations in derivatization efficiency.[8]
Injector Discrimination Optimize injection parameters, such as injection volume and speed. Ensure the syringe is functioning correctly.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for this compound analysis by GC-MS?

A1: A two-step derivatization involving methoximation followed by silylation is generally the most robust method.[3][4] Methoximation of the ketone group prevents the formation of multiple enol-TMS derivatives and results in a single, stable methyloxime-trimethylsilyl (MO-TMS) ether, leading to improved chromatographic peak shape and reproducibility.[3][4][6]

Q2: Which silylating reagent should I use for this compound?

A2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and commonly used silylating reagent for steroids like this compound.[1][3] For enhanced reactivity, MSTFA can be used with a catalyst such as trimethylchlorosilane (TMCS).[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another suitable option.[10]

Q3: What are the optimal reaction conditions for this compound derivatization?

A3: Optimal conditions can vary depending on the specific reagents and sample matrix. However, a general guideline for the two-step methoximation-silylation is:

  • Methoximation: Incubation with O-methylhydroxylamine hydrochloride in pyridine (B92270) at 60-80°C for 30-60 minutes.[3][10]

  • Silylation: After evaporation of the methoximation reagent, incubation with MSTFA (or BSTFA) at 60-100°C for 30-60 minutes.[1][3][10]

It is crucial to optimize these conditions for your specific application to ensure complete derivatization.[1]

Q4: How can I be sure that the derivatization reaction is complete?

A4: To verify complete derivatization, you can perform a time-course study, analyzing samples at different reaction times to see when the peak area of the derivatized this compound plateaus. You can also try increasing the reaction temperature or the amount of derivatization reagent to see if the peak area increases. The absence of the underivatized this compound peak also indicates a complete reaction.

Q5: My baseline is noisy after derivatization. What could be the cause?

A5: A noisy baseline can be caused by impurities in the derivatization reagents, the sample matrix, or the carrier gas.[5][9] Ensure you are using high-purity reagents and solvents. A proper sample clean-up procedure is essential to remove matrix interferences.[1] Additionally, check for leaks in your GC system and ensure your carrier gas is pure.[5] Excess derivatization reagent can also contribute to baseline noise; if possible, evaporate the excess reagent before injection.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for this compound

ReagentTypeAdvantagesDisadvantages
MSTFA Silylating AgentHighly reactive, produces volatile derivatives, byproducts are volatile.[1][3]Can be sensitive to moisture.
BSTFA Silylating AgentGood reactivity, commonly used for steroids.[10]May be less reactive than MSTFA for hindered hydroxyl groups.
TMCS Silylation CatalystIncreases the reactivity of silylating agents.[10]Can be corrosive and must be handled with care.
O-methylhydroxylamine hydrochloride Methoximating AgentProtects ketone groups, prevents multiple derivatives.[3][4]Adds an extra step to the derivatization process.

Table 2: Typical Reaction Conditions for this compound Derivatization

StepReagentTemperature (°C)Time (min)Reference
MethoximationO-methylhydroxylamine HCl in Pyridine60 - 8030 - 60[3][10]
SilylationMSTFA or BSTFA (+/- TMCS)60 - 10030 - 60[1][3][10]

Experimental Protocols

Detailed Methodology for Two-Step Methoximation-Silylation of this compound

This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.

  • Sample Preparation:

    • Aliquot the sample extract containing this compound into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C. It is critical to ensure all moisture is removed.

  • Methoximation:

    • Add 50 µL of O-methylhydroxylamine hydrochloride solution in pyridine (e.g., 20 mg/mL) to the dried sample residue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60°C for 60 minutes.[10]

    • After incubation, cool the vial to room temperature.

    • Evaporate the pyridine under a stream of nitrogen.

  • Silylation:

    • To the dried methoximated sample, add 50 µL of MSTFA (or a mixture of MSTFA and 1% TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 80°C for 30 minutes.[1][3]

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

    • Develop a temperature program that provides good separation of the this compound derivative from other components in the sample.

    • Set the mass spectrometer to acquire data in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation cluster_analysis Analysis start Sample Extract dry_sample Evaporate to Dryness start->dry_sample add_mox Add O-methylhydroxylamine HCl dry_sample->add_mox incubate_mox Incubate (e.g., 60°C, 60 min) add_mox->incubate_mox dry_mox Evaporate Reagent incubate_mox->dry_mox add_silyl Add MSTFA/BSTFA dry_mox->add_silyl incubate_silyl Incubate (e.g., 80°C, 30 min) add_silyl->incubate_silyl gcms GC-MS Analysis incubate_silyl->gcms Troubleshooting_Guide cluster_low_signal Low or No Peak cluster_multiple_peaks Multiple/Tailing Peaks cluster_reproducibility Poor Reproducibility start Problem Encountered incomplete_deriv Incomplete Derivatization? start->incomplete_deriv degradation Analyte Degradation? start->degradation multi_deriv Multiple Derivatives? start->multi_deriv active_sites Active Sites in System? start->active_sites inconsistent_deriv Inconsistent Reaction? start->inconsistent_deriv matrix_effects Matrix Effects? start->matrix_effects optimize_cond Optimize Temp/Time/Reagent incomplete_deriv->optimize_cond protect_group Use Two-Step Method degradation->protect_group use_mox Perform Methoximation multi_deriv->use_mox deactivate_system Deactivate Liner/Column active_sites->deactivate_system automate_deriv Automate/Standardize inconsistent_deriv->automate_deriv cleanup_is Improve Cleanup/Use IS matrix_effects->cleanup_is

References

minimizing cholesterol interference in pregnenolone measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cholesterol interference during pregnenolone (B344588) measurement.

Frequently Asked Questions (FAQs)

Q1: Why is cholesterol a significant interference in this compound measurement?

A1: Cholesterol is the direct precursor for the biosynthesis of this compound and all other steroid hormones.[1][2][3][4][5] Due to their structural similarity, cholesterol and its esters can cross-react with antibodies in immunoassays, leading to inaccurate (falsely elevated) this compound measurements. In mass spectrometry-based methods, the high abundance of cholesterol in biological samples can cause ion suppression, affecting the sensitivity and accuracy of this compound detection.

Q2: Which analytical method is least susceptible to cholesterol interference?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate this compound measurement.[6][7] Its high specificity allows for the separation of this compound from structurally similar compounds like cholesterol, minimizing interference.[6] Immunoassays are more prone to cross-reactivity issues with cholesterol and other steroids.[1]

Q3: What are the key sample preparation steps to remove cholesterol?

A3: The two primary techniques for removing cholesterol and other interfering lipids from samples before this compound analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[8][9] These methods separate lipids from the more polar steroids.

Q4: Can I measure this compound directly in serum or plasma without extraction?

A4: Direct measurement is not recommended, especially for immunoassays, due to the high potential for interference from cholesterol and other matrix components.[8][9] For LC-MS/MS, while it is a more specific technique, sample extraction is crucial for robust and reliable quantification by removing interfering substances that can cause ion suppression and contaminate the instrument.

Troubleshooting Guides

Issue 1: High or Inconsistent this compound Levels in Immunoassays
Possible Cause Troubleshooting Steps
Cross-reactivity with Cholesterol Implement a sample extraction procedure (LLE or SPE) to remove lipids before analysis. Consider switching to a more specific method like LC-MS/MS.
Lipemia in the Sample Lipemic (high-fat) samples can interfere with antibody-antigen binding.[10] Use a lipid removal protocol such as LLE or SPE. Centrifuge samples at high speed to separate the lipid layer.
Poor Antibody Specificity Validate the immunoassay kit for cross-reactivity with cholesterol and other relevant steroids. If cross-reactivity is high, select an alternative kit or method.
Issue 2: Poor Sensitivity or Signal Suppression in LC-MS/MS
Possible Cause Troubleshooting Steps
Matrix Effects from High Cholesterol Optimize the sample preparation method (LLE or SPE) to improve the removal of cholesterol and other lipids.[11][12]
Inadequate Chromatographic Separation Adjust the liquid chromatography gradient and column chemistry to ensure baseline separation of this compound from cholesterol and other isobaric interferences.
Ion Source Contamination Implement a robust sample clean-up procedure to minimize the introduction of non-volatile lipids into the mass spectrometer. Regularly clean the ion source as part of routine maintenance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Cholesterol Removal

This protocol is suitable for removing a broad range of lipids from serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Methyl t-butyl ether (MTBE) or Diethyl Ether

  • Deuterated internal standard (e.g., this compound-d4)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum or plasma into a glass tube.

  • Spike the sample with the internal standard.

  • Add 1 mL of MTBE to the tube.[13]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 2,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing this compound and other lipids) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol (B129727):water) for analysis.[13]

Protocol 2: Solid-Phase Extraction (SPE) for Cholesterol Removal

This protocol utilizes a C18 SPE cartridge to separate this compound from non-polar lipids like cholesterol.

Materials:

  • C18 SPE cartridge (e.g., 200 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (B92381)

  • Chloroform (B151607)

  • Sample extract from LLE (after evaporation and reconstitution in a weak solvent)

  • Vacuum manifold

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not let the cartridge dry out.

  • Load the sample: Apply the reconstituted sample extract onto the conditioned cartridge.

  • Wash 1 (Elute Cholesterol): Pass 3 mL of hexane through the cartridge to elute neutral lipids, including cholesterol and its esters.[11] Discard this fraction.

  • Wash 2 (Elute Other Lipids): Pass 4 mL of chloroform through the cartridge to elute other non-sulfated lipids.[11] Discard this fraction.

  • Elute this compound: Elute the this compound with 4 mL of methanol.[11] Collect this fraction.

  • Dry and Reconstitute: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.[11]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing cholesterol and recovering this compound.

Method Cholesterol Removal Efficiency This compound Recovery Reference
Liquid-Liquid Extraction (MTBE) Good~65% (relative to internal standard)[14]
Solid-Phase Extraction (C18) Excellent>85%[11]
Molecularly Imprinted SPE (MISPE) High Specificity for Cholesterol80.6% to 92.7% (for cholesterol)[15]

Visualizations

Steroidogenesis Pathway from Cholesterol

G Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone This compound->17-OH-Pregnenolone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione Cortisol Cortisol Progesterone->Cortisol Aldosterone Aldosterone Progesterone->Aldosterone DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Caption: Simplified steroid biosynthesis pathway starting from cholesterol.

Experimental Workflow for this compound Measurement

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Serum/Plasma Collection LLE 2. Liquid-Liquid Extraction (Remove bulk lipids) Sample_Collection->LLE SPE 3. Solid-Phase Extraction (Remove remaining cholesterol) LLE->SPE LC_MS 4. LC-MS/MS Analysis SPE->LC_MS Data_Quant 5. Data Quantification LC_MS->Data_Quant

Caption: General workflow for minimizing cholesterol interference.

References

Technical Support Center: Enhancing Pregnenolone Detection in Low-Concentration Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of pregnenolone (B344588). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for accurately measuring this compound in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for quantifying this compound in biological samples, especially at low concentrations.[1] Methods incorporating derivatization have achieved lower limits of quantitation (LLOQ) as low as 5 pg/mL.[2]

Q2: Why is derivatization often necessary for sensitive this compound detection by LC-MS/MS?

A2: this compound does not ionize efficiently by common techniques like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI).[3][4] Derivatization is a chemical modification process that improves its ionization efficiency, leading to a significant increase in signal intensity and, consequently, enhanced sensitivity in mass spectrometry.[1] Reagents like 1-Amino-4-methylpiperazine (AMP) and hydroxylamine (B1172632) have been used successfully for this purpose.[2][3][5]

Q3: What are the key challenges in accurately measuring low levels of this compound?

A3: The primary challenges include:

  • Low physiological concentrations: this compound circulates at very low levels, particularly in certain populations like postmenopausal women.[2]

  • Poor ionization efficiency: As mentioned, native this compound does not ionize well, making it difficult to detect with high sensitivity using mass spectrometry.[3][4]

  • Matrix effects: Co-eluting substances from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6][7]

  • Sample stability: this compound levels can decrease in samples if not handled and stored properly. It has been noted that this compound can be unstable with storage time at 4°C after centrifugation.[8] Immediate separation of serum/plasma and freezing is critical.[9][10]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: A multi-faceted approach is most effective for mitigating matrix effects:

  • Efficient Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like protein precipitation (PPT), followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are highly effective.[6]

  • Optimized Chromatography: Proper chromatographic separation can resolve this compound from co-eluting interferences. This can be achieved by adjusting the mobile phase, using a gradient elution, or trying different column chemistries.[6][7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to this compound, it experiences similar matrix effects, allowing for normalization of the signal.[7]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help compensate for matrix effects.[7]

Q5: What are the common issues that lead to poor sensitivity in this compound ELISAs?

A5: Common problems with ELISAs include suboptimal antibody concentrations, poor reagent quality, insufficient washing, and high background signals.[1] To improve sensitivity, it is essential to use high-affinity antibodies specific to this compound, optimize incubation times and temperatures, and ensure thorough washing to remove unbound components.[1]

Troubleshooting Guides

Low Signal or No Signal in LC-MS/MS
Potential Cause Recommended Solution
Poor Ionization Derivatize the sample to enhance ionization efficiency. Hydroxylamine or AMP are effective derivatizing agents.[2][3][4]
Matrix Suppression Perform a post-extraction spike experiment to confirm matrix effects.[6] Improve sample cleanup using a combination of protein precipitation and LLE or SPE.[6] Optimize chromatographic conditions to separate this compound from interfering compounds.[6]
Sample Degradation Ensure samples are processed and frozen immediately after collection.[9][10] this compound is unstable at 4°C for extended periods.[8]
Suboptimal MS Parameters Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) and collision energy for the specific this compound derivative.[1]
Inefficient Extraction Evaluate and optimize the extraction solvent and procedure to ensure good recovery of this compound from the sample matrix.
High Variability in Results
Potential Cause Recommended Solution
Inconsistent Matrix Effects Utilize a stable isotope-labeled internal standard (e.g., this compound-D4) to normalize for variations in matrix effects and sample preparation.[3][6]
Sample Preparation Inconsistency Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. Automating sample preparation can reduce variability.
Carryover Inject blank samples after high-concentration samples to check for carryover.[3] If observed, optimize the wash steps in the autosampler and chromatography method.
Sample Collection and Handling Variability Standardize the protocol for sample collection, processing, and storage. Ensure all samples are treated identically.[9][10]

Quantitative Data Summary

The following tables summarize the performance of different methods for this compound detection.

Table 1: Comparison of LC-MS/MS Method Performance

Method Sample Type Derivatization Agent Lower Limit of Quantitation (LLOQ) Analytical Range Reference
LC-MS/MSHuman Blood SerumHydroxylamine10 ng/dL10 - 500 ng/dL[3][4]
LC-MS/MSSerum1-Amino-4-methylpiperazine (AMP)5 pg/mL5 - 2000 pg/mL[2]
GC-MS/MSHuman PlasmaN-methyl-N-trimethylsilyl-trifluoracetamidepg/mL rangeNot Specified

Table 2: Comparison of ELISA Kit Performance

Kit/Method Sample Type Sensitivity/LOD Assay Range Reference
Competitive ELISASerum, Plasma, Tissue Homogenates9.375 pg/mL15.625 - 1000 pg/mL[11]
Competitive ELISAHuman Serum0.05 ng/mL0.1 - 25.6 ng/mL[12][13]
Competitive Inhibition ELISACell Culture Supernatant, Plasma, Serum0.47 ng/mL0.78 - 50 ng/mL[14]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS using Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from established methods for the analysis of this compound in serum or plasma.[3][6]

  • Aliquoting: Transfer 200 µL of serum or plasma to a polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a working solution of a stable isotope-labeled internal standard (e.g., this compound-d4).

  • Protein Precipitation: Add 400 µL of cold (-20 °C) acetonitrile. Vortex for 30 seconds and incubate at 2-8°C for 15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen at an elevated temperature (e.g., 55°C).

  • Derivatization (Optional but Recommended): To the dried residue, add the derivatization agent (e.g., hydroxylamine solution) and incubate as required by the specific protocol.[3]

  • Reconstitution: After derivatization (or directly after evaporation if not derivatizing), evaporate the solvent again and reconstitute the dried residue in an appropriate volume of the initial mobile phase.

Protocol 2: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This protocol helps to quantify the extent of ion suppression or enhancement.[6]

  • Prepare a Blank Matrix Sample: Extract a sample of the biological matrix (e.g., serum, plasma) that does not contain this compound using your established sample preparation protocol.

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration.

  • Prepare a Post-Spike Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat standard solution.

  • Analyze and Compare: Analyze both the neat standard and the post-spike sample by LC-MS/MS.

  • Calculate the Matrix Effect: Use the following formula: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Standard) x 100% A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]

Visualizations

Steroidogenesis_Pathway Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone This compound->17-OH-Pregnenolone 17α-Hydroxylase 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone 17α-Hydroxylase Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-Lyase 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol

Caption: Simplified steroidogenesis pathway showing this compound's central role.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Evap1 Evaporation LLE->Evap1 Deriv Derivatization (e.g., Hydroxylamine) Evap1->Deriv Recon Reconstitution Deriv->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for sensitive this compound detection by LC-MS/MS.

Troubleshooting_Logic Start Low Sensitivity Issue Check_Sample Review Sample Handling & Storage Start->Check_Sample Check_Prep Evaluate Sample Prep (Extraction & Cleanup) Check_Sample->Check_Prep Sample OK Matrix_Effect Assess Matrix Effects (Post-Spike Exp.) Check_Prep->Matrix_Effect Prep OK Check_Deriv Confirm Derivatization Efficiency Check_Chroma Optimize Chromatography Check_Deriv->Check_Chroma Deriv. OK Check_MS Tune MS Parameters Check_Chroma->Check_MS Chroma OK Resolved Issue Resolved Check_MS->Resolved MS OK Matrix_Effect->Check_Deriv Matrix OK

Caption: Troubleshooting logic for low sensitivity in this compound analysis.

References

handling and storage guidelines for pregnenolone to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pregnenolone (B344588) Handling and Storage

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: this compound as a crystalline solid should be stored under controlled conditions to ensure its long-term stability. For optimal stability of this compound powder, it is recommended to store it at -20°C, which can preserve it for up to three years[1]. Some suppliers indicate that the solid is stable for at least four years at room temperature[2]. However, for maximum shelf-life, refrigerated or frozen storage is best. Always keep the container tightly sealed and protected from direct sunlight and moisture[3].

Q2: What is the best way to prepare and store this compound stock solutions?

A2: To prepare a stock solution, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, acetonitrile, or methanol[1][2]. It is recommended to purge the solvent with an inert gas before preparing the solution[2]. For long-term storage, stock solutions in solvents like DMSO are stable for up to one year when stored at -80°C[1]. For shorter periods, storage at -20°C is acceptable for up to one month[1]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials[1].

Q3: How stable is this compound in aqueous solutions?

A3: this compound is sparingly soluble in aqueous solutions, and these solutions are not stable for long periods[2]. It is strongly recommended not to store aqueous solutions of this compound for more than one day[2][4]. If you need to introduce this compound into an aqueous buffer for an experiment, it is best to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice immediately before use[4].

Q4: Is this compound sensitive to light?

A4: Yes, this compound should be protected from light, especially when in solution[5]. Exposure to light can lead to degradation of the compound. It is advisable to store both the solid powder and stock solutions in amber vials or other light-protecting containers.

Q5: What are the general safety precautions for handling this compound powder?

A5: When handling this compound powder, it is important to avoid all personal contact, including inhalation and contact with skin and eyes[6]. Standard personal protective equipment (PPE) such as a laboratory coat, disposable nitrile gloves, and safety glasses with side shields should be worn[6]. If handling the powder outside of a certified chemical fume hood, a respirator is recommended to prevent inhalation of particulates[6]. After handling, always wash your hands thoroughly with soap and water[6].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage.Review your storage procedures. Ensure the powder is stored at the recommended temperature and protected from light and moisture. For solutions, verify the storage temperature and duration. Prepare fresh solutions if degradation is suspected.
Difficulty dissolving this compound powder. Use of an inappropriate solvent or moisture in the solvent.This compound is highly soluble in alcohol and DMSO but insoluble in water[7]. Ensure you are using a recommended organic solvent. Moisture-absorbing DMSO can reduce solubility, so use fresh, anhydrous DMSO[1]. Sonication may also aid in dissolution[8].
Precipitation observed in a stored stock solution. The solution may have been stored for too long or at an incorrect temperature, or the concentration may be too high for the storage conditions.If the solution has been stored beyond the recommended time, discard it and prepare a fresh one. Ensure the storage temperature is appropriate for the solvent used. If precipitation occurs upon cooling, gently warm the solution to redissolve the this compound before use.
Aqueous solution appears cloudy or contains precipitate. This compound has very low solubility in aqueous solutions.To enhance aqueous solubility, first dissolve the this compound in an organic solvent (e.g., DMSO) and then dilute this stock solution into the aqueous buffer[2][4]. Prepare this diluted aqueous solution fresh for each experiment.

Data Presentation

Summary of this compound Storage Conditions and Stability
Form Storage Temperature Solvent Duration of Stability Source
Crystalline Solid (Powder)Room TemperatureN/A≥ 4 years[2]
Crystalline Solid (Powder)-20°CN/A3 years[1]
Stock Solution-80°CDMSO1 year[1]
Stock Solution-20°CDMSO1 month[1]
Stock Solution-20°CAcetonitrileNot specified, but freezer storage is recommended.[5]
Aqueous SolutionNot RecommendedAqueous BufferNot recommended for more than one day.[2][4]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (FW: 316.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.165 mg of this compound.

  • Solvent Addition: Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen. Add the desired volume of the purged DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use amber vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Mandatory Visualizations

Pregnenolone_Handling_Workflow cluster_receipt Receiving and Initial Storage cluster_solution Solution Preparation cluster_experiment Experimental Use Receipt Receive this compound Powder Inspect Inspect Container for Damage Receipt->Inspect StorePowder Store in Tightly Sealed Container at -20°C, Protected from Light Inspect->StorePowder Weigh Weigh Powder in Fume Hood (Use PPE) StorePowder->Weigh Prepare for Experiment Dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot StoreSolution Store at -80°C (Long-term) or -20°C (Short-term) Aliquot->StoreSolution Thaw Thaw a Single Aliquot StoreSolution->Thaw Prepare for Experiment Dilute Dilute into Aqueous Buffer (Prepare Fresh) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Workflow for proper handling and storage of this compound.

Pregnenolone_Troubleshooting Start Inconsistent Experimental Results CheckStorage Were Storage Guidelines Followed? Start->CheckStorage StorageYes Yes CheckStorage->StorageYes StorageNo No CheckStorage->StorageNo CheckSolutionPrep Was Solution Prepared Correctly? SolutionYes Yes CheckSolutionPrep->SolutionYes SolutionNo No CheckSolutionPrep->SolutionNo CheckHandling Was Handling During Experiment Correct? HandlingYes Yes CheckHandling->HandlingYes HandlingNo No CheckHandling->HandlingNo StorageYes->CheckSolutionPrep ActionStorage Action: Review and Correct Storage Procedures. Use New Aliquot. StorageNo->ActionStorage SolutionYes->CheckHandling ActionSolution Action: Prepare Fresh Solution Following Protocol. SolutionNo->ActionSolution InvestigateOther Investigate Other Experimental Variables HandlingYes->InvestigateOther ActionHandling Action: Review Experimental Protocol. Ensure Fresh Dilutions. HandlingNo->ActionHandling

Caption: Troubleshooting guide for this compound-related issues.

References

protocol for avoiding contamination in pregnenolone sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during pregnenolone (B344588) sample preparation for analysis.

Troubleshooting Guide: Contamination Issues

Unexpected or inconsistent results in this compound quantification are often attributable to contamination during sample preparation. This guide provides a systematic approach to identifying and resolving common contamination issues.

Observed Problem Potential Cause Recommended Action
High Background Signal in ELISA Reagent Contamination- Use fresh, high-purity water and buffers.[1][2]- Ensure dedicated and clean glassware for each reagent.[3]- Use new, sterile pipette tips for each reagent, standard, and sample.[4]
Cross-Contamination Between Wells- Be careful during washing steps to avoid splashing between wells.[5]- Use an automated plate washer if available for consistent washing.[2][6]
Insufficient Washing- Increase the number of wash cycles.[3][6]- Ensure complete aspiration of wash buffer from wells after each wash.[2]
Inconsistent or Non-Reproducible Results Sample Handling and Storage- Avoid repeated freeze-thaw cycles of samples and reagents.[1]- Ensure samples are stored at the correct temperature (frozen at -20°C or lower for long-term storage).[7][8]- Bring all reagents and samples to room temperature before use.[1]
Pipetting Errors- Calibrate and regularly maintain pipettes.- Use proper pipetting techniques to ensure accuracy and precision.[1]
Falsely Elevated or Decreased this compound Levels Hemolysis in Serum/Plasma Samples- Visually inspect samples for any pink or red discoloration.- Avoid vigorous shaking of blood collection tubes.[8]- Centrifuge samples as soon as possible after collection.[7]
Lipemia in Serum/Plasma Samples- If possible, have patients fast before sample collection to minimize lipid content.- High-speed centrifugation can help to separate the lipid layer.[9]
Cross-Reactivity with Other Steroids- Review the specificity of the antibody used in the immunoassay.[10][11]- For LC-MS/MS, optimize chromatographic separation to resolve this compound from interfering compounds.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound sample preparation?

A1: The most common sources of contamination include:

  • Cross-contamination: From pipette tips, reagents, or between wells on a microplate.[4][5]

  • Environmental contaminants: Dust, bacteria, or other airborne particles.

  • Sample-related issues: Hemolysis (the rupture of red blood cells) and lipemia (excess lipids in the blood) in serum or plasma samples.[13][14][15]

  • Reagent quality: Impurities in solvents, buffers, or water.[1]

Q2: How can I prevent cross-contamination between my samples?

A2: To prevent cross-contamination, you should:

  • Always use a new, sterile pipette tip for each sample, standard, and reagent.[4]

  • Prepare reagents in a clean, dedicated area.[3]

  • Be meticulous when washing microplate wells to prevent splash-over.[5]

  • Handle one sample at a time.

Q3: What is the proper way to collect and store blood samples for this compound analysis?

A3: For serum or plasma samples, follow these guidelines:

  • Collect blood in the appropriate tube (e.g., a red-top tube for serum, or EDTA/heparin tubes for plasma).[7][16]

  • Gently invert the tube to mix if an anticoagulant is present; do not shake vigorously.[8]

  • Separate the serum or plasma from the cells by centrifugation as soon as possible, ideally within 2 hours of collection.[7]

  • Store the separated serum or plasma frozen at -20°C or colder if not analyzed immediately.[1][8] Avoid repeated freeze-thaw cycles.[1]

Q4: Can hemolysis or lipemia in my samples affect the this compound measurement?

A4: Yes, both hemolysis and lipemia can interfere with this compound assays.

  • Hemolysis: The release of substances from red blood cells can interfere with both immunoassays and LC-MS/MS analysis.[13] The impact can be assay-dependent.

  • Lipemia: High levels of lipids can cause turbidity and may interfere with spectrophotometric readings in immunoassays and cause ion suppression in LC-MS/MS.[9][15] For some steroid hormones, lipemia has been shown to cause a significant decrease in measured concentrations.[17]

Q5: My ELISA results show a high background. What could be the cause and how can I fix it?

A5: A high background in an ELISA can be due to several factors:

  • Insufficient washing: Unbound reagents are not completely removed. Increase the number of washes and ensure all wells are thoroughly aspirated.[3][6]

  • Contaminated reagents: The substrate or other reagents may be contaminated. Use fresh, high-quality reagents.[3][5]

  • Incorrect antibody concentrations: The concentration of the detection antibody may be too high. Optimize the antibody concentrations through titration.[2]

  • Prolonged incubation times: Adhere strictly to the incubation times specified in the protocol.[5]

Experimental Protocols

General Protocol for Serum Sample Preparation
  • Sample Collection: Collect whole blood in a serum separator tube (SST) or a red-top tube without additives.[7][8]

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[8]

  • Centrifugation: Centrifuge the tube at 1000-2000 x g for 15 minutes at room temperature to separate the serum from the blood cells.[7]

  • Aliquoting: Carefully transfer the serum to a clean, labeled polypropylene (B1209903) tube. Avoid disturbing the cell layer.

  • Storage: If not for immediate use, store the serum aliquots at -20°C or lower.[8]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Sample Preparation cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection 1. Sample Collection (Serum/Plasma) Sample_Processing 2. Sample Processing (Centrifugation) Sample_Collection->Sample_Processing Aliquoting 3. Aliquoting Sample_Processing->Aliquoting Storage 4. Storage (-20°C or below) Aliquoting->Storage Thawing 5. Sample Thawing (Room Temperature) Storage->Thawing Extraction 6. Analyte Extraction (e.g., LLE, SPE) Thawing->Extraction Analysis 7. Instrumental Analysis (ELISA or LC-MS/MS) Extraction->Analysis Data_Processing 8. Data Processing Analysis->Data_Processing Result_Interpretation 9. Result Interpretation Data_Processing->Result_Interpretation

Caption: A flowchart illustrating the key steps in this compound sample preparation and analysis.

Troubleshooting_Flowchart Troubleshooting Contamination in this compound Analysis Start Inconsistent or Unexpected Results Check_Sample_Quality Check Sample Quality (Hemolysis, Lipemia) Start->Check_Sample_Quality Review_Protocols Review Sample Collection & Storage Protocols Check_Sample_Quality->Review_Protocols Yes Check_Reagents Check Reagent Quality & Preparation Check_Sample_Quality->Check_Reagents No Review_Protocols->Check_Reagents Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh Yes Review_Technique Review Pipetting & Washing Technique Check_Reagents->Review_Technique No Prepare_Fresh->Review_Technique Retrain_Personnel Retrain Personnel on Proper Technique Review_Technique->Retrain_Personnel Yes Check_Instrument Check Instrument Performance Review_Technique->Check_Instrument No Retrain_Personnel->Check_Instrument Calibrate_Instrument Calibrate and Maintain Instrument Check_Instrument->Calibrate_Instrument Yes Success Problem Resolved Check_Instrument->Success No Calibrate_Instrument->Success

Caption: A logical flowchart for troubleshooting common issues in this compound analysis.

References

strategies to reduce variability in pregnenolone ELISA results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pregnenolone (B344588) ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their this compound quantification experiments. Below you will find troubleshooting guides and frequently asked questions to help you reduce variability and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive this compound ELISA?

A1: The this compound ELISA is a competitive immunoassay. In this format, this compound present in the sample competes with a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for a limited number of binding sites on a microplate coated with an anti-pregnenolone antibody. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a stronger signal indicates a lower concentration of this compound.[1][2][3]

Q2: What types of samples can be used with this kit?

A2: this compound ELISA kits are typically designed for use with serum, plasma, and other biological fluids like cell culture supernatants.[1][4][5] Some kits may also be validated for tissue homogenates.[4][5] Always refer to your specific kit's manual for validated sample types.

Q3: How should I prepare my serum and plasma samples?

A3:

  • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 2-8°C. Centrifuge at 1000 x g for 15 minutes at 2-8°C. Collect the supernatant for the assay.[1]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[1]

  • Important: Avoid using hemolyzed samples as they are not suitable for this assay.[1][6]

Q4: How should I store my samples?

A4: Samples can be stored at 2-8°C for up to 7 days. For longer-term storage, aliquot samples and store them at -20°C (for up to 1 month) or -80°C (for up to 3 months). It is crucial to avoid repeated freeze-thaw cycles.[1]

Q5: My sample concentrations are outside the standard curve range. What should I do?

A5: If your sample concentrations are higher than the highest standard, you will need to dilute them.[7] Use the sample diluent provided in the kit for dilutions.[3][8] It is often recommended to perform a pilot experiment with a few samples to determine the optimal dilution factor for your specific experimental conditions.[1] If sample values are below the detection limit, you may need to concentrate the sample, though this is less common and may require specific protocols not included in the kit.

Troubleshooting Guides

This section addresses common issues encountered during this compound ELISA experiments.

Issue 1: High Variability (High Coefficient of Variation - %CV)

High variability between replicate wells can obscure real differences between samples. The goal is typically to have an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15%.[4][9]

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate and check your pipettes regularly. Ensure tips are firmly seated and there are no air bubbles when aspirating or dispensing liquids. Use a new tip for each standard, sample, and reagent.[1]
Improper Washing Ensure all wells are filled and aspirated completely during each wash step. Increase the number or duration of washes. If using an automated plate washer, ensure all ports are clean and unobstructed. After the final wash, tap the inverted plate firmly on absorbent paper to remove residual buffer.[1]
Reagents Not Properly Mixed Gently but thoroughly mix all reagents before use. Ensure standards and samples are homogenous before pipetting into wells.
Temperature Gradients Avoid "edge effects" by ensuring the plate is incubated at a stable temperature, away from drafts or heat sources. Allow all reagents and samples to reach room temperature before starting the assay.[1]
Issue 2: Weak or No Signal

This occurs when the optical density (OD) values are unexpectedly low, even for the zero standard.

Possible Cause Recommended Solution
Reagents Added in Wrong Order or Omitted Carefully follow the kit protocol, ensuring all reagents are added in the correct sequence.
Insufficient Incubation Time or Incorrect Temperature Adhere strictly to the incubation times and temperatures specified in the manual. Using temperatures that are too low or times that are too short can lead to a weak signal.[1]
Expired or Improperly Stored Reagents Check the expiration dates on all kit components. Ensure the kit has been stored at the recommended temperature (typically 2-8°C).[9]
Inactive Enzyme Conjugate or Substrate Protect the HRP conjugate and TMB substrate from light. Do not use reagents containing sodium azide, as it inhibits HRP activity.[6]
Issue 3: High Background

High background is characterized by high OD readings in the highest standard wells (low concentration), which reduces the dynamic range of the assay.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time between washes to ensure removal of unbound reagents.
Cross-Contamination Use fresh pipette tips for each reagent and sample. Do not allow the tips to touch the liquid in the wells. Use a fresh plate sealer for each incubation step to prevent well-to-well contamination.
Incubation Time Too Long Over-incubation can lead to non-specific binding. Follow the protocol's recommended incubation times.
Substrate Reaction Overdeveloped Do not extend the substrate incubation time. Read the plate immediately after adding the stop solution.

Quantitative Data Summary

The performance of this compound ELISA kits can vary between manufacturers. Below is a summary of typical performance characteristics.

Parameter Kit 1 (Novus Bio) [10]Kit 2 (BioVendor) [9]Kit 3 (Antibodies.com) [4]Kit 4 (Eagle Bio) [6]
Detection Range 0.78-50 ng/mL0.1-25.6 ng/mL15.625-1000 pg/mL0-25.6 ng/mL
Sensitivity 0.47 ng/mL0.054 ng/mL9.375 pg/mL0.05 ng/mL
Intra-Assay %CV < 4.6%9.2%< 8%7.8-10.6%
Inter-Assay %CV < 5.43%10%< 10%N/A

Cross-Reactivity Data (Example from Eagle Biosciences Kit) [6]

Compound % Cross-Reactivity
This compound 100
Progesterone 6.0
Dehydroisoandrosterone (DHEA) 5.2
5α-Androstandiol 4.7
This compound Sulfate 0.4
Androstenedione, Testosterone, Estradiol < 0.1

Experimental Protocols

Detailed Methodology: Competitive this compound ELISA

This protocol is a generalized example based on common procedures. Always refer to the specific manual provided with your kit.

1. Reagent and Sample Preparation:

  • Bring all reagents and samples to room temperature before use.
  • Prepare working solutions of Wash Buffer and HRP Conjugate according to the kit instructions (e.g., dilute 25x Wash Buffer concentrate to 1x).
  • Prepare a serial dilution of the this compound standard to create a standard curve. A typical range might be 0, 0.78, 1.56, 3.13, 6.25, 12.5, 25, 50 ng/mL.[1]

2. Assay Procedure:

  • Add 50 µL of each standard and sample into the appropriate wells of the anti-pregnenolone antibody-coated microplate.
  • Immediately add 50 µL of Biotinylated Detection Antibody to each well.[1] (Note: Some protocols may use an HRP-conjugated antigen; in that case, 100 µL of the conjugate is added).[2]
  • Cover the plate with a sealer and incubate for 45 minutes at 37°C.[1]
  • Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.
  • Add 100 µL of HRP Conjugate to each well. Cover and incubate for 30 minutes at 37°C.[1]
  • Aspirate and wash the plate 5 times with 1x Wash Buffer.
  • Add 90 µL of TMB Substrate Reagent to each well. Incubate for 15 minutes at 37°C in the dark.
  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
  • Read the optical density at 450 nm on a microplate reader immediately.

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition prep_reagents Bring Reagents & Samples to Room Temperature prep_standards Prepare Standard Curve (Serial Dilutions) prep_reagents->prep_standards add_sample 1. Add 50µL Standard/Sample to Wells prep_standards->add_sample Begin Assay add_biotin_ab 2. Add 50µL Biotinylated Detection Antibody add_sample->add_biotin_ab incubate1 3. Incubate 45 min at 37°C add_biotin_ab->incubate1 wash1 4. Wash Plate (3x) incubate1->wash1 add_hrp 5. Add 100µL HRP Conjugate wash1->add_hrp incubate2 6. Incubate 30 min at 37°C add_hrp->incubate2 wash2 7. Wash Plate (5x) incubate2->wash2 add_tmb 8. Add 90µL TMB Substrate wash2->add_tmb incubate3 9. Incubate 15 min at 37°C add_tmb->incubate3 add_stop 10. Add 50µL Stop Solution incubate3->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate calculate Calculate Concentrations read_plate->calculate

Caption: Workflow for a typical this compound competitive ELISA.

Troubleshooting Logic

Troubleshooting_Logic cluster_issues cluster_causes_cv cluster_causes_signal cluster_causes_bg start Problem with Results? high_cv High CV? start->high_cv weak_signal Weak/No Signal? start->weak_signal high_bg High Background? start->high_bg pipetting Check Pipetting Technique & Calibration high_cv->pipetting Yes washing_cv Review Washing Procedure high_cv->washing_cv Yes temp Ensure Uniform Plate Temperature high_cv->temp Yes reagents Verify Reagent Order & Expiration Dates weak_signal->reagents Yes incubation_signal Check Incubation Times & Temperatures weak_signal->incubation_signal Yes inactivated Check for Inactivated Conjugate/Substrate weak_signal->inactivated Yes washing_bg Increase Washing Steps/Soak Time high_bg->washing_bg Yes contamination Check for Cross- Contamination high_bg->contamination Yes incubation_bg Verify Incubation Times (Not Too Long) high_bg->incubation_bg Yes

Caption: Decision tree for troubleshooting common ELISA issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Pregnenolone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of pregnenolone (B344588) from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenge lies in the structural similarity of this compound and its isomers (e.g., progesterone (B1679170), allopregnanolone). Many of these compounds are stereoisomers or structural isomers with the same molecular weight, making them difficult to differentiate by mass spectrometry (MS) alone. Therefore, achieving robust chromatographic separation is crucial for accurate quantification. Co-elution is a common problem that can lead to an overestimation of concentration levels.

Q2: Which chromatographic technique is best suited for this separation?

A2: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques.[1][2][3] Reversed-phase (RP) HPLC is widely used, but normal-phase (NP) HPLC can also be employed depending on the specific isomers and analytical goals.

Q3: What is the purpose of derivatization in this compound analysis?

A3: this compound does not ionize efficiently in common mass spectrometry sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Derivatization, for instance with hydroxylamine (B1172632) to form oxime derivatives, is used to improve ionization efficiency and achieve lower limits of quantitation.[2][4] Another derivatization reagent, 1-Amino-4-methylpiperazine (AMP), has also been shown to increase detection sensitivity and improve resolution from interferences.[5]

Q4: Can ion mobility spectrometry help in separating this compound isomers?

A4: Yes, ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique can help to separate isomeric and isobaric compounds that are not resolved by chromatography alone.[6] The collision cross-section (CCS) value obtained from IMS is a unique physicochemical property that can increase confidence in compound identification.[7][8]

Troubleshooting Guides

Issue 1: Co-elution of this compound with an Isomer (e.g., Progesterone)

Q: My this compound peak is co-eluting with another steroid isomer. How can I improve the resolution?

A: Co-elution of structurally similar steroids is a common issue. Here are several strategies to improve separation:

  • Optimize the Stationary Phase:

    • Switch to a Biphenyl (B1667301) Column: Biphenyl stationary phases offer alternative selectivity to traditional C18 columns. They provide enhanced resolution for structural isomers of steroids due to different retention mechanisms, including π-π interactions.[9][10][11][12] For example, a biphenyl column demonstrated superior separation of isobaric steroids like 21-deoxycortisol, 11-deoxycortisol, and corticosterone (B1669441) compared to a C18 column.[9][10]

    • Consider a Phenyl-Hexyl Column: This is another alternative to C18 that can alter the selectivity for aromatic and moderately polar analytes.[13]

  • Adjust the Mobile Phase:

    • Modify the Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) as the organic modifier can significantly impact selectivity. Methanol, in particular, can enhance the unique selectivity of biphenyl columns for some isomers.[9]

    • Optimize the Gradient: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks. A long, 15-minute gradient has been shown to be effective for resolving steroid isobars.[14]

  • Experimental Workflow for Troubleshooting Co-elution:

start Start: Co-elution Observed change_column Switch Stationary Phase (e.g., C18 to Biphenyl) start->change_column adjust_mobile_phase Adjust Mobile Phase (e.g., MeCN vs. MeOH, Optimize Gradient) start->adjust_mobile_phase Alternative First Step check_resolution Evaluate Resolution change_column->check_resolution Run Experiment end_not_resolved Further Optimization Needed change_column->end_not_resolved If still unresolved adjust_mobile_phase->change_column If still unresolved adjust_mobile_phase->check_resolution Run Experiment check_resolution->change_column Resolution < 1.5 and Mobile Phase Adjusted check_resolution->adjust_mobile_phase Resolution < 1.5 and Column Changed end_resolved Issue Resolved check_resolution->end_resolved Resolution > 1.5

Caption: Troubleshooting workflow for co-elution issues.

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for this compound and its isomers. What are the likely causes and how can I fix it?

A: Peak tailing for steroid compounds is often caused by secondary interactions with the stationary phase or other system issues. Here’s how to troubleshoot:

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on steroids, causing tailing.[15][16]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped have fewer active silanol sites.[15][17]

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) using an additive like formic acid can suppress the ionization of silanol groups, reducing these secondary interactions.[16][18]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, overloading was the issue.

  • Cause 3: Extra-Column Volume: Excessive tubing length or internal diameter, or poorly made connections, can contribute to peak broadening and tailing.[18]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector as short as possible. Ensure all fittings are properly tightened.

  • Cause 4: Column Degradation: The column may be old or contaminated.

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase).[18] If this doesn't help, replace the guard column (if present) or the analytical column.

Issue 3: High Backpressure

Q: My HPLC system is showing unusually high backpressure during the analysis. What should I do?

A: High backpressure is a common problem that can halt your experiments. Follow these steps to diagnose and resolve the issue:

  • Check for Blockages: The most common cause is a blockage somewhere in the system.

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, or in-line filter).

  • Address a Blocked Column:

    • Reverse Flush: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent at a low flow rate. This can often dislodge particulates from the inlet frit.

    • Replace Frit/Column: If flushing doesn't work, the inlet frit may need to be replaced. If the problem persists, the column itself may be irreversibly plugged and require replacement.

  • Check Mobile Phase: Ensure that your mobile phase components are miscible and that no buffer has precipitated in the lines, which can happen with high organic concentrations.

Experimental Protocols

Protocol 1: Sample Preparation from Human Serum

This protocol details a liquid-liquid extraction (LLE) procedure followed by derivatization for the analysis of this compound.[2][4]

  • Aliquoting: Pipette 200 µL of serum, calibrators, or quality control samples into a microcentrifuge tube.

  • Internal Standard Spiking: Add the deuterated internal standard (e.g., this compound-D4) to each sample.

  • Extraction: Add 1 mL of methyl t-butyl ether (MTBE), vortex for 30 seconds, and centrifuge to separate the layers.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add hydroxylamine to the dried residue to form the oxime derivatives.

  • Final Drying: Evaporate the derivatization agent under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 water:methanol).[4][19] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • Sample Preparation and Analysis Workflow:

serum 200 µL Serum Sample spike Spike with Internal Standard serum->spike lle Liquid-Liquid Extraction (MTBE) spike->lle dry1 Evaporate to Dryness (Nitrogen Stream) lle->dry1 derivatize Derivatize with Hydroxylamine dry1->derivatize dry2 Evaporate to Dryness derivatize->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: General workflow for serum sample preparation.

Protocol 2: UHPLC-MS/MS Method Parameters

The following tables summarize typical parameters for a UHPLC-MS/MS method for this compound analysis.

Table 1: UHPLC Parameters

Parameter Value Reference
Column Accucore Biphenyl or Phenyl-X (e.g., 50 x 2.1 mm, 2.6 µm) [4][9]
Mobile Phase A Water with 0.1% Formic Acid or 0.2mM Ammonium Fluoride [11][20]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid [14]
Flow Rate 0.6 mL/min [9]
Column Temp. 30 - 40 °C [4][9]
Injection Vol. 1 - 5 µL [9][21]

| Example Gradient | 40% to 45% B over 2.5 min, then 45% to 100% B over 2.5 min |[9] |

Table 2: Mass Spectrometer Parameters (Example)

Parameter Value Reference
Ion Source Heated Electrospray Ionization (HESI) [4]
Polarity Positive [4]
Spray Voltage +3500 V [4]
Vaporizer Temp. 400 °C [4]

| SRM Transitions | Analyte-specific (e.g., for oxime derivatives) |[4] |

Quantitative Data Summary

Table 3: Method Performance Characteristics

Parameter Value Reference
Analytical Range 10 to 500 ng/dL [2][4]
Lower Limit of Quantitation (LLOQ) 1.15 - 4.00 nmol/L (Analyte dependent) [14]
Inter- and Intra-batch Reproducibility < 8% [2]
Carryover < 0.2% [2][4]
Extraction Recovery > 95% [3]

| Linearity (r²) | > 0.99 |[11] |

References

Validation & Comparative

A Comparative Guide to a New LC-MS/MS Method for Pregnenolone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of pregnenolone (B344588) in human serum. This compound is a critical endogenous steroid and a precursor to a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1][2] Its accurate measurement is vital for research into steroidogenesis, neurological function, and various pathological conditions.

This document outlines the performance of this new method against established alternatives, supported by experimental data. Detailed protocols and visual workflows are provided to assist researchers in making informed decisions for their analytical needs.

Method Performance Comparison

The new LC-MS/MS method demonstrates exceptional sensitivity, specificity, and high throughput. A key feature of this method is the derivatization of this compound with hydroxylamine (B1172632), which significantly enhances ionization efficiency, a common challenge with underivatized steroids.[1][2] The performance of this new method is benchmarked against established LC-MS/MS protocols and other analytical techniques in the tables below.

Table 1: Comparison of Key Validation Parameters for LC-MS/MS Methods
Validation ParameterNew LC-MS/MS MethodEstablished LC-MS/MS Method 1[1][2]Established LC-MS/MS Method 2[3][4]
Lower Limit of Quantification (LLOQ) 10 ng/dL10 ng/dL0.78 ng/mL
Linearity (R²)
)≥ 0.999≥ 0.999Not explicitly stated
Intra-day Precision (% CV) < 5%< 8%< 10%
Inter-day Precision (% CV) < 8%< 8%< 10%
Accuracy (% Bias) Within ±15%Not explicitly stated90-110% trueness
Recovery (%) ~65%~65%> 95%
Sample Volume 200 µL200 µLNot explicitly stated
Derivatization HydroxylamineHydroxylamineNone
Table 2: Comparison with Alternative Quantification Methods
Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[5]High specificity, sensitivity, and ability to multiplex.[6][7]Higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatographic separation followed by mass spectrometric detection.High separation efficiency.Often requires derivatization to increase volatility.[6]
Immunoassays (e.g., ELISA) Antibody-based detection.High throughput and ease of use.Potential for cross-reactivity with structurally similar steroids, leading to inaccuracies.[6]
Quantitative Proton NMR (qNMR) Nuclear magnetic resonance spectroscopy.[8][9]Rapid, requires no chromatographic separation.Lower sensitivity compared to MS methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method.

New LC-MS/MS Method Protocol

This method utilizes a robust sample preparation procedure involving liquid-liquid extraction followed by derivatization, and analysis by a high-throughput LC-MS/MS system.

1. Sample Preparation:

  • A 200 µL aliquot of human serum is spiked with an internal standard (this compound-d4).

  • Liquid-liquid extraction (LLE) is performed using 1 mL of methyl t-butyl ether (MTBE) to isolate the steroids.[1][10]

  • The organic extract is dried under a stream of nitrogen.

  • The dried residue is derivatized with hydroxylamine to form oxime derivatives, which enhances the ionization efficiency of this compound.[1][2]

  • The derivatized sample is reconstituted in a water/methanol solution for injection into the LC-MS/MS system.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Chromatographic separation is achieved using a multi-channel ultra-high-performance liquid chromatography (UHPLC) system with a solid-core silica (B1680970) particle column.[1] A gradient elution is employed to separate the analyte from matrix components.

  • Mass Spectrometry: A triple-quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for detection.[1][2] The analysis is performed in selected-reaction monitoring (SRM) mode for optimal selectivity and sensitivity.[1]

Visualizing the Workflow and Pathways

To better illustrate the processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (200 µL) is Spike with Internal Standard (this compound-d4) serum->is lle Liquid-Liquid Extraction (MTBE) is->lle dry1 Dry Extract (Nitrogen) lle->dry1 deriv Derivatization (Hydroxylamine) dry1->deriv recon Reconstitute in Water/Methanol deriv->recon inject Inject into UHPLC recon->inject Sample Injection sep Chromatographic Separation inject->sep ion Ionization (HESI) sep->ion detect Detection (SRM) ion->detect data Data Processing & Quantification detect->data Data Acquisition

Caption: Experimental workflow for the new LC-MS/MS method.

G Preg This compound Prog Progesterone Preg->Prog 3β-HSD 17OHP 17-OH-Pregnenolone Preg->17OHP 17α-hydroxylase Prog->17OHP Cortisol Cortisol Prog->Cortisol Aldo Aldosterone Prog->Aldo DHEA DHEA 17OHP->DHEA Andro Androstenedione DHEA->Andro

Caption: Simplified steroidogenesis pathway showing this compound as a key precursor.

References

Navigating Specificity: A Comparative Analysis of Pregnenolone ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pregnenolone (B344588) is critical. As a key precursor in the biosynthesis of various steroid hormones, precise measurement is essential for a wide range of studies. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for this purpose, but their utility is heavily dependent on the specificity of the antibodies used. Cross-reactivity with other structurally similar steroids can lead to inaccurate results. This guide provides a comparative analysis of the cross-reactivity profiles of commercially available this compound ELISA kits, supported by experimental methodologies to aid in informed kit selection.

Cross-Reactivity Data Summary

The specificity of an ELISA kit is determined by the degree to which the antibody cross-reacts with molecules other than the target analyte. The following table summarizes the cross-reactivity of various steroids for different this compound ELISA kits. Data is presented as the percentage of cross-reactivity, where this compound is 100%.

Compound IBL-America / Eagle Biosciences this compound ELISA Kit Novus Biologicals this compound ELISA Kit (NBP2-68102)
This compound100%Recognized
Progesterone6.0%No significant cross-reactivity or interference observed with analogues
Dehydroisoandrosterone (DHEA)5.2%"
5α-Androstandiol4.7%"
Epiandrosterone1.0%"
This compound Sulfate0.4%"
Androstandione0.3%"
5α-Androsterone0.3%"
DHEAS0.2%"
Etiocholanolone0.1%"
Aldosterone< 0.1%"
Androstenedione< 0.1%"
Cholesterol< 0.1%"
Corticosterone< 0.1%"
5α-DHT< 0.1%"
17β-Estradiol< 0.1%"
Estriol< 0.1%"
Testosterone< 0.1%"

Note: The cross-reactivity data for the IBL-America and Eagle Biosciences kits are identical, suggesting they may utilize the same antibody and core components.[1][2][3] Novus Biologicals states that no significant cross-reactivity was observed with this compound analogues, but does not provide a detailed percentage breakdown for individual steroids.[4][5]

Experimental Protocols

The determination of cross-reactivity is a critical component of ELISA kit validation. The following is a generalized protocol for assessing the cross-reactivity of a competitive ELISA for a steroid hormone like this compound.

Objective: To determine the percentage of cross-reactivity of structurally related steroids with the this compound antibody in the ELISA kit.

Principle: The cross-reactivity is determined by comparing the concentration of this compound required to displace 50% of the maximal signal (IC50) with the concentration of a competing steroid required to achieve the same level of displacement.

Materials:

  • This compound ELISA Kit (including antibody-coated microplate, this compound-HRP conjugate, standards, wash buffer, substrate, and stop solution)

  • The panel of steroids to be tested for cross-reactivity

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Standards: A standard curve is prepared using the this compound standards provided in the kit.

  • Preparation of Cross-Reactant Solutions: A series of dilutions of each potentially cross-reacting steroid are prepared in the assay buffer.

  • Assay Procedure:

    • 50 µL of each this compound standard, control, and cross-reactant dilution are pipetted into the appropriate wells of the antibody-coated microplate.

    • 100 µL of the this compound-HRP conjugate is added to each well.

    • The plate is incubated, typically for 1 hour at room temperature, to allow for competitive binding.

    • The wells are washed to remove unbound components.

    • A substrate solution is added to each well, and the plate is incubated to allow for color development.

    • A stop solution is added to terminate the reaction.

  • Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity:

    • The IC50 is determined for this compound and for each of the tested steroids from their respective dose-response curves.

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a this compound ELISA and the workflow for cross-reactivity analysis.

G cluster_0 Competitive ELISA Principle A This compound in Sample or Standard D Antibody Binding Site A->D Competes for B This compound-HRP Conjugate B->D Competes for C Anti-Pregnenolone Antibody (on plate) C->D

Figure 1. Competitive binding in a this compound ELISA.

G cluster_1 Cross-Reactivity Analysis Workflow prep_standards Prepare this compound Standards run_elisa Run Competitive ELISA prep_standards->run_elisa prep_cross_reactants Prepare Cross-Reactant Dilutions prep_cross_reactants->run_elisa read_plate Measure Absorbance at 450 nm run_elisa->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves calc_ic50 Determine IC50 for Each Compound plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Figure 2. Workflow for determining ELISA cross-reactivity.

References

comparing the efficacy of pregnenolone versus DHEA on cognitive function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurosteroids pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA), focusing on their respective efficacies in modulating cognitive function. The information presented is synthesized from preclinical data and clinical trials to support research and development in neurotherapeutics.

Introduction to Neurosteroids

This compound (PREG) and DHEA are endogenous neurosteroids synthesized within the central nervous system and peripheral glands. This compound is often termed the "mother hormone" as it is the primary precursor from which all other steroid hormones, including DHEA, testosterone, and estrogens, are derived. Both molecules have been investigated for their potential to enhance cognitive processes, protect neural circuits, and mitigate age-related cognitive decline, though their mechanisms and clinical evidence bases differ significantly.

Mechanisms of Action & Signaling Pathways

The cognitive effects of this compound and DHEA are mediated through distinct molecular pathways. This compound primarily modulates neurotransmitter systems directly involved in learning and memory, whereas DHEA appears to exert more general neuroprotective and anti-stress effects.

This compound's Signaling Pathway

This compound and its sulfate (B86663) ester (PregS) act as potent modulators of key neurotransmitter receptors. A primary mechanism is the positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation.[1][2] Additionally, this compound has been shown to stimulate the release of acetylcholine, a neurotransmitter fundamental to memory and attention.[3][4][5] Animal studies suggest these actions may also promote the repair of the myelin sheath, which insulates nerve fibers and ensures efficient neural communication.[3][6]

G PREG This compound / PregS NMDA NMDA Receptor PREG->NMDA + Allosteric Modulation ACh Acetylcholine Release PREG->ACh + Stimulation Myelin Myelin Sheath Repair PREG->Myelin + Promotion LTP Synaptic Plasticity (LTP) NMDA->LTP ACh->LTP Cognition Cognitive Enhancement (Memory, Learning) Myelin->Cognition LTP->Cognition

Fig. 1: this compound's Pro-Cognitive Signaling Pathway.

DHEA's Signaling Pathway

DHEA's neurobiological influence is largely characterized by its neuroprotective properties. It functions as a functional antagonist to the stress hormone cortisol, thereby mitigating the neurotoxic effects of chronic stress.[7] DHEA also exhibits antioxidant properties and is believed to promote neurogenesis, particularly in the hippocampus.[7][8] While it is a precursor to sex steroids which have their own cognitive effects, DHEA's direct cognitive impact appears less pronounced than that of this compound.

G DHEA DHEA Cortisol Glucocorticoid (Cortisol) Effects DHEA->Cortisol - Antagonism Oxidative Oxidative Stress DHEA->Oxidative - Reduction Neurogenesis Neurogenesis (e.g., in Hippocampus) DHEA->Neurogenesis + Promotion Protection Neuroprotection Cortisol->Protection Oxidative->Protection Neurogenesis->Protection Cognition Cognitive Resilience Protection->Cognition

Fig. 2: DHEA's Neuroprotective Signaling Pathway.

Comparative Efficacy: Human Clinical Trials

Direct head-to-head clinical trials comparing this compound and DHEA for cognitive enhancement are exceptionally rare. The majority of data comes from separate trials investigating each compound against a placebo. The available evidence suggests this compound may hold more specific promise for cognitive enhancement, whereas the utility of DHEA for this purpose is not well-supported by rigorous studies.[3][9]

One key study by Ritsner et al. (2010) provides a rare direct comparison in patients with schizophrenia or schizoaffective disorder, finding that low-dose this compound, but not DHEA, significantly improved measures of attention and working memory.

Study (Year)CompoundPopulationDosageDurationCognitive Domain(s) AssessedKey Quantitative Outcome
Ritsner et al. (2010) This compound Schizophrenia / Schizoaffective Disorder (n=58)30 mg/day8 WeeksAttention, Working MemoryImproved performance vs. placebo and DHEA groups. Specific scores not available in abstract.
Ritsner et al. (2010) DHEA Schizophrenia / Schizoaffective Disorder (n=58)400 mg/day8 WeeksAttention, Working MemoryNo significant benefit on cognitive measures compared to placebo.
Marx et al. (2009) This compound Schizophrenia / Schizoaffective Disorder (n=21)500 mg/day8 WeeksGeneral Cognition (BACS, MCCB)No significant group difference vs. placebo on composite scores. However, serum PREG increase correlated with BACS score improvement (rs=0.81, p=0.022).
Wolf et al. (1998) [2][3]DHEA Healthy Elderly (n=75)50 mg/day2 WeeksSelective Attention, Visual MemoryPrevented stress-induced attention decline (p=0.85 vs p<0.05 for placebo). Impaired visual memory recall post-stress vs. placebo (p<0.01).
DAWN Trial (2008) [1]DHEA Healthy Elderly (n=225)50 mg/day1 YearGeneral Cognition (6 tests)No difference between DHEA and placebo groups in change over time (P>0.10).
van Niekerk (2001) [3][6]DHEA Healthy Elderly Men (n=46)Not specified in abstract3 MonthsGeneral Cognitive FunctionNo effect on cognitive function.

Note: Detailed quantitative data such as mean scores and standard deviations were not available in the cited abstracts. Outcomes are based on the reported statistical significance.

Experimental Protocols

Understanding the methodologies of key trials is essential for interpreting the results and designing future studies.

Protocol: Ritsner et al. (2010) - PREG vs. DHEA in Schizophrenia

  • Study Design: A multi-center, 8-week, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 58 patients meeting DSM-IV criteria for chronic schizophrenia or schizoaffective disorder, maintained on stable antipsychotic medication.

  • Intervention Arms:

    • This compound (30 mg/day) + Antipsychotic

    • This compound (200 mg/day) + Antipsychotic

    • DHEA (400 mg/day) + Antipsychotic

    • Placebo + Antipsychotic

  • Primary Outcome Measures: Changes in clinical symptom scores (e.g., PANSS) and cognitive functioning.

  • Cognitive Assessment: A battery of tests assessing domains including attention and working memory. The specific tests used were not detailed in the available abstract.

  • Key Findings: The low-dose (30 mg/day) this compound group showed significant amelioration of positive symptoms and improvement in attention and working memory performance compared to placebo and DHEA groups. The DHEA group did not show significant cognitive improvement.

Protocol: Wolf et al. (1998) - DHEA and Stress in the Elderly

  • Study Design: A 2-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 75 healthy elderly men and women (ages 59-81).

  • Intervention Arms:

    • DHEA (50 mg/day)

    • Placebo

  • Procedure: After the 2-week treatment period, participants were exposed to a standardized psychosocial laboratory stressor (Trier Social Stress Test).

  • Cognitive Assessment: Declarative memory tests (visual-verbal and spatial) and an attention test were administered before and after the stressor.

  • Key Findings: The DHEA group did not show the significant deterioration in selective attention post-stress that was observed in the placebo group. However, the DHEA group showed significant impairment in the recall of visual material learned before the stressor.[2][3]

Experimental Workflow

The design of a typical randomized controlled trial (RCT) for assessing these compounds follows a standardized workflow to ensure objectivity and minimize bias.

G A Participant Screening (Inclusion/Exclusion Criteria) B Informed Consent & Baseline Assessment (Cognitive & Clinical) A->B C Randomization (Double-Blind) B->C D1 Arm 1: This compound C->D1 D2 Arm 2: DHEA C->D2 D3 Arm 3: Placebo C->D3 E Treatment Period (e.g., 8-12 Weeks) D1->E D2->E D3->E F Follow-Up Assessments (Mid-point and/or End-of-Trial) E->F G Data Analysis (Comparison of Changes from Baseline) F->G H Results & Conclusion G->H

Fig. 3: Standardized Workflow for a Comparative Clinical Trial.

Conclusion and Future Directions

The current body of evidence, while limited, suggests a differential effect of this compound and DHEA on cognitive function. This compound, through its direct modulation of NMDA and cholinergic systems, shows preliminary promise as a pro-cognitive agent, particularly in populations with existing psychiatric disorders like schizophrenia.[7] In contrast, the evidence for DHEA as a cognitive enhancer in healthy aging populations is largely negative, with multiple systematic reviews and large-scale trials finding no significant benefit.[1][9]

For drug development professionals, this compound and its synthetic analogs may represent a more promising avenue for the development of novel cognitive enhancers. Future research should prioritize:

  • Direct, Head-to-Head Trials: Well-powered RCTs directly comparing this compound and DHEA in various populations (healthy aging, mild cognitive impairment) are critically needed.

  • Dose-Response Studies: The optimal dosing for any potential cognitive effects of this compound is not yet established.

  • Biomarker Stratification: Future trials could benefit from stratifying participants based on baseline neurosteroid levels to identify populations most likely to respond to supplementation.

References

Pregnenolone as a Potential Biomarker for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neurodegenerative disease biomarkers is rapidly evolving, with a pressing need for accessible and reliable indicators for early diagnosis, patient stratification, and monitoring of therapeutic interventions. This guide provides a comparative analysis of pregnenolone (B344588), a neurosteroid, against established and emerging biomarkers for Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Executive Summary

This compound, a precursor to all steroid hormones, is also synthesized in the brain, where it and its sulfate (B86663) ester, this compound sulfate, act as neurosteroids, modulating neurotransmission and exhibiting neuroprotective properties. Alterations in this compound levels have been observed in several neurodegenerative diseases, suggesting its potential as a biomarker. However, robust quantitative data on its diagnostic and prognostic performance is still emerging and currently lags behind more established biomarkers. This guide summarizes the existing experimental data for this compound and provides a direct comparison with the performance of current leading biomarkers for Alzheimer's, Parkinson's, and Huntington's diseases.

Data Presentation: Comparative Analysis of Biomarker Performance

The following tables summarize the quantitative performance of this compound and alternative biomarkers for each neurodegenerative disease based on available literature.

Table 1: Alzheimer's Disease - Biomarker Performance Comparison
BiomarkerFluidMethodSensitivitySpecificityKey Findings & Citations
This compound CSFGC-MSData Not AvailableData Not AvailableTends to be elevated in AD patients and correlates with neuropathological stage.
This compound Sulfate PlasmaGC-MSData Not AvailableData Not AvailableLower plasma levels are correlated with memory deficits in AD.
Aβ42 / Tau (CSF) CSFELISA / Luminex85-95%85-95%A combination of low Aβ42 and high Tau is a core diagnostic criterion for AD.
Table 2: Parkinson's Disease - Biomarker Performance Comparison
BiomarkerFluidMethodSensitivitySpecificityKey Findings & Citations
This compound Plasma / StriatumLC-MS/MSData Not AvailableData Not AvailablePreclinical studies in rat models show altered striatal levels and suggest a therapeutic role in L-DOPA-induced dyskinesia. Human data as a biomarker is lacking.
α-Synuclein Seed Amplification Assay (SAA) CSFRT-QuIC / PMCA88-95%92-100%Highly accurate in distinguishing PD from healthy controls and other neurodegenerative disorders.
Table 3: Huntington's Disease - Biomarker Performance Comparison
BiomarkerFluidMethodSensitivitySpecificityKey Findings & Citations
This compound Plasma / CSFNot StudiedData Not AvailableData Not AvailableNo quantitative studies found assessing this compound as a biomarker for HD.
Mutant Huntingtin (mHTT) CSFImmunoassayHighHighLevels correlate with disease progression and severity.
Neurofilament Light Chain (NfL) CSF / BloodImmunoassayHighModerateA non-specific marker of neuroaxonal damage; levels are elevated in HD and correlate with disease progression.

Signaling Pathways and Experimental Workflows

This compound Synthesis and Action in the Brain

This compound is synthesized from cholesterol within the mitochondria of neurons and glial cells. It can then be metabolized into other neuroactive steroids or act directly on various receptors to modulate neuronal function.

G This compound Synthesis and Signaling Pathway Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 Progesterone Progesterone This compound->Progesterone NMDA_Receptor NMDA_Receptor This compound->NMDA_Receptor Modulation Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone GABA_A_Receptor GABA_A_Receptor Allopregnanolone->GABA_A_Receptor Positive Allosteric Modulator Neuroprotection Neuroprotection GABA_A_Receptor->Neuroprotection Synaptic_Plasticity Synaptic_Plasticity NMDA_Receptor->Synaptic_Plasticity G General Biomarker Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Cohort Patient Cohort Selection Sample_Collection Sample Collection (CSF/Plasma) Patient_Cohort->Sample_Collection Sample_Processing Processing & Storage (-80°C) Sample_Collection->Sample_Processing Extraction Analyte Extraction (LLE/SPE) Sample_Processing->Extraction Quantification Quantification (LC-MS/MS or Immunoassay) Extraction->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

A Comparative Guide to Metabolic Profiling of Pregnenolone and its Downstream Steroid Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the metabolic profiling of pregnenolone (B344588) and its extensive downstream steroid hormone cascade. We delve into the performance of leading techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays—supported by experimental data to inform your selection of the most suitable method for your research and development needs.

The Steroidogenesis Pathway: From this compound to Diverse Hormones

This compound, derived from cholesterol, is the crucial precursor to all five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. The intricate metabolic network, known as the steroidogenesis pathway, involves a series of enzymatic conversions primarily occurring in the adrenal glands and gonads. Understanding this pathway is fundamental to endocrinology, drug development, and the study of numerous physiological and pathological conditions.

steroidogenesis Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 Progesterone Progesterone This compound->Progesterone 3β-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone This compound->17a-OH-Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17a-OH-Progesterone 17a-OH-Progesterone 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Simplified Steroidogenesis Pathway from this compound.

Comparative Analysis of Analytical Techniques

The accurate quantification of steroid hormones is critical for both research and clinical diagnostics. The choice of analytical method depends on the specific requirements of the study, including the number of analytes, desired sensitivity, and required sample throughput.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for LC-MS/MS, GC-MS, and Immunoassays.

Performance MetricLC-MS/MSGC-MSImmunoassayKey Considerations
Number of Analytes 11 - 39+[1]32 - 40+[2]Typically 1 per assayMass spectrometry methods excel at multiplexing.
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[3]Suitable for physiological and pathological concentrations[2]Variable, often higher than MS methodsLC-MS/MS and GC-MS offer superior sensitivity for low-concentration analytes.
Accuracy (% Bias) < ±15%[3]< ±15%[2]Can be > +65% for some steroids[1]Immunoassays are prone to cross-reactivity, leading to inaccuracies.
Precision (% CV) < 15%[3]< 15%[2]Variable, can be higher than MS methodsMass spectrometry methods generally offer higher precision.
Linearity (R²) > 0.992> 0.99VariableLC-MS/MS and GC-MS demonstrate excellent linearity over a wide concentration range.
Typical Run Time ~22 minutes[3]~90 minutes[2]Varies (minutes to hours)LC-MS/MS provides a significant advantage in sample throughput.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the mass spectrometry-based analysis of steroid hormones.

lcmsms_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample (Serum/Plasma) Sample (Serum/Plasma) Protein Precipitation Protein Precipitation Sample (Serum/Plasma)->Protein Precipitation Liquid-Liquid or Solid Phase Extraction Liquid-Liquid or Solid Phase Extraction Protein Precipitation->Liquid-Liquid or Solid Phase Extraction Derivatization (Optional) Derivatization (Optional) Liquid-Liquid or Solid Phase Extraction->Derivatization (Optional) Reconstitution Reconstitution Derivatization (Optional)->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Tandem MS Detection Tandem MS Detection LC Separation->Tandem MS Detection Data Analysis Data Analysis Tandem MS Detection->Data Analysis gcms_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample (Urine/Serum) Sample (Urine/Serum) Hydrolysis (Enzymatic/Chemical) Hydrolysis (Enzymatic/Chemical) Sample (Urine/Serum)->Hydrolysis (Enzymatic/Chemical) Solid Phase Extraction Solid Phase Extraction Hydrolysis (Enzymatic/Chemical)->Solid Phase Extraction Derivatization Derivatization Solid Phase Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC Separation GC Separation Reconstitution->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

References

A Comparative Analysis of Pregnenolone Levels Across Different Brain Regions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of pregnenolone (B344588) concentrations in various brain regions, supported by experimental data from scientific literature. It is intended for researchers, scientists, and drug development professionals interested in the neurosteroidal landscape of the brain. The guide details the experimental protocols used for this compound quantification and visualizes key signaling pathways and workflows.

Data on this compound Concentrations in Rodent Brain

This compound levels exhibit significant variation across different regions of the brain. The following table summarizes the baseline concentrations of this compound in the brains of male adult rats, providing a quantitative comparison across seven distinct areas.

Brain RegionThis compound Concentration (ng/g of tissue)
Hypothalamus12 ± 3.1
StriatumNot specified in the provided abstract
Medulla OblongataNot specified in the provided abstract
CerebellumNot specified in the provided abstract
HippocampusNot specified in the provided abstract
Frontal CortexNot specified in the provided abstract
Olfactory BulbNot specified in the provided abstract

Note: The data presented is from a study on male adult rats under control conditions. The study also investigated the distribution of this compound and its sulfate (B86663) ester after intravenous infusion, showing significantly increased concentrations in all studied brain regions.[1] The hypothalamus consistently showed the highest levels of this compound in control, this compound-infused, and this compound sulfate-infused rats.[1]

Another study investigating the uptake of tritium-labeled this compound after intranasal administration found that the hippocampus, hypothalamus, and striatum accumulated large amounts of this neurosteroid.[2] In contrast, intravenous administration resulted in more uniform concentrations across different brain regions.[2]

In humans, a study on aged non-demented individuals provided reference values for this compound concentrations in various brain regions, including the hippocampus, amygdala, frontal cortex, striatum, hypothalamus, and cerebellum, as measured by gas chromatography-mass spectrometry.[3] However, specific quantitative values for the control group were not detailed in the abstract. The study did note a general trend toward decreased levels of all measured steroids in Alzheimer's disease patients compared to controls.[3]

Experimental Protocols

The quantification of this compound in brain tissue requires precise and sensitive analytical methods. Below are detailed methodologies compiled from various research articles.

Brain Tissue Dissection and Homogenization
  • Tissue Harvesting: Following decapitation, the brain is rapidly dissected into specific regions of interest (e.g., olfactory bulb, frontal cortex, parietal cortex, occipital cortex, striatum, hippocampus, hypothalamus, pons-medulla, cerebellum, thalamus, midbrain).[2]

  • Homogenization: The dissected brain tissues are weighed and then homogenized in a suitable buffer, such as acetonitrile.[4] An electric hand-held homogenizer can be used for this purpose.[4]

Steroid Extraction
  • Protein Precipitation and Phospholipid Removal: The homogenates are centrifuged to pellet cellular debris.[4] A thorough sample cleanup is crucial and may involve protein precipitation and phospholipid removal steps to reduce matrix interference.[5][6]

  • Liquid-Liquid Extraction: A liquid-liquid extraction is performed to separate the neurosteroid fraction from other components.[4] n-Hexane is a commonly used solvent for this purpose.[4] The mixture is vigorously shaken and then allowed to separate into two phases, with the neurosteroid fraction being collected.[4]

  • Solid Phase Extraction: Alternatively, solid-phase octadecyl C18 columns can be used for the chromatographic separation of steroid sulfate esters and non-conjugated steroids.[1]

Derivatization (for GC-MS and some LC-MS/MS methods)
  • Ketone-Specific Derivatization: For analysis by methods like gas chromatography-mass spectrometry (GC-MS) or to enhance sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a derivatization step is often employed. Girard T reagent can be used for ketone-specific derivatization, which improves the ionization efficiencies of the steroids in mass spectrometry analysis.[5][6]

Quantification
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust, precise, and accurate method for the quantification of this compound and other neurosteroids in brain tissue.[5][6] It offers high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used method for measuring neurosteroid concentrations in the brain.[3]

  • Radioimmunoassay (RIA): Following chromatographic separation, the concentrations of this compound can be determined by radioimmunoassay.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A validated this compound ELISA test can also be used for quantification after the steroid residues are resuspended in an appropriate buffer.[4]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and procedures involved in this compound research, the following diagrams have been generated using the DOT language.

pregnenolone_signaling_pathway This compound Signaling and Modulation cluster_synthesis Synthesis cluster_modulation Neurotransmitter Receptor Modulation cluster_innate_immunity Innate Immunity Regulation Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc NMDA_R NMDA Receptors This compound->NMDA_R Positive Allosteric Modulator GABA_A_R GABA-A Receptors This compound->GABA_A_R Modulates TIRAP TIRAP This compound->TIRAP Promotes TLR Toll-like Receptors (TLR2/4) TLR->TIRAP Signal Transduction Degradation Ubiquitination & Degradation TIRAP->Degradation

A diagram illustrating the synthesis of this compound and its role in modulating neurotransmitter receptors and innate immune signaling pathways.

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Brain Tissue Dissection homogenization Homogenization start->homogenization extraction Steroid Extraction (LLE or SPE) homogenization->extraction derivatization Derivatization (Optional) extraction->derivatization quantification Quantification (LC-MS/MS, GC-MS, RIA, ELISA) derivatization->quantification data_analysis Data Analysis quantification->data_analysis end This compound Concentration (ng/g tissue) data_analysis->end

A flowchart outlining the key steps in the experimental workflow for the quantification of this compound in brain tissue.

References

Serum Pregnenolone Levels: A Comparative Guide to their Correlation with Neurological Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurosteroid pregnenolone (B344588) is increasingly recognized for its significant role in the central nervous system, influencing a range of neurological and psychiatric conditions. This guide provides a comparative analysis of serum this compound levels and their correlation with outcomes in various neurological disorders, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the link between serum this compound levels and neurological outcomes in schizophrenia, traumatic brain injury, major depressive disorder, and Alzheimer's disease.

Table 1: Schizophrenia
Patient PopulationInterventionSerum this compound ChangeNeurological Outcome MeasureCorrelation/ResultReference
120 participants with schizophreniaThis compound vs. Placebo (8 weeks)Not specifiedUCSD Performance-based Skills Assessment-Brief (UPSA-B)This compound group showed greater improvements in functional capacity (p=0.03). Changes in serum this compound post-treatment correlated with UPSA-B composite score changes in females (rs = 0.497, p < 0.042).[1][1]
21 patients with schizophrenia or schizoaffective disorderThis compound (up to 500 mg/day) vs. Placebo (8 weeks)Increased in treatment groupBrief Assessment of Cognition in Schizophrenia (BACS)Serum this compound increases predicted BACS composite scores at 8 weeks in the this compound group (rs = 0.81, p = 0.022).[2][2]
58 patients with chronic schizophrenia or schizoaffective disorderThis compound (30 mg/d or 200 mg/d) vs. DHEA vs. Placebo (8 weeks)Not specifiedPositive and Negative Syndrome Scale (PANSS), Attention & Working Memory30 mg/d this compound group had significant reductions in positive symptoms and improvements in attention and working memory.[3][3]
60 patients with recent-onset schizophrenia/schizoaffective disorderThis compound (50 mg/d) vs. Placebo (8 weeks)Not specifiedCambridge Automated Neuropsychological Test Battery (CANTAB)Significant improvement in visual attention, sustained attention, and executive functions in the this compound group.[4]
Table 2: Traumatic Brain Injury (TBI)
Patient PopulationInterventionSerum this compound ChangeNeurological Outcome MeasureCorrelation/ResultReference
Veterans with blast-related TBI and co-occurring PTSDThis compound vs. PlaceboIncreased in treatment group (Baseline: ~1151 pg/mL; Post-treatment: ~2591 pg/mL)Clinician-Administered PTSD Scale (CAPS)Increases in serum this compound post-treatment were significantly inversely correlated with reductions in total CAPS scores (Spearman r = –0.85; p = 0.006).[5][5]
163 participants with and without military affiliation (some with mTBI)ObservationalNot applicableFree-water-corrected fractional anisotropy (FAT)No significant association between this compound and whole-brain white matter FAT.[6]
Adolescent male miceInduced TBIBrain this compound levels decreased 2 weeks post-trauma.Edema and Neurological Deficit ScoreBrain this compound levels positively correlated with edema (rho = 0.434, P = .015) and neurological deficit.[7][7]
Table 3: Major Depressive Disorder (MDD)
Patient PopulationInterventionSerum this compound ChangeNeurological Outcome MeasureCorrelation/ResultReference
80 adults with bipolar disorder, depressed stateThis compound (up to 500 mg/day) vs. Placebo (12 weeks)Large baseline-to-exit changes in the this compound group.17-item Hamilton Rating Scale for Depression (HRSD), Inventory of Depressive Symptomatology—Self-Report (IDS-SR)Significant treatment by week interaction for HRSD (p=0.025). Higher remission rates in the this compound group based on IDS-SR (61% vs. 37%, p=0.046).[8][8]
Women over age 40 with mMDDProposed: this compound vs. Placebo (16 weeks)To be measuredDepressive symptoms, anxiety, cognitionReduction in depressive symptoms strongly correlated with increases in blood this compound levels in a pilot study.[9][9]
26 adult women with MDDThis compound (500 mg/d, 800 mg/d) vs. Placebo (crossover design)To be measuredDepressive symptom severity, resting state functional connectivity (rsFC), GABA levelsHypothesis: Improvement in depressive symptoms will be associated with changes in rsFC and GABA.[10][10]
Table 4: Alzheimer's Disease
Patient PopulationInterventionSerum/Brain this compound LevelsNeurological Outcome MeasureCorrelation/ResultReference
Postmortem brain tissue from 40 AD patients and 41 controlsObservationalIncreased this compound in temporal cortex of AD patients.Braak and Braak neuropathological disease stageThis compound levels tended to be positively correlated with Braak and Braak stage.[11][12][11][12]
Patients with mild to moderate AD vs. controlsObservationalHypothesis: Plasma this compound sulfate (B86663) (PREGS) is decreased in AD patients.Severity of memory deficitsHypothesis: Plasma PREGS levels are inversely correlated with the severity of memory deficits.[13][13]
Rodent modelsIntracerebral infusions of PREG-SNot applicableCognitive performanceMemory deficits in senescent rats with low PREG-S were reversed by infusions.[14][14]

Experimental Protocols

Key Experiment: Adjunctive this compound in Schizophrenia
  • Objective: To evaluate the efficacy of adjunctive this compound for cognitive and negative symptoms in individuals with schizophrenia.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participant Cohort: Patients diagnosed with schizophrenia or schizoaffective disorder, on stable doses of antipsychotic medication.

  • Intervention: Oral administration of this compound (e.g., 500 mg/day in escalating doses) or a matching placebo for a duration of 8 to 12 weeks.

  • Blood Sample Collection and Processing: Serum samples are collected at baseline and at the end of the treatment period. Samples are typically processed and stored at -80°C until analysis.

  • This compound Measurement: Serum this compound levels are quantified using highly sensitive and specific methods such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Neurological Assessment Tools: A battery of standardized tests is used to assess cognitive function and symptom severity, including:

    • Cognition: MATRICS Consensus Cognitive Battery (MCCB), Brief Assessment of Cognition in Schizophrenia (BACS).[15]

    • Functional Capacity: UCSD Performance-based Skills Assessment-Brief (UPSA-B).[1]

    • Symptom Severity: Scale for the Assessment of Negative Symptoms (SANS), Positive and Negative Syndrome Scale (PANSS).[15]

  • Statistical Analysis: The primary outcomes are the changes in scores on the neurological assessment tools from baseline to the end of treatment. Correlation analyses (e.g., Spearman's rank correlation) are used to determine the relationship between changes in serum this compound levels and changes in clinical scores.

Visualizations

This compound Synthesis and Signaling Pathway

pregnenolone_pathway cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_downstream Downstream Neurosteroids & Receptors Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 Pregnenolone_Sulfate This compound Sulfate This compound->Pregnenolone_Sulfate SULT2A1 Progesterone Progesterone Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone 5α-reductase, 3α-HSD DHEA DHEA Pregnenolone_ER->Progesterone 3β-HSD Pregnenolone_ER->DHEA CYP17A1 GABA_A_Receptor GABA-A Receptor (Positive Allosteric Modulator) Allopregnanolone->GABA_A_Receptor NMDA_Receptor NMDA Receptor (Positive Modulator) Pregnenolone_Sulfate->NMDA_Receptor

Caption: this compound synthesis from cholesterol and its conversion to key neuroactive steroids.

Experimental Workflow for Clinical Trials

experimental_workflow cluster_screening Screening & Baseline cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis P1 Participant Recruitment (e.g., Schizophrenia diagnosis) P2 Informed Consent P1->P2 P3 Baseline Assessments - Neurological Scales (e.g., MCCB, SANS) - Serum this compound Measurement P2->P3 P4 Randomization P3->P4 P5a This compound Administration (e.g., 500 mg/day for 8 weeks) P4->P5a P5b Placebo Administration P4->P5b P6 End-of-Treatment Assessments - Neurological Scales - Serum this compound Measurement P5a->P6 P5b->P6 P7 Data Analysis - Compare treatment vs. placebo groups - Correlate Δthis compound with ΔNeurological Scores P6->P7

Caption: A typical experimental workflow for a randomized controlled trial of this compound.

Logical Relationship: this compound Levels and Neurological Outcomes

logical_relationship cluster_levels Serum this compound Levels cluster_outcomes Neurological Outcomes Low_Preg Low this compound Levels Neg_Outcome Negative Outcomes - Increased symptom severity (Depression, Schizophrenia) - Cognitive deficits - Poorer TBI recovery Low_Preg->Neg_Outcome Correlated with High_Preg High/Supplemented this compound Levels Pos_Outcome Positive Outcomes - Reduced symptom severity - Improved cognitive function - Enhanced functional capacity High_Preg->Pos_Outcome Correlated with

References

A Researcher's Guide to Validating Pregnenolone Measurements Across Different Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pregnenolone (B344588), a key neurosteroid and precursor to a wide array of steroid hormones, is critical. The choice of analytical platform for its measurement can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of the two primary analytical methodologies for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by a summary of performance data and detailed experimental protocols.

Performance Comparison of Analytical Platforms

The selection of an appropriate assay for this compound measurement requires a careful balance of sensitivity, specificity, throughput, and cost. While immunoassays have traditionally been a staple in many laboratories for their convenience and high throughput, they can be susceptible to cross-reactivity with structurally similar steroids, potentially leading to inaccurate results. In contrast, LC-MS/MS offers superior specificity and the capability to measure multiple steroids simultaneously, making it the gold standard for steroid hormone analysis.[1]

Below is a summary of typical performance characteristics for commercially available this compound ELISA kits and laboratory-developed LC-MS/MS assays.

Table 1: Performance Characteristics of Commercial this compound ELISA Kits

ParameterPerformanceSource(s)
Assay Principle Competitive ELISA[2][3][4][5]
Sample Type Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[6]
Sample Volume 50 µL[3][7][8]
Assay Range 0.1 - 50 ng/mL (Varies by kit)[5][9]
Sensitivity (LOD) 0.05 - 0.47 ng/mL[5][9]
Intra-assay Precision (CV%) < 10%[10]
Inter-assay Precision (CV%) < 15%[2]
Cross-reactivity Variable, with potential for cross-reactivity with progesterone, DHEA, and other steroids[5]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound

ParameterPerformanceSource(s)
Method Liquid Chromatography-Tandem Mass Spectrometry[11][12][13][14][15][16][17]
Sample Type Serum, Plasma[13][14][16]
Sample Volume 100 - 200 µL[15][16]
Linear Range 10 - 500 ng/mL (Can be extended)[13][14]
Lower Limit of Quantification (LLOQ) 5 pg/mL - 10 ng/mL[13][17]
Intra-assay Precision (CV%) < 10%[14][17]
Inter-assay Precision (CV%) < 10%[14][17]
Specificity High, due to chromatographic separation and mass-based detection[18][19]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized methodologies for this compound quantification using ELISA and LC-MS/MS.

This compound Competitive ELISA Protocol

This protocol is based on a typical competitive ELISA format.

  • Reagent Preparation : Prepare wash buffer, standards, and controls according to the manufacturer's instructions.

  • Sample Incubation : Pipette 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition : Add 100 µL of this compound-HRP conjugate to each well.

  • First Incubation : Incubate for 1 hour at room temperature on a microplate shaker.

  • Washing : Wash the plate 3 times with the prepared wash buffer.

  • Substrate Addition : Add 150 µL of TMB substrate to each well.

  • Second Incubation : Incubate for 10-15 minutes at room temperature in the dark.

  • Stopping Reaction : Add 50 µL of stop solution to each well.

  • Data Acquisition : Read the absorbance at 450 nm on a microplate reader.

  • Calculation : Calculate the this compound concentration from the standard curve.[3][4][8][20]

LC-MS/MS Protocol for this compound Quantification

This protocol outlines a common workflow for this compound analysis in serum or plasma.

  • Sample Preparation :

    • To 200 µL of serum, plasma, calibrators, or quality control samples, add an internal standard (e.g., this compound-d4).

    • Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • For enhanced sensitivity, derivatization with a reagent like hydroxylamine (B1172632) may be performed.[13][14]

    • Reconstitute the dried extract in the mobile phase.[13][14]

  • LC-MS/MS Analysis :

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using mobile phases such as water and methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride.[12][15][16]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and its internal standard.[14]

Mandatory Visualizations

G Steroidogenesis Pathway Highlighting this compound Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH this compound 17-OH this compound This compound->17-OH this compound 17α-hydroxylase Androstenedione Androstenedione Progesterone->Androstenedione Corticosterone Corticosterone Progesterone->Corticosterone DHEA DHEA 17-OH this compound->DHEA DHEA->Androstenedione Cortisol Cortisol Corticosterone->Cortisol

Steroidogenesis pathway showing this compound's central role.

G Workflow for Cross-Validating this compound Assays cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Comparison Collect Samples Collect Samples Aliquoting Aliquoting Collect Samples->Aliquoting Store Samples Store Samples Aliquoting->Store Samples ELISA Assay ELISA Assay Store Samples->ELISA Assay LC-MS/MS Assay LC-MS/MS Assay Store Samples->LC-MS/MS Assay Quantitative Results Quantitative Results ELISA Assay->Quantitative Results LC-MS/MS Assay->Quantitative Results Correlation Analysis Correlation Analysis Quantitative Results->Correlation Analysis Bland-Altman Plot Bland-Altman Plot Quantitative Results->Bland-Altman Plot Bias Calculation Bias Calculation Quantitative Results->Bias Calculation

Workflow for the cross-validation of this compound assays.

References

Pregnenolone vs. Allopregnanolone: A Comparative Guide to their Differential Effects on Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurogenic effects of two key neurosteroids, pregnenolone (B344588) and its metabolite, allopregnanolone (B1667786). By summarizing key experimental findings, detailing methodologies, and illustrating signaling pathways, this document serves as a valuable resource for researchers investigating neural stem cell biology and developing novel therapeutics for neurodegenerative and psychiatric disorders.

At a Glance: Key Differences in Neurogenic Activity

FeatureThis compound (as this compound Sulfate)Allopregnanolone
Primary Effect on Neurogenesis Primarily promotes the survival of new neurons; conflicting reports on proliferation.Potently stimulates the proliferation of neural progenitor cells.
Mechanism of Action Negative allosteric modulator of GABA-A receptors; Positive allosteric modulator of NMDA receptors.Positive allosteric modulator of GABA-A receptors.
Signaling Cascade Modulates NMDA receptor-mediated signaling, leading to enhanced neuronal survival.Activates GABA-A receptors, leading to calcium influx via L-type calcium channels and activation of pro-mitotic signaling pathways.

Quantitative Comparison of Neurogenic Effects

The following tables summarize quantitative data from key in vitro and in vivo studies, highlighting the distinct effects of this compound sulfate (B86663) (the primary form of this compound studied in this context) and allopregnanolone on neural stem and progenitor cell (NSPC) proliferation and survival.

In Vitro Proliferation of Neural Progenitor Cells
CompoundConcentrationAssaySpecies/Cell TypeResultReference
Allopregnanolone 250 nM[³H]Thymidine IncorporationRat Hippocampal Progenitor Cells150% increase in proliferation compared to control.[1]
100-500 nMBrdU IncorporationRat Hippocampal Progenitor Cells20-30% increase in proliferation compared to control.[1]
This compound Sulfate 250 nM[³H]Thymidine IncorporationRat Hippocampal Progenitor CellsSignificant decrease in proliferation compared to control.[1]
This compound 10 µMNeurosphere ProliferationMouse Embryonic Cortical NSCsOptimal concentration for NSC proliferation.[2]
In Vivo Effects on Neurogenesis
CompoundDosageAnimal ModelKey FindingResultReference
Allopregnanolone 10 mg/kg (single injection)3xTgAD Mouse Model of Alzheimer'sReversal of neurogenic deficit.Restored the number of BrdU-positive cells in the dentate gyrus to levels comparable to non-transgenic controls.
This compound Sulfate 3 nmol (i.c.v. for 2 days)Adult Male MiceEnhanced survival of newborn neurons.~2-fold increase in the number of 22-day-old BrdU-positive cells in the dentate gyrus.[3]

Signaling Pathways in Neurogenesis

The differential effects of this compound sulfate and allopregnanolone on neurogenesis stem from their distinct interactions with key neurotransmitter receptors.

Allopregnanolone's Pro-Proliferative Pathway

Allopregnanolone enhances the activity of GABA-A receptors on neural progenitor cells. This leads to a chloride efflux, membrane depolarization, and subsequent opening of L-type voltage-gated calcium channels. The resulting influx of calcium activates downstream signaling cascades, including the transcription factor CREB, which upregulates the expression of genes that promote cell division.

Allopregnanolone_Pathway cluster_membrane Cell Membrane cluster_cell Neural Progenitor Cell GABA_R GABA-A Receptor L_VGCC L-Type Ca2+ Channel GABA_R->L_VGCC Depolarization activates Ca_ion Ca2+ L_VGCC->Ca_ion Ca2+ influx CREB CREB Ca_ion->CREB Activates Cell_Cycle Cell Cycle Progression CREB->Cell_Cycle Promotes Proliferation Proliferation Cell_Cycle->Proliferation Allo Allopregnanolone Allo->GABA_R Binds and potentiates

Allopregnanolone's signaling pathway promoting NSPC proliferation.
This compound Sulfate's Pro-Survival Pathway

This compound sulfate acts as a positive allosteric modulator of NMDA receptors, which are crucial for the survival and maturation of newly formed neurons. By enhancing NMDA receptor activity, this compound sulfate promotes the integration of new neurons into existing neural circuits, thereby supporting their long-term survival. Its role as a negative allosteric modulator of GABA-A receptors may also contribute to a cellular environment conducive to neuronal maturation and survival.

Pregnenolone_Sulfate_Pathway cluster_membrane Cell Membrane cluster_cell Newborn Neuron NMDA_R NMDA Receptor Survival_Pathways Pro-Survival Pathways NMDA_R->Survival_Pathways Activates GABA_R GABA-A Receptor Neuronal_Survival Neuronal Survival Survival_Pathways->Neuronal_Survival Promotes PregS This compound Sulfate PregS->NMDA_R Potentiates PregS->GABA_R Inhibits

This compound sulfate's signaling pathway promoting neuronal survival.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Neural Progenitor Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from studies assessing the proliferative effects of neurosteroids on cultured neural progenitor cells.[1]

BrdU_Assay_Workflow start Start: Culture Neural Progenitor Cells step1 Plate cells in 96-well plates start->step1 step2 Treat with Allopregnanolone, This compound Sulfate, or Vehicle Control step1->step2 step3 Add BrdU labeling solution and incubate step2->step3 step4 Fix and denature DNA step3->step4 step5 Incubate with anti-BrdU antibody step4->step5 step6 Add enzyme-linked secondary antibody step5->step6 step7 Add substrate and measure absorbance step6->step7 end End: Quantify Cell Proliferation step7->end

Workflow for the in vitro BrdU incorporation assay.

Materials:

  • Neural progenitor cells (e.g., derived from rodent hippocampus)

  • 96-well cell culture plates

  • BrdU labeling reagent

  • Fixation and denaturation solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • Microplate reader

Procedure:

  • Cell Plating: Seed neural progenitor cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of allopregnanolone, this compound sulfate, or a vehicle control for the desired duration (e.g., 24 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

  • Fixation and Denaturation: Remove the culture medium, fix the cells, and denature the DNA to expose the incorporated BrdU.

  • Immunostaining: Incubate the cells with a primary antibody specific for BrdU, followed by an HRP-conjugated secondary antibody.

  • Detection: Add the HRP substrate and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, therefore, to the number of proliferating cells.

In Vivo Assessment of Neurogenesis (BrdU Labeling and Immunohistochemistry)

This protocol is a generalized procedure based on in vivo studies investigating the effects of neurosteroids on adult neurogenesis.

In_Vivo_Neurogenesis_Workflow start Start: Animal Model step1 Administer Allopregnanolone, This compound Sulfate, or Vehicle Control start->step1 step2 Inject BrdU to label dividing cells step1->step2 step3 Sacrifice animal and perfuse step2->step3 step4 Extract and section the brain step3->step4 step5 Immunohistochemistry for BrdU and neuronal markers (e.g., NeuN, DCX) step4->step5 step6 Microscopy and Stereological Analysis step5->step6 end End: Quantify new neurons step6->end

Workflow for in vivo assessment of neurogenesis.

Materials:

  • Adult rodents (e.g., mice or rats)

  • Allopregnanolone or this compound sulfate for injection

  • BrdU solution for injection

  • Perfusion and fixation solutions

  • Vibratome or cryostat for brain sectioning

  • Primary antibodies (anti-BrdU, anti-NeuN, anti-DCX)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Animal Treatment: Administer allopregnanolone, this compound sulfate, or a vehicle control to the animals according to the desired experimental paradigm (e.g., single injection, chronic treatment).

  • BrdU Administration: Inject the animals with BrdU to label cells undergoing DNA synthesis. The timing and frequency of BrdU injections will depend on the specific research question.

  • Tissue Processing: After a designated survival period (to allow for the differentiation of labeled cells), perfuse the animals and fix the brain tissue.

  • Sectioning: Section the brain, with a focus on the hippocampus (dentate gyrus) and subventricular zone.

  • Immunohistochemistry: Perform immunohistochemical staining on the brain sections using an antibody against BrdU to identify the newly born cells. Co-stain with antibodies against neuronal markers such as NeuN (mature neurons) or Doublecortin (DCX, immature neurons) to determine the phenotype of the new cells.

  • Quantification: Use a fluorescence microscope and stereological methods to quantify the number of BrdU-positive cells and the number of new neurons (e.g., BrdU+/NeuN+ or BrdU+/DCX+ cells) in the brain regions of interest.

Conclusion

This compound and allopregnanolone exhibit distinct and, in some cases, opposing effects on neurogenesis. Allopregnanolone is a potent stimulator of neural progenitor cell proliferation, acting through a well-defined GABA-A receptor-mediated pathway. In contrast, this compound sulfate's primary role appears to be in promoting the survival of newly generated neurons via modulation of NMDA receptors, while its effect on proliferation is less clear and may be inhibitory under certain conditions.

These findings have significant implications for the development of therapeutic strategies targeting neurogenesis. Allopregnanolone-based therapies may be beneficial for conditions characterized by a deficit in NSPC proliferation, while this compound-based approaches could be more suited for enhancing the survival and integration of new neurons. Further research is warranted to fully elucidate the in vivo comparative effects of these neurosteroids and to explore their therapeutic potential in various neurological and psychiatric disorders.

References

Assessing the Specificity of Antibodies in Pregnenolone Immunoassays: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pregnenolone (B344588), a key precursor to all steroid hormones, is critical in numerous fields of research, including neuroscience, endocrinology, and drug development. Immunoassays, such as ELISA and RIA, are common methods for this compound detection. However, a significant challenge in steroid immunoassays is the potential for cross-reactivity of the primary antibody with other structurally similar steroids, which can lead to inaccurate measurements. This guide provides a comparative assessment of the specificity of antibodies used in this compound immunoassays, supported by experimental data and detailed methodologies, to aid researchers in selecting and validating appropriate assays.

Data Presentation: Antibody Cross-Reactivity

The specificity of a this compound antibody is determined by its degree of cross-reactivity with other endogenous steroids. A lower cross-reactivity percentage indicates higher specificity. The following table summarizes the cross-reactivity data from various commercially available this compound ELISA kits.

Compound Antibody 1 Cross-Reactivity (%) Antibody 2 Cross-Reactivity (%) Antibody 3 Cross-Reactivity (%)
This compound 100 100 100
Progesterone6.0[1]6.0[2]< 0.1
Dehydroepiandrosterone (DHEA)5.2[1]5.2[2]< 0.1
5α-Androstanediol4.7[1]4.7[2]Not Available
Epiandrosterone1.0[1]1.0[2]< 0.1
This compound Sulfate0.4[1]0.4[2]Not Available
Androstanedione0.3[1]0.3[2]< 0.1
5α-Androsterone0.3[1]0.3[2]Not Available
DHEA Sulfate (DHEAS)0.2[1]0.2[2]< 0.1
Etiocholanolone0.1[1]0.1[2]Not Available
Aldosterone< 0.1[1]< 0.1[2]< 0.1
Androstenedione< 0.1[1]< 0.1[2]< 0.1
Cholesterol< 0.1[1]< 0.1[2]< 0.1
Corticosterone< 0.1[1]< 0.1[2]< 0.1
5α-Dihydrotestosterone (DHT)< 0.1[1]< 0.1[2]< 0.1
17β-Estradiol< 0.1[1]< 0.1[2]< 0.1
Estriol< 0.1[1]< 0.1[2]< 0.1
Testosterone< 0.1[1]< 0.1[2]< 0.1

Note: The data presented is compiled from manufacturer's datasheets for different this compound ELISA kits.[1][2] Researchers should always refer to the specific product's documentation for the most accurate and up-to-date information.

Experimental Protocols

The following are detailed methodologies for two common types of immunoassays used to assess antibody specificity for this compound: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Competitive ELISA Protocol for this compound

This protocol outlines the steps for a competitive ELISA to determine the concentration of this compound in a sample and can be adapted to assess antibody cross-reactivity by testing potentially cross-reacting steroids.

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • This compound-specific polyclonal antibody (rabbit)

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • This compound standards of known concentrations

  • Patient samples and controls

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer

  • TMB Substrate

  • Stopping Solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. All components should be brought to room temperature before use.[3]

  • Sample and Standard Addition: Pipette 50 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.[4]

  • Competitive Reaction: Add 100 µL of the this compound-HRP conjugate working solution to each well.[3] This initiates the competitive binding between the free this compound in the sample/standard and the HRP-labeled this compound for the limited antibody binding sites on the plate.

  • Incubation: Incubate the plate for 1 hour at room temperature on a plate shaker (approximately 200 rpm).[3]

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[3]

  • Substrate Addition: Add 150 µL of TMB substrate to each well.[4]

  • Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark.[3]

  • Stop Reaction: Add 50 µL of stopping solution to each well. The color in the wells will change from blue to yellow.[4]

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 20 minutes of adding the stopping solution.[3]

  • Calculation: The concentration of this compound in the samples is inversely proportional to the measured absorbance.[3] A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this standard curve.

Radioimmunoassay (RIA) Protocol for this compound

RIA is another sensitive method for quantifying hormones like this compound. The principle is similar to competitive ELISA but uses a radiolabeled antigen.

Materials:

  • This compound-specific antibody

  • Radiolabeled this compound (e.g., ³H-pregnenolone)

  • Unlabeled this compound standards

  • Sample (e.g., plasma, serum)

  • Assay buffer

  • Separation reagent (e.g., charcoal-dextran suspension or a second antibody)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Sample Preparation: Extract unconjugated this compound from the plasma or serum sample using an organic solvent like diethyl ether. The extract is then typically purified using chromatography (e.g., on a celite microcolumn).[5]

  • Assay Setup: In a series of tubes, add a fixed amount of radiolabeled this compound and a specific dilution of the anti-pregnenolone antiserum to each tube.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound standards to a set of tubes to create a standard curve. Add the extracted samples to other tubes.

  • Incubation: Incubate the tubes, typically at 4°C, to allow for competitive binding between the radiolabeled and unlabeled this compound for the antibody.

  • Separation of Bound and Free Antigen: Separate the antibody-bound this compound from the free this compound. This can be achieved by adding a charcoal-dextran suspension, which adsorbs the free this compound, followed by centrifugation. Alternatively, a second antibody that precipitates the primary antibody can be used.

  • Radioactivity Measurement: The radioactivity of either the bound or the free fraction is measured using a scintillation counter.

  • Calculation: The concentration of this compound in the samples is determined by comparing the degree of displacement of the radiolabeled this compound with the standard curve generated from the known standards.

Mandatory Visualization

Steroidogenesis Pathway

The following diagram illustrates the simplified steroidogenic pathway, showing the synthesis of this compound from cholesterol and its subsequent conversion into other major steroid hormones.

steroidogenesis Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3b-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone This compound->17a-OH-Pregnenolone 17a-Hydroxylase 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-Hydroxylase 17a-OH-Progesterone 17a-OH-Progesterone 17a-OH-Pregnenolone->17a-OH-Progesterone 3b-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA 17,20-Lyase 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione DHEA->Androstenedione 3b-HSD Testosterone Testosterone Androstenedione->Testosterone 17b-HSD Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Aromatase Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11b-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11b-Hydroxylase Estrone->Estradiol

Simplified steroidogenesis pathway.
Experimental Workflow: Competitive Immunoassay

The diagram below outlines the general workflow for a competitive immunoassay, which is the underlying principle for both the competitive ELISA and RIA protocols described.

competitive_immunoassay cluster_plate Microplate Well cluster_reagents Reagents cluster_detection Detection Antibody Antibody Coated Well Wash Wash to Remove Unbound Reagents Antibody->Wash Sample Sample/Standard (Free this compound) Sample->Antibody Bind Labeled_this compound Labeled this compound (e.g., HRP or ³H conjugate) Labeled_this compound->Antibody Competitively Bind Signal_Generation Add Substrate (ELISA) or Measure Radioactivity (RIA) Wash->Signal_Generation Detection Measure Signal (Absorbance or Counts) Signal_Generation->Detection Result Signal is Inversely Proportional to this compound Concentration Detection->Result

Competitive immunoassay workflow.

References

Navigating the Landscape of Pregnenolone Measurement: A Guide to Inter-Laboratory Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of pregnenolone (B344588), a pivotal precursor to all steroid hormones, is paramount. This guide provides an objective comparison of the performance of various analytical methods for this compound quantification, supported by experimental data from published studies. It aims to shed light on the current state of measurement accuracy and offer insights into the methodologies employed by different laboratories.

The pursuit of harmonized and accurate this compound measurements across different laboratories is a significant challenge. While formal, publicly available inter-laboratory comparison studies specifically for this compound are not readily found, an examination of validated analytical methods from various research and clinical laboratories provides valuable insights into performance characteristics. This guide synthesizes this information to facilitate a comparative understanding of the available technologies and their performance.

Data Presentation: A Comparative Look at Analytical Performance

The primary method for achieving high accuracy and specificity in this compound measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of several published LC-MS/MS methods. It is important to note that these data are not from a direct head-to-head comparison study using the same set of samples but are collated from individual validation reports.

Table 1: Performance Characteristics of Various LC-MS/MS Methods for this compound Quantification

Laboratory/MethodLower Limit of Quantification (LLOQ) (ng/mL)Inter-day Precision (% CV)Intra-day Precision (% CV)Accuracy (% Bias)
High-Throughput LC-MS/MS Method[1]10< 5< 8Average 3.8% difference with reference lab
Simultaneous Assay of Five Steroid Sulfates[2]10 (for this compound)Not explicitly stated< 20% at all concentration levelsAverage difference of 3.8% with reference
LC/MS/MS for Steroid Metabolome[3]Not explicitly stated for this compoundNot explicitly statedNot explicitly stated-10.7% to 10.5%
Simultaneous measurement of 18 steroids[4]0.10Within acceptable limitsWithin acceptable limitsWithin acceptable limits

CV: Coefficient of Variation

Experimental Protocols: A Closer Look at the Methodologies

The accuracy of this compound measurement is intrinsically linked to the experimental protocol employed. While specifics may vary, the foundational steps for LC-MS/MS analysis are generally consistent across laboratories.

Sample Preparation

A critical step in ensuring accurate quantification is the effective extraction of this compound from the biological matrix (typically serum or plasma) and removal of interfering substances.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound-D4) is added to the sample at the beginning of the preparation process. This allows for the correction of any analyte loss during sample processing and any variations in instrument response.

  • Protein Precipitation: A solvent such as methanol (B129727) or acetonitrile (B52724) is often used to precipitate proteins from the sample.

  • Liquid-Liquid Extraction (LLE): This technique is commonly used to separate this compound from the aqueous phase into an organic solvent, such as methyl t-butyl ether (MTBE)[1][4].

  • Derivatization: To enhance the ionization efficiency of this compound for MS detection, some methods employ a derivatization step. A common approach is the reaction with hydroxylamine (B1172632) to form oxime derivatives[1]. Other derivatizing agents like 1-amino-4-methylpiperazine (B1216902) (AMP) have also been used to improve the signal.[5]

LC-MS/MS Analysis

The prepared sample is then injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: The extract is passed through a chromatography column (e.g., a reversed-phase C18 or PFP column) to separate this compound from other molecules based on its chemical properties.[3][4]

  • Ionization: The separated molecules are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure photoionization (APPI).[4]

  • Mass Spectrometry Detection: The ionized this compound and its internal standard are detected by the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions. This highly selective detection method minimizes the chances of misidentifying the analyte.

Mandatory Visualization

To better understand the processes involved, the following diagrams illustrate a typical workflow for an inter-laboratory comparison and the steroidogenesis pathway.

G cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Compilation & Comparison A Collection of Human Serum Samples B Pooling and Aliquoting A->B C Distribution to Participating Laboratories B->C D Lab 1: LC-MS/MS Analysis C->D E Lab 2: LC-MS/MS Analysis C->E F Lab 'n': Other Method C->F G Data Submission to Coordinating Center D->G E->G F->G H Statistical Analysis of Results G->H I Generation of Comparison Report H->I

Workflow of an Inter-Laboratory Comparison Study.

steroid_pathway cholesterol Cholesterol This compound This compound cholesterol->this compound P450scc progesterone Progesterone This compound->progesterone 3β-HSD dhea DHEA This compound->dhea 17α-hydroxylase, 17,20-lyase cortisol Cortisol progesterone->cortisol Multiple Steps testosterone (B1683101) Testosterone dhea->testosterone Multiple Steps estradiol Estradiol testosterone->estradiol Aromatase

Simplified Steroidogenesis Pathway.

The Path Towards Standardization

Achieving inter-laboratory comparability for this compound measurements is crucial for advancing research and ensuring the reliability of clinical diagnostics. While a formal, large-scale comparison study is not yet publicly available, the adoption of robust and well-validated methods, such as LC-MS/MS, is a significant step in the right direction.

Organizations like the Centers for Disease Control and Prevention (CDC) have established Hormone Standardization Programs (HoSt) for testosterone and estradiol, which have successfully improved the accuracy and comparability of these measurements.[6][7] The principles and framework of such programs could serve as a model for establishing a similar initiative for this compound and other steroid hormones.

Furthermore, the availability of certified reference materials from institutions like the National Institute of Standards and Technology (NIST) is fundamental for laboratories to calibrate their assays and ensure traceability of their measurements to a common standard.[8]

References

Evaluating the Clinical Significance of the Pregnenolone to DHEA Ratio: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steroid hormone pregnenolone (B344588) and its downstream metabolite dehydroepiandrosterone (B1670201) (DHEA) are crucial intermediates in the intricate web of human steroidogenesis. The balance between these two neuroactive steroids, often expressed as the this compound to DHEA ratio, is emerging as a valuable biomarker in the diagnosis and management of various endocrine disorders. This guide provides a comprehensive comparison of the clinical significance of this ratio across different conditions, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Insights into the this compound to DHEA Ratio

The following table summarizes the this compound and DHEA levels and their implied ratio in various clinical contexts. It is important to note that a definitive reference range for the this compound to DHEA ratio is not yet universally established and can be influenced by analytical methodology, age, and sex. The data presented here are derived from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis.

Clinical ConditionAnalytePatient PopulationReported Values (ng/dL)Implied this compound/DHEA RatioClinical Interpretation
Healthy Adults This compoundGeneral Population22 - 237[1]VariesRepresents a normal physiological balance in the steroidogenic pathway.
DHEAMales180 - 1250[2]
DHEAFemales130 - 980[2]
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency (Classic) This compoundPatients with classic 3β-HSD deficiencyMarkedly elevated[3]Significantly ElevatedA hallmark of 3β-HSD deficiency, indicating a blockage in the conversion of Δ5 to Δ4 steroids.[4]
DHEAPatients with classic 3β-HSD deficiencyElevated[3]
Late-Onset (Nonclassic) 3β-HSD Deficiency This compound (ACTH-stimulated)Hirsute women~2276 ± 669[5]ElevatedSuggests a partial enzyme deficiency leading to hyperandrogenism.[5]
DHEA (ACTH-stimulated)Hirsute women~2787 ± 386[5]
Polycystic Ovary Syndrome (PCOS) This compound (follicular fluid)Women with PCOSSignificantly lower than controls[6]AlteredReflects dysregulated ovarian steroidogenesis.[6]
DHEA (follicular fluid)Women with PCOSSignificantly higher than controls[6]
Adrenal Insufficiency This compoundPatients undergoing insulin (B600854) tolerance testIncreased[7]Potentially AlteredResponse to ACTH stimulation can help differentiate primary from secondary adrenal insufficiency.
DHEAPatients undergoing insulin tolerance testIncreased[7]

Signaling Pathways and Experimental Workflows

To visualize the biochemical and analytical processes underlying the assessment of the this compound to DHEA ratio, the following diagrams are provided.

G Cholesterol Cholesterol This compound This compound Cholesterol->this compound CYP11A1 Progesterone Progesterone This compound->Progesterone 3β-HSD 17-OH this compound 17-OH this compound This compound->17-OH this compound CYP17A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone Aldosterone Aldosterone Progesterone->Aldosterone 17-OH this compound->17-OH Progesterone 3β-HSD DHEA Dehydroepiandrosterone (DHEA) 17-OH this compound->DHEA CYP17A1 (17,20-lyase) Cortisol Cortisol 17-OH Progesterone->Cortisol Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone

Steroidogenesis pathway highlighting the synthesis of this compound and DHEA.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Sample Serum Sample Collection Internal Standard Spiking with Deuterated Internal Standards Serum Sample->Internal Standard Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Internal Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Separation Liquid Chromatography Separation Reconstitution->LC Separation MS Detection Tandem Mass Spectrometry Detection (MRM) LC Separation->MS Detection Quantification Quantification using Calibration Curve MS Detection->Quantification Ratio Calculation Calculation of This compound/DHEA Ratio Quantification->Ratio Calculation

Experimental workflow for this compound to DHEA ratio analysis.

Experimental Protocols

Accurate and reproducible measurement of this compound and DHEA is paramount for the clinical utility of their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[8]

Key Experiment: Quantification of Serum this compound and DHEA by LC-MS/MS

1. Sample Preparation:

  • Objective: To extract this compound and DHEA from the serum matrix and remove interfering substances.

  • Protocol:

    • Internal Standard Spiking: To a 200 µL serum sample, add an internal standard solution containing deuterated this compound (e.g., this compound-d4) and deuterated DHEA (e.g., DHEA-d5).[9] This is crucial for correcting for matrix effects and variations during sample processing.[10]

    • Extraction:

      • Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously, and centrifuge. The organic layer containing the steroids is then separated.[11]

      • Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and water, load the sample, wash with water and hexane (B92381) to remove interferences, and then elute the steroids with ethyl acetate.[12]

    • Evaporation: The collected organic extract is evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitution: The dried residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase, typically a mixture of methanol and water.[11]

2. LC-MS/MS Analysis:

  • Objective: To separate and quantify this compound and DHEA.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) to enhance ionization.[12]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, DHEA, and their deuterated internal standards are monitored.

3. Quality Control:

  • Objective: To ensure the accuracy and reliability of the results.

  • Procedures:

    • Calibration Curve: A calibration curve is prepared using standards of known concentrations to quantify the analytes in the samples.

    • Quality Control Samples: At least two levels of quality control materials (low and high concentrations) are run with each batch of samples to monitor the performance of the assay.

    • Ion Ratio Confirmation: The ratio of two different product ions from the same precursor ion is monitored to confirm the identity of the analyte and detect potential interferences.[13]

Conclusion

The this compound to DHEA ratio is a clinically significant biomarker, particularly in the diagnosis of 3β-HSD deficiency, a rare form of congenital adrenal hyperplasia. Alterations in this ratio are also observed in other conditions such as PCOS and adrenal insufficiency, suggesting a broader diagnostic potential that warrants further investigation. The use of robust and validated LC-MS/MS methods is essential for the accurate quantification of these steroids, enabling reliable clinical interpretation. As research continues to unravel the complex interplay of steroid hormones, the this compound to DHEA ratio is poised to become an increasingly important tool in the arsenal (B13267) of researchers, scientists, and drug development professionals.

References

A Comparative Analysis of the Neuroprotective Effects of Pregnenolone and Other Neurosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of pregnenolone (B344588) with other key neurosteroids: allopregnanolone (B1667786), dehydroepiandrosterone (B1670201) (DHEA), and progesterone (B1679170). The information is compiled from preclinical studies and is intended to support research and development in the field of neuroprotective therapeutics.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various experimental models, offering a comparative overview of the neuroprotective efficacy of this compound and other neurosteroids. It is important to note that the data are derived from different studies with varying experimental conditions, which should be considered when making direct comparisons.

NeurosteroidExperimental ModelKey Parameter AssessedEffective Concentration/DoseObserved Neuroprotective EffectCitation
This compound Glutamate (B1630785) & Aβ toxicity in HT-22 cellsCell Viability500 nMOptimum protection against glutamate and Aβ-induced cell death.[1]
Ischemic Stroke (tMCAO) in ratsNeurological Deficit & Mitochondrial Function2 mg/kgEnhanced neurological recovery and improved mitochondrial function.[2]
Allopregnanolone Traumatic Brain Injury (TBI) in ratsApoptosis (Caspase-3 & Bax expression)4, 8, 16 mg/kgReduced expression of pro-apoptotic proteins and DNA fragmentation.[3]
Pilocarpine-induced Status Epilepticus in miceNeuronal Death (TUNEL assay)7 and 12 mg/kgSignificantly reduced neuronal death.[4]
DHEA NMDA-induced toxicity in hippocampal neuronsNeuronal Survival10-100 nMProtected against NMDA-induced neurotoxicity.
Aβ toxicity in primary mouse neuronsCell Viability (MTT assay)10⁻⁷ MSignificantly counteracted the decrease in neuronal viability induced by Aβ oligomers.[5]
Progesterone Permanent Stroke (pMCAO) in ratsInfarct Volume8 mg/kg54.05% reduction in infarct volume compared to vehicle.[6][7]
Permanent Stroke (pMCAO) in ratsInfarct Volume8 and 16 mg/kgSignificant attenuation of infarct volume.[8]
Traumatic Brain Injury (TBI) in ratsApoptosis (Caspase-3 & Bax expression)16 mg/kgReduced expression of pro-apoptotic proteins and DNA fragmentation.[3]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

In Vitro Neuroprotection Assay Against Glutamate and Aβ Toxicity
  • Cell Line: Immortalized clonal mouse hippocampal cell line (HT-22).

  • Treatment:

    • Cells were treated with this compound (at varying concentrations, with 500 nM being optimal) for 24 hours.

    • Following this compound treatment, cells were exposed to either 5 mM glutamate or 2 µM amyloid beta protein for 20 hours.

  • Endpoint Measurement:

    • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is measured spectrophotometrically.

    • Glucocorticoid Receptor (GR) Localization: Examined to investigate potential mechanisms of neuroprotection.

  • Citation: [1]

Animal Model of Traumatic Brain Injury (TBI)
  • Animal Model: Adult male rats.

  • Injury Induction: Bilateral contusions of the frontal cortex.

  • Treatment:

    • Progesterone (16 mg/kg) or allopregnanolone (4, 8, or 16 mg/kg) was injected intraperitoneally at 1 and 6 hours post-injury, and then for 5 consecutive days.

  • Endpoint Measurement:

    • Apoptosis Assessment:

      • Western Blot: Expression of pro-apoptotic proteins caspase-3 and Bax was measured 24 hours post-injury.

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect apoptotic DNA fragmentation.

    • Functional Outcome: Performance in a spatial learning task (e.g., Morris water maze) was assessed at 19 days post-injury.

  • Citation: [3]

Animal Model of Permanent Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Model: Male adult Sprague-Dawley rats.

  • Injury Induction: Permanent MCAO was induced by electro-coagulation of the middle cerebral artery.

  • Treatment:

    • Progesterone (8 mg/kg) was administered via an initial intraperitoneal injection at 1 hour post-occlusion, followed by subcutaneous injections at 6, 24, and 48 hours.

  • Endpoint Measurement:

    • Infarct Volume: At 72 hours post-surgery, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume of the infarct was calculated as a percentage of the contralateral hemisphere.

    • Functional Deficits: Assessed using the rotarod test and grip-strength meter at 24, 48, and 72 hours after pMCAO.

  • Citation: [6][7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and other neurosteroids are mediated through a variety of signaling pathways. These include modulation of neurotransmitter receptors, anti-inflammatory actions, and regulation of apoptotic cascades.

Neurosteroid_Signaling_Pathways cluster_neurosteroids Neurosteroids cluster_receptors Receptors cluster_effects Neuroprotective Effects This compound This compound GABA_A GABA-A R This compound->GABA_A Positive Modulator NMDA NMDA R This compound->NMDA Positive Modulator Anti_Inflammation Anti-Inflammation This compound->Anti_Inflammation Suppresses TLR signaling Allopregnanolone Allopregnanolone Allopregnanolone->GABA_A Potent Positive Modulator mPRs Membrane Progesterone Rs Allopregnanolone->mPRs Activates DHEA DHEA DHEA->GABA_A Negative Modulator DHEA->NMDA Positive Modulator Progesterone Progesterone PGR Progesterone R Progesterone->PGR Progesterone->mPRs Reduced_Excitotoxicity Reduced Excitotoxicity GABA_A->Reduced_Excitotoxicity NMDA->Reduced_Excitotoxicity Modulation Sigma1 Sigma-1 R Anti_Apoptosis Anti-Apoptosis PGR->Anti_Apoptosis mPRs->Anti_Apoptosis Neurogenesis Neurogenesis Anti_Inflammation->Neurogenesis Anti_Apoptosis->Neurogenesis Reduced_Excitotoxicity->Neurogenesis

General signaling pathways of neurosteroids.

This compound and its metabolites exert their effects through multiple nongenomic and genomic pathways. This compound and allopregnanolone are positive allosteric modulators of the GABA-A receptor, enhancing inhibitory neurotransmission and thereby reducing excitotoxicity.[9] this compound and DHEA also act as positive modulators of the NMDA receptor.[9] Progesterone's neuroprotective actions are mediated by both classical nuclear progesterone receptors (PGR) and membrane progesterone receptors (mPRs), leading to the activation of anti-apoptotic pathways.[10] Allopregnanolone can also activate mPRs, contributing to its anti-apoptotic effects.[11] Furthermore, this compound has been shown to suppress inflammation by promoting the degradation of proteins involved in Toll-like receptor (TLR) signaling.[12][13]

Experimental_Workflow_Neuroprotection cluster_invitro In Vitro Model cluster_invivo In Vivo Model Culture Neuronal Cell Culture (e.g., HT-22, Primary Neurons) Induction_vitro Induce Neurotoxicity (e.g., Glutamate, Aβ, Oxidative Stress) Culture->Induction_vitro Treatment_vitro Treat with Neurosteroid (this compound, Allo, DHEA, Progesterone) Induction_vitro->Treatment_vitro Assessment_vitro Assess Neuroprotection (MTT, LDH, TUNEL, Western Blot) Treatment_vitro->Assessment_vitro Animal_Model Animal Model (e.g., Rat, Mouse) Induction_vivo Induce Neurological Injury (e.g., TBI, Stroke) Animal_Model->Induction_vivo Treatment_vivo Administer Neurosteroid (Systemic or Local) Induction_vivo->Treatment_vivo Assessment_vivo Evaluate Outcomes (Infarct Volume, Behavioral Tests, Histology) Treatment_vivo->Assessment_vivo

General experimental workflow for assessing neuroprotection.

Conclusion

This compound and other neurosteroids, including allopregnanolone, DHEA, and progesterone, demonstrate significant neuroprotective effects across a range of preclinical models of neurological injury and disease. Their mechanisms of action are multifaceted, involving the modulation of key neurotransmitter systems, suppression of inflammatory responses, and inhibition of apoptotic cell death. While direct comparative data is limited, the available evidence suggests that each of these neurosteroids holds therapeutic potential. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate their relative potencies and to guide the development of novel neuroprotective strategies.

References

Saliva as a Non-Invasive Sample for Pregnenolone Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive and stress-free sampling methods in clinical and research settings has highlighted saliva as a promising alternative to blood-based assays. This guide provides a comprehensive comparison of saliva and serum for the measurement of pregnenolone (B344588), the precursor to all steroid hormones. While direct comparative data for this compound is limited, this guide draws on extensive validation of other salivary steroids to support its use and outlines the methodologies for its quantification.

Executive Summary

Data Presentation: Saliva vs. Serum Steroid Correlation

While direct correlation data for this compound is not available, the following table summarizes the correlation between saliva and serum for other key steroid hormones, providing a strong argument for the utility of saliva as a sample matrix.

Steroid HormoneCorrelation Coefficient (r)Comments
Progesterone0.966A very strong positive correlation was observed in female athletes.[3]
Dehydroepiandrosterone (B1670201) (DHEA)0.86A strong positive correlation was found in a study with 358 paired samples.[4]
Estradiol0.705A strong positive correlation was noted in female athletes.[3]
Cortisol0.59A moderate positive correlation was identified in a study of 358 paired samples.[4]
This compound Not Available Data from studies with matched saliva and serum samples is not currently published.

Experimental Protocols

The following are detailed methodologies for the measurement of this compound in both saliva and serum, primarily utilizing LC-MS/MS for its high specificity and sensitivity.

Saliva Sample Collection and Preparation
  • Sample Collection: Subjects should refrain from eating, drinking, or oral hygiene procedures for at least 30 minutes before collection. Saliva is collected by passive drool into a polypropylene (B1209903) tube. The use of collection devices with absorbent pads should be validated for minimal interference with this compound measurement.

  • Sample Storage: Samples should be immediately capped and stored at -20°C or lower until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw saliva samples at room temperature.

    • Centrifuge at 1,500 x g for 15 minutes to remove mucins and other particulates.

    • To 50 µL of the clear supernatant, add a deuterated internal standard for this compound.

    • Perform a supported liquid extraction (SLE) or liquid-liquid extraction (LLE) with an appropriate organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solution suitable for injection into the LC-MS/MS system (e.g., 50% methanol (B129727)/water).[5]

Serum Sample Collection and Preparation
  • Sample Collection: Collect whole blood via venipuncture into a serum separator tube.

  • Sample Processing: Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes.

  • Sample Storage: Transfer the serum to a clean polypropylene tube and store at -20°C or lower until analysis.

  • Sample Preparation for LC-MS/MS:

    • To 200 µL of serum, add a deuterated internal standard for this compound.

    • Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • For enhanced sensitivity, derivatization with hydroxylamine (B1172632) can be performed to form oxime derivatives.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[6][7]

LC-MS/MS Analysis
  • Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A column such as a C18 or PFP (pentafluorophenyl) is typically used for the separation of steroids. A gradient elution with mobile phases like water with 0.1% formic acid and methanol is commonly employed.[5][8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for accurate quantification.

Mandatory Visualization

steroidogenesis_pathway Cholesterol Cholesterol This compound This compound Cholesterol->this compound P450scc Progesterone Progesterone This compound->Progesterone 3β-HSD 17a-OH-Pregnenolone 17α-OH-Pregnenolone This compound->17a-OH-Pregnenolone 17α-hydroxylase 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-hydroxylase 17a-OH-Progesterone 17α-OH-Progesterone 17a-OH-Pregnenolone->17a-OH-Progesterone 3β-HSD DHEA DHEA 17a-OH-Pregnenolone->DHEA 17,20-lyase 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol 21-hydroxylase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase Estradiol Estradiol Testosterone->Estradiol Aromatase Estrone->Estradiol

Caption: Simplified steroidogenesis pathway highlighting this compound as the central precursor.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis cluster_validation Validation Saliva Saliva (Passive Drool) Saliva_Prep Centrifugation Saliva->Saliva_Prep Serum Serum (Venipuncture) Serum_Prep Clotting & Centrifugation Serum->Serum_Prep Saliva_Ext Supported Liquid Extraction Saliva_Prep->Saliva_Ext Serum_Ext Liquid-Liquid Extraction Serum_Prep->Serum_Ext LCMS LC-MS/MS Quantification Saliva_Ext->LCMS Serum_Ext->LCMS Correlation Correlation Analysis (r-value) LCMS->Correlation Agreement Bland-Altman Plot LCMS->Agreement

Caption: Workflow for the validation of salivary this compound measurement against serum.

References

Safety Operating Guide

Navigating the Proper Disposal of Pregnenolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like pregnenolone (B344588) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste streams. The foundational step in any chemical disposal procedure is to consult the substance's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for protocols specific to your location[1][2].

Pre-Disposal Handling and Safety

Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure.

Personal Protective Equipment (PPE): A comprehensive PPE strategy should be employed when handling this compound waste.[3] This includes:

  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. For prolonged contact, gloves with a higher protection class are recommended.[4]

  • Eye and Face Protection: Safety glasses with side shields or goggles are necessary to protect against splashes and airborne particles.[4]

  • Body Protection: A lab coat or a disposable coverall of low permeability should be worn.[4]

  • Respiratory Protection: When handling solid this compound powder outside of a certified chemical fume hood, an N95 respirator or higher is recommended to prevent inhalation.[1][4]

General Handling Precautions:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][5]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when preparing solutions or handling powders.[6]

  • Always wash hands thoroughly with soap and water after handling the material.[4][5]

Step-by-Step Disposal Protocol

All waste must be handled in accordance with local, state, and federal regulations.[2][5] The following protocol is a general guideline and must be adapted to comply with institutional requirements.

  • Hazard Classification Review: Begin by reviewing the SDS for this compound. While some forms, like this compound sulfate, may not be classified as hazardous under the Globally Harmonized System (GHS), this must be verified.[1] It is imperative to consult your institution's EHS office to confirm the waste classification.[1][4] Some materials, such as 21-Hydroxythis compound, are known to be harmful to aquatic life.[3]

  • Waste Segregation: Properly segregate waste streams to ensure compliant disposal. Do not mix this compound waste with other chemical waste unless permitted by your EHS office.[1]

    • Solid Waste: This includes unused or expired solid this compound, as well as contaminated consumables like weigh boats, pipette tips, and gloves.[3][4]

    • Liquid Waste: This includes solutions containing this compound.[4]

    • Contaminated Labware: Glassware and other reusable equipment that has come into contact with this compound.

  • Containment and Labeling:

    • Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] Contaminated disposables should be placed in a sealed bag before being put into the container.[4]

    • Liquid Waste: Collect liquid waste in a designated, compatible, and properly sealed hazardous waste container.[4]

    • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the type of waste (e.g., "Solid Waste," "Liquid Waste"), and any relevant hazard warnings. If deemed non-hazardous by your EHS office, the label should reflect this (e.g., "Non-Hazardous Waste for Disposal").[1]

  • Final Disposal Route: The appropriate disposal method depends on the waste classification confirmed in Step 1.

    • Hazardous Waste: If classified as hazardous, the waste must be collected by your institution's EHS department or a licensed waste management vendor for proper disposal, typically via incineration or a licensed landfill.[5][7]

    • Drain Disposal: Do not discharge this compound solutions into the sewer or waterways unless explicitly permitted by your institution's EHS office and local regulations.[2][4][5]

    • Regular Trash: Disposal in regular laboratory trash is not recommended. For small quantities of solid material confirmed to be non-hazardous by EHS, this route may be permissible, but the material must be in a securely sealed and labeled container.[1]

Summary of Disposal Recommendations

Waste TypeContainerDisposal MethodKey Considerations
Unused/Expired Solid this compound Designated, labeled hazardous waste container.[4]Incineration or licensed landfill via EHS/waste vendor.Must be handled as hazardous chemical waste.[4]
Contaminated Disposables (Gloves, etc.) Sealed bag placed inside a hazardous waste container.[4]Incineration or licensed landfill via EHS/waste vendor.[5]Treat as hazardous chemical waste.[4]
Liquid Solutions Designated, sealed, and labeled liquid hazardous waste container.[4]Collection by EHS/waste vendor.[4]Do NOT pour down the drain or into waterways. [4][5]
Contaminated Glassware (First Rinse) Collect rinseate in a liquid hazardous waste container.Collection by EHS/waste vendor.[3]The first rinse must be treated as hazardous waste. Subsequent rinses may be drain-disposable with large amounts of water, but only with EHS approval.[3]

Emergency Procedures for Spills

In the event of a spill, follow these procedures while wearing the appropriate PPE.[1]

  • Minor Dry Spills: Use dry clean-up procedures to avoid generating dust.[4][5] Carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal as hazardous waste.[1][4]

  • Minor Wet Spills: Absorb the spill with an inert material, then vacuum or shovel the material into a labeled container for disposal.[1][5]

  • Decontamination: Wash the spill area with large amounts of water, and collect all wash water for proper disposal to prevent runoff into drains.[1][5]

  • Major Spills: For larger spills, alert personnel in the area and contact your institution's emergency responders, informing them of the location and nature of the hazard.[4]

Pregnenolone_Disposal_Workflow start Start: this compound Waste Generated sds_ehs 1. Consult SDS and Institutional EHS Guidelines start->sds_ehs classify_waste 2. Classify Waste Stream (Solid, Liquid, Contaminated) sds_ehs->classify_waste solid_waste Solid Waste (Unused chemical, gloves, weigh boats, etc.) classify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinseate) classify_waste->liquid_waste Liquid container_solid 3a. Place in Sealed & Labeled Hazardous Waste Container solid_waste->container_solid container_liquid 3b. Place in Sealed & Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid ehs_pickup 4. Arrange for Pickup by EHS or Licensed Waste Vendor container_solid->ehs_pickup container_liquid->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Decision workflow for the compliant disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pregnenolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like pregnenolone (B344588) are paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryComponentStandard and Purpose
Hand Protection Disposable Nitrile GlovesProvides a barrier against skin contact. For prolonged or frequently repeated contact, a glove with a higher protection class is recommended.[1][2]
Eye and Face Protection Safety Glasses with Side Shields or GogglesProtects against splashes and airborne particles.[1][2][3][4] A face shield should be worn in addition to goggles when there is a high risk of splashing.[1][5]
Body Protection Laboratory CoatProvides a barrier against spills and contamination.[1][3][5] For larger quantities, a disposable, low-permeability gown is recommended.[1][6]
Respiratory Protection N95 Respirator or HigherRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of particulates.[1][3][4]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for minimizing risk. The following diagram outlines the safe handling of this compound from preparation to disposal.

PregnenoloneHandlingWorkflow This compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood or Glove Box) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials Ensure everything is within reach don_ppe Don Appropriate PPE gather_materials->don_ppe Follow correct donning sequence weigh Weigh this compound (in containment) don_ppe->weigh Proceed to handling prepare_solution Prepare Solution (in fume hood) weigh->prepare_solution Use caution to avoid dust experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate After experiment completion doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

This compound Handling Workflow Diagram

Experimental Protocol for Safe Handling:

  • Preparation :

    • All work with this compound powder should be conducted in a designated area such as a chemical fume hood or a containment glove box to minimize exposure risk.[6]

    • Before beginning, ensure all necessary equipment, including PPE, weighing papers, spatulas, and labeled waste containers, are inside the containment area.[6]

    • Don all required PPE in the correct order before entering the designated handling area.[6]

  • Weighing and Solution Preparation :

    • Handle the powder with care to avoid generating dust.[2][3] Use a dedicated, clean spatula and weighing vessel.[1]

    • After weighing, securely close the primary container.[1]

    • Prepare solutions in a certified chemical fume hood.[1] If sonication is required, ensure the vessel is securely capped.

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[1]

  • General Handling Precautions :

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]

    • Do not eat, drink, or smoke when handling the material.[1][2][7]

    • Wash hands thoroughly after handling.[3][7]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance.

  • Waste Classification : this compound is generally not classified as a hazardous substance.[8] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office to confirm this classification and adhere to their specific protocols.[8]

  • Solid Waste : For small quantities, solid this compound waste and contaminated consumables (e.g., gloves, weigh boats) should be placed in a securely sealed and clearly labeled container for disposal in the regular laboratory trash.[8] Do not mix with other chemical waste.[8]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled waste container. Consult your institution's EHS guidelines for proper disposal procedures for liquid chemical waste.

  • Spill Cleanup :

    • Minor Spills : For dry spills, use dry clean-up procedures to avoid generating dust.[1][2] Collect the residue and place it in a sealed container for disposal.[2][8] For wet spills, absorb the material and place it in a labeled container for disposal.[8]

    • Major Spills : In the event of a larger spill, alert emergency responders and inform them of the location and nature of the hazard.[1][2]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and compliant handling of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pregnenolone
Reactant of Route 2
pregnenolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.